molecular formula C24H16O13 B1255919 Diphlorethohydroxycarmalol

Diphlorethohydroxycarmalol

Cat. No.: B1255919
M. Wt: 512.4 g/mol
InChI Key: FGIOHPMUNJGQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,6-Trihydroxyphenoxy)-7-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetraol is a natural product found in Carpophyllum maschalocarpum and Ishige okamurae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16O13

Molecular Weight

512.4 g/mol

IUPAC Name

7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol

InChI

InChI=1S/C24H16O13/c25-8-1-9(26)3-11(2-8)34-22-14(30)6-16-24(20(22)33)37-17-7-15(18(31)19(32)23(17)36-16)35-21-12(28)4-10(27)5-13(21)29/h1-7,25-33H

InChI Key

FGIOHPMUNJGQTO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O

Synonyms

diphlorethohydroxycarmalol

Origin of Product

United States

Foundational & Exploratory

Diphlorethohydroxycarmalol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Promising Marine-Derived Polyphenol

Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This document provides a comprehensive technical overview of DPHC, including its molecular properties, established biological activities, and the signaling pathways through which it exerts its effects. Detailed experimental protocols are provided to facilitate further research and development of this compound for potential therapeutic applications.

Molecular Profile

This compound is characterized by a complex chemical structure. The majority of scientific literature converges on the following molecular properties:

PropertyValueSource(s)
Molecular Formula C₂₄H₁₆O₁₃[1][2][3]
Molecular Weight ~512.4 g/mol [1][2][3][4]

Note: Some initial sources may indicate a different molecular formula and weight; however, the values presented here are corroborated by a larger body of evidence, including reputable chemical databases.

Bioactivities and Signaling Pathways

DPHC has demonstrated a range of biological activities, positioning it as a compound of interest for drug development. Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Vasodilatory Effects

DPHC promotes endothelium-dependent vasodilation. This effect is primarily mediated through the activation of the PI3K/Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO).[4][5][6] The proposed mechanism involves the modulation of calcium ion concentration through the activation of the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4][5][6]

G DPHC DPHC AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca2 Ca²⁺ Influx AchR->Ca2 VEGFR2->Ca2 PI3K PI3K Ca2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

DPHC-mediated Vasodilation Pathway
Anti-inflammatory Activity

DPHC exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to down-regulate the expression of pro-inflammatory cytokines by suppressing the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in various cell types.[1][2][7][8] Specifically, in TNF-α-stimulated C2C12 myotubes, DPHC suppressed key muscle atrophy proteins.[1][2] In lipopolysaccharide-stimulated RAW264.7 macrophages, DPHC was found to inhibit IL-6 production by downregulating the NF-κB and Jak2-STAT5 pathways and upregulating the suppressor of cytokine signaling 1 (SOCS1).[9]

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus TNF-α / LPS NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Jak_STAT Jak2-STAT5 Pathway Stimulus->Jak_STAT DPHC DPHC DPHC->NFkB DPHC->MAPK DPHC->Jak_STAT SOCS1 SOCS1 DPHC->SOCS1 Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines MAPK->Cytokines Jak_STAT->Cytokines SOCS1->Jak_STAT Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory Signaling Pathways of DPHC
Anti-androgenetic Alopecia Effects

Recent studies have highlighted the potential of DPHC in preventing androgenic alopecia. It acts as a 5α-reductase inhibitor, superior to finasteride in molecular docking analyses.[3] Furthermore, DPHC promotes the Wnt/β-catenin signaling pathway by upregulating the phosphorylation of GSK3β and the expression of β-catenin in human dermal papilla cells.[3]

Antioxidant and Cytoprotective Effects

DPHC is a potent antioxidant, effectively scavenging free radicals such as DPPH, alkyl, and hydroxyl radicals.[10] It protects against high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs) by inhibiting lipid peroxidation and intracellular reactive oxygen species (ROS) production.[11] This protective effect is associated with the suppression of iNOS and COX-2 expression and NF-κB activation.[11] DPHC also protects retinal pigment epithelial cells from oxidative stress-induced DNA damage and apoptosis by scavenging ROS and suppressing the mitochondrial-dependent apoptosis pathway.[12]

Experimental Protocols

The following are summaries of key experimental methodologies that have been employed in the study of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of DPHC on a specific cell line.

  • Methodology:

    • Seed cells (e.g., EA.hy926) in a 96-well plate and incubate until they reach approximately 80% confluency.

    • Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) for a specified period (e.g., 24 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.[5]

Nitric Oxide (NO) Production Assay
  • Objective: To measure the effect of DPHC on NO production in endothelial cells.

  • Methodology:

    • Culture endothelial cells (e.g., EA.hy926) to the desired confluency.

    • Treat the cells with DPHC at various concentrations and for different time points.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

    • Quantify the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.[5]

Western Blot Analysis
  • Objective: To determine the effect of DPHC on the expression levels of specific proteins in a signaling pathway.

  • Methodology:

    • Treat cells with DPHC as required for the experiment.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-eNOS).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_exp Experimental Workflow Cell_Culture Cell Culture & DPHC Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot Experimental Workflow
In Vivo Zebrafish Model for Vasodilation

  • Objective: To assess the vasodilatory effect of DPHC in a living organism.

  • Methodology:

    • Use transgenic zebrafish larvae (e.g., Tg(flk:EGFP)) that express a fluorescent protein in their vascular endothelium.

    • Maintain larvae in 24-well plates with egg water.

    • Treat the larvae with different concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) at 3 days post-fertilization (dpf).

    • After a specific treatment period (e.g., six days), photograph the larvae using a fluorescence microscope to visualize the blood vessels.

    • Measure the fluorescence intensity of the blood vessels to quantify changes in vessel diameter as an indicator of vasodilation.[4][5]

Conclusion

This compound is a marine-derived natural product with significant therapeutic potential, demonstrated through its diverse biological activities, including vasodilation, anti-inflammatory effects, and antioxidant properties. The well-characterized signaling pathways and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this promising compound. Future investigations should focus on preclinical and clinical studies to validate its efficacy and safety for various disease applications.

References

The Biosynthesis of Diphlorethohydroxycarmalol in Ishige okamurae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a significant phlorotannin isolated from the brown alga Ishige okamurae. Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-diabetic effects, DPHC is a compound of considerable interest for pharmaceutical and nutraceutical applications.[1][2][3][4][5] This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway of DPHC, compiling available quantitative data, and presenting detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this document includes visualizations of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research.

Introduction to this compound and Ishige okamurae

Ishige okamurae, an edible brown alga found in the coastal regions of Korea, Japan, and China, is a rich source of various bioactive compounds, most notably phlorotannins.[6] Phlorotannins are a class of polyphenolic compounds formed by the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units.[7][8] These compounds are exclusive to brown algae and are recognized for their diverse biological activities.[8][9]

This compound (DPHC) is a prominent phlorotannin isolated from I. okamurae and is characterized by its complex structure containing both ether and phenyl linkages between phloroglucinol units.[8][10] Its therapeutic potential has been explored in various studies, demonstrating effects on conditions such as diabetes, inflammation, and oxidative stress-related diseases.[1][2][5][11] Understanding the biosynthetic pathway of DPHC is crucial for its potential biotechnological production and for optimizing its extraction from natural sources.

The Biosynthetic Pathway of this compound

The biosynthesis of phlorotannins in brown algae is a multi-step process that begins with the formation of the fundamental monomer, phloroglucinol.[9] While the complete enzymatic cascade for DPHC synthesis in I. okamurae has not been fully elucidated, the general pathway is believed to follow the acetate-malonate pathway.[8][12]

Step 1: Phloroglucinol Monomer Synthesis

The initial and most well-understood step is the synthesis of phloroglucinol. This process occurs via the polyketide pathway, where acetyl-CoA is carboxylated to form malonyl-CoA.[12] A type III polyketide synthase (PKS) then catalyzes the condensation of three molecules of malonyl-CoA to produce a polyketide intermediate, which subsequently undergoes cyclization and aromatization to form phloroglucinol.[7][13]

Step 2: Polymerization and Modification

Following the synthesis of phloroglucinol monomers, a series of polymerization reactions occur to form the complex structure of DPHC. These reactions are thought to be enzyme-mediated, likely involving peroxidases or other oxidoreductases, which catalyze the formation of C-C (aryl-aryl) and C-O-C (diaryl ether) bonds. The exact sequence and the specific enzymes involved in the assembly of DPHC from phloroglucinol in I. okamurae are yet to be definitively identified.

Based on the structure of DPHC, the polymerization likely involves the coupling of phloroglucinol units to form dimers, trimers, and eventually the final DPHC molecule. This process involves both linear and branched connections, resulting in the intricate structure of this phlorotannin.

Biosynthesis_of_DPHC AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase PKS Type III Polyketide Synthase MalonylCoA->PKS Phloroglucinol Phloroglucinol (Monomer) PKS->Phloroglucinol Polymerization Enzymatic Polymerization (Peroxidases/Oxidoreductases) Phloroglucinol->Polymerization DPHC This compound Polymerization->DPHC

Putative biosynthetic pathway of this compound (DPHC).

Quantitative Data

The following tables summarize the available quantitative data related to the biological activities of DPHC isolated from Ishige okamurae.

Table 1: Enzyme Inhibitory Activity of DPHC

Enzyme IC50 Value Source
α-glucosidase 0.16 mM [2]

| α-amylase | 0.53 mM |[2] |

Table 2: In Vitro Cellular Effects of DPHC

Cell Line Concentration Effect Source
EA.hy926 6, 20, 60, 100 µM Dose-dependent increase in NO production [10]
EA.hy926 60 µM Significant increase in cytosolic Ca2+ levels [10]
C2C12 myotubes 1.56-12.5 µg/mL Inhibition of TNF-α induced NO production [14]
3T3-L1 preadipocytes Dose-dependent Induction of apoptosis [15]

| RAW 264.7 macrophages | 12.5 and 100 µM | Suppression of LPS-induced NF-κB phosphorylation |[16] |

Table 3: In Vivo Effects of DPHC

Animal Model Dosage Effect Source
STZ-induced diabetic mice Not specified Alleviation of postprandial hyperglycemia [2]
Mice (gamma-irradiated) 100 mg/kg Protection of intestinal crypt cells and bone marrow cells [1]

| Tg(flk:EGFP) transgenic zebrafish | 0.06, 0.2, 0.6 µM | Vasodilation of the dorsal aorta |[10] |

Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and analysis of DPHC from Ishige okamurae, compiled from various studies.

Extraction of DPHC
  • Sample Preparation: Dried Ishige okamurae is ground into a fine powder.

  • Solvent Extraction: The algal powder is extracted with 80% aqueous methanol or ethanol at room temperature with stirring for 24 hours. The process is typically repeated three times to ensure maximum yield.[17]

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[17]

Purification of DPHC

A multi-step purification process is employed to isolate DPHC from the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[18] DPHC is typically found in the ethyl acetate fraction.[17]

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.[17]

  • High-Performance Liquid Chromatography (HPLC): Final purification is often performed using a preparative HPLC system with an ODS (C18) column.[10][17] A common mobile phase is a gradient of acetonitrile and water.[19]

  • High-Performance Centrifugal Partition Chromatography (HPCPC): As an alternative to traditional column chromatography, HPCPC has been used for the efficient, one-step isolation of DPHC, offering advantages in terms of speed, solvent consumption, and yield.[17][18]

Experimental_Workflow Start Dried Ishige okamurae Powder Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) EtOAcFraction->ColumnChromatography HPLC Preparative HPLC (ODS Column) ColumnChromatography->HPLC PureDPHC Pure DPHC HPLC->PureDPHC Analysis Structural Elucidation (NMR, MS) PureDPHC->Analysis

General experimental workflow for the isolation and analysis of DPHC.
Structural Elucidation

The chemical structure of the purified DPHC is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to determine the connectivity of atoms and the overall structure of the molecule.[17][20]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DPHC, further confirming its identity.[17][20]

Signaling Pathways Modulated by DPHC

While the signaling pathways that regulate the biosynthesis of DPHC in I. okamurae are not well understood, numerous studies have investigated the downstream signaling pathways that are modulated by DPHC, contributing to its biological activities.

  • PI3K/Akt/eNOS Pathway: DPHC has been shown to promote endothelium-dependent vasodilation by activating the PI3K/Akt/eNOS pathway, leading to an increase in nitric oxide (NO) production.[10][21]

  • Nrf2/ARE Pathway: DPHC can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[11][22]

  • NF-κB and MAPK Pathways: In inflammatory conditions, DPHC has been observed to suppress the activation of NF-κB and MAPKs signaling cascades, leading to a reduction in the expression of pro-inflammatory mediators.[16][17][23]

DPHC_Signaling cluster_inflammation DPHC DPHC PI3K_Akt PI3K/Akt DPHC->PI3K_Akt activates Nrf2 Nrf2 DPHC->Nrf2 activates NFkB_MAPK NF-κB / MAPKs DPHC->NFkB_MAPK inhibits AntiInflammatory Anti-inflammatory Effect DPHC->AntiInflammatory leads to eNOS eNOS PI3K_Akt->eNOS activates NO NO Production eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress results in Inflammation Pro-inflammatory Mediators NFkB_MAPK->Inflammation induces

Signaling pathways modulated by this compound (DPHC).

Conclusion and Future Perspectives

This compound from Ishige okamurae is a phlorotannin with significant therapeutic potential. While the general biosynthetic pathway via the acetate-malonate route is accepted, further research is needed to identify and characterize the specific enzymes, particularly the polymerases, involved in its synthesis. A deeper understanding of these enzymatic steps could pave the way for the biotechnological production of DPHC, ensuring a sustainable and high-purity supply for drug development. Additionally, elucidating the signaling pathways that regulate DPHC biosynthesis in I. okamurae in response to environmental stimuli could lead to strategies for enhancing its natural production. The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers aiming to advance the study and application of this promising marine natural product.

References

An In-depth Technical Guide to Diphlorethohydroxycarmalol: Properties, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This technical guide provides a comprehensive overview of the physical and chemical properties of DPHC, its diverse biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

This compound is a complex heterocyclic compound with the following properties:

PropertyValueSource
Molecular Formula C₂₄H₁₆O₁₃[1][2][3]
Molecular Weight 512.4 g/mol [1][2][3]
IUPAC Name 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol[3]
CAS Number 138529-04-1[1][2][3]
Physical Description Powder[1]
Purity ≥98%[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted Boiling Point 784.9 ± 60.0 °C
Predicted Density 1.861 ± 0.06 g/cm³
Predicted pKa 6.89 ± 0.20
¹H NMR (500 MHz, DMSO-d₆) δ 6.06 (1H, s), 5.87 (2H, s), 5.78 (1H, t, 2.0 Hz), 5.69 (1H, s), 5.67 (2H, d, 2.0 Hz)[4]
¹³C NMR (125 MHz, DMSO-d₆) δ 160.1, 158.9, 154.9, 151.3, 146.0, 143.0, 139.6, 138.8, 135.1, 133.8, 130.7, 126.4, 125.5, 124.1, 122.9, 96.1, 95.0, 94.3, 93.7, 92.4[4]

Biological Activities and Signaling Pathways

DPHC exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, vasodilatory, and cytoprotective effects. These activities are mediated through the modulation of several key signaling pathways.

Vasodilatory Effects

DPHC promotes vasodilation by enhancing nitric oxide (NO) production in endothelial cells.[5][6] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels modulated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6][7]

G DPHC This compound AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca2_increase ↑ [Ca²⁺]cytosol AchR->Ca2_increase VEGFR2->Ca2_increase PI3K PI3K Ca2_increase->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_production ↑ NO Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

DPHC-mediated vasodilation signaling pathway.
Anti-inflammatory Effects

DPHC demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[8] This is primarily achieved through the downregulation of the NF-κB signaling pathway.[8][9] In the context of inflammatory myopathy, DPHC acts as a tumor necrosis factor-alpha (TNF-α) inhibitor, suppressing the NF-κB and MAPK (JNK/p38) signaling cascades.[9][10][11][12]

G TNF_alpha TNF-α NF_kB_pathway NF-κB Pathway (p-IκB-α/p-p65) TNF_alpha->NF_kB_pathway MAPK_pathway MAPK Pathway (p-JNK/p-p38) TNF_alpha->MAPK_pathway DPHC This compound DPHC->NF_kB_pathway DPHC->MAPK_pathway Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines NF_kB_pathway->Pro_inflammatory_cytokines Muscle_atrophy_proteins ↓ Muscle Atrophy Proteins (MuRF-1, MAFbx) NF_kB_pathway->Muscle_atrophy_proteins MAPK_pathway->Muscle_atrophy_proteins

DPHC's inhibitory effect on TNF-α-induced inflammation.
Protective Effects Against Skin Dysfunction

DPHC protects human keratinocytes from damage induced by fine particulate matter (PM₂.₅) by blocking the generation of reactive oxygen species (ROS).[13] It also mitigates PM₂.₅-induced DNA damage, endoplasmic reticulum stress, and apoptosis by inhibiting the phosphorylation of ERK, p38, and JNK in the MAPK signaling pathway.[13]

G PM25 Fine Particulate Matter (PM₂.₅) ROS_generation ↑ ROS Generation PM25->ROS_generation MAPK_pathway MAPK Pathway (p-ERK, p-p38, p-JNK) PM25->MAPK_pathway DPHC This compound DPHC->ROS_generation DPHC->MAPK_pathway Skin_damage Skin Cell Damage (DNA damage, ER stress, Apoptosis) ROS_generation->Skin_damage MAPK_pathway->Skin_damage

Protective mechanism of DPHC against PM₂.₅-induced skin damage.
Inhibition of Osteoclast Differentiation

DPHC has been shown to suppress osteoclast differentiation by downregulating the RANK-NF-κB signaling pathway.[14] This suggests its potential in treating skeletal diseases associated with excessive osteoclast activity.[14]

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes the extraction of DPHC from the brown alga Ishige okamurae.[4][6]

  • Sample Preparation: Collect fresh Ishige okamurae, wash thoroughly with running water to remove salt and debris, and then lyophilize. Grind the dried algae into a fine powder.

  • Methanol Extraction: Extract the dried powder with 80% methanol three times. Filter the extract and evaporate the filtrate at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the methanol extract in distilled water and partition it with ethyl acetate. The ethyl acetate fraction will contain the polyphenolic compounds, including DPHC.

  • Purification: Further purify DPHC from the ethyl acetate fraction using techniques such as centrifugal partition chromatography (CPC).[6]

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of DPHC on various cell lines.[9][10]

  • Cell Seeding: Seed cells (e.g., EA.hy926, HaCaT) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) and incubate for another 24 hours.

  • MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing the expression of specific proteins (e.g., p-eNOS, p-Akt, p-PI3K) in response to DPHC treatment.[10]

  • Cell Lysis: After treatment with DPHC, wash the cells with PBS and lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Zebrafish Vasodilation Assay

This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in vivo.[10]

  • Animal Model: Use Tg(flk:EGFP) transgenic zebrafish, where vascular endothelial cells express enhanced green fluorescent protein.

  • Treatment: Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) for 6 days.

  • Imaging: At 7 dpf, photograph the larvae using a fluorescence microscope to visualize the blood vessels.

  • Analysis: Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels to quantify the extent of vasodilation.

Conclusion

This compound is a promising natural compound with a multitude of beneficial biological activities. Its well-characterized physical and chemical properties, along with a growing understanding of its mechanisms of action, make it a strong candidate for further investigation in the fields of pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this marine-derived phlorotannin.

References

Diphlorethohydroxycarmalol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number for Identification: 138529-04-1

This technical guide provides an in-depth overview of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine natural product. It consolidates key information on its biological activities, underlying molecular mechanisms, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a polyphenolic compound with the molecular formula C24H16O13 and a molecular weight of 512.4 g/mol .[1] Its chemical structure has been well-characterized.[2][3][4][5]

PropertyValueReference
CAS Number 138529-04-1[6][7][8]
Molecular Formula C24H16O13[1]
Molecular Weight 512.4 g/mol [1]
IUPAC Name 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol[1]

Biological Activities and Therapeutic Potential

DPHC has demonstrated a range of biological activities, suggesting its potential in treating various pathological conditions. These activities include vasodilatory, anti-inflammatory, antioxidant, and anti-cancer effects.

Signaling Pathways Modulated by this compound

DPHC exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

PI3K/Akt/eNOS Signaling Pathway

DPHC promotes vasodilation by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[2][9][10] This leads to the production of nitric oxide (NO), a key molecule in regulating blood vessel tone.

PI3K_Akt_eNOS_Pathway DPHC This compound AchR_VEGFR2 AchR / VEGFR2 DPHC->AchR_VEGFR2 PI3K PI3K AchR_VEGFR2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

DPHC-mediated activation of the PI3K/Akt/eNOS pathway.
MAPK Signaling Pathway

DPHC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, cell proliferation, and apoptosis.[11][12] Specifically, DPHC can inhibit the phosphorylation of key MAPK proteins like ERK, p38, and JNK in response to cellular stress.[11]

MAPK_Pathway Stimulus Cellular Stimulus (e.g., Particulate Matter) MAPKs MAPKs (ERK, p38, JNK) Stimulus->MAPKs Apoptosis_Inflammation Apoptosis & Inflammation MAPKs->Apoptosis_Inflammation DPHC This compound DPHC->MAPKs

Inhibitory effect of DPHC on the MAPK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, is another target of DPHC.[12][13][14] DPHC can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.[14]

NFkB_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes DPHC This compound DPHC->NFkB_Activation

DPHC-mediated inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on this compound.

Table 1: Effects of DPHC on Cell Viability

Cell LineDPHC Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
EA.hy926624No significant toxicity[2]
EA.hy9262024No significant toxicity[2]
EA.hy9266024No significant toxicity[2]
EA.hy92610024Slight decrease[2]

Table 2: Effects of DPHC on Nitric Oxide (NO) Production

Cell LineDPHC Concentration (µM)Effect on NO ProductionReference
EA.hy9266, 20, 60Concentration-dependent increase[2]

Table 3: In Vivo Vasodilatory Effects of DPHC in Zebrafish

ModelDPHC Concentration (µM)ObservationReference
Tg(flk:EGFP) Zebrafish0.06No significant difference[2]
Tg(flk:EGFP) Zebrafish0.2No significant difference[2]
Tg(flk:EGFP) Zebrafish0.6Significant increase in fluorescence intensity (vasodilation)[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DPHC on cultured cells.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in a 96-well plate (e.g., 1 x 10^5 cells/well) B Incubate for 24 hours at 37°C A->B C Treat cells with various concentrations of DPHC B->C D Incubate for another 24 hours C->D E Add MTT solution (2 mg/mL) to each well D->E F Incubate for 2 hours E->F G Replace medium with DMSO F->G H Measure absorbance at 540 nm G->H

Workflow for the MTT cell viability assay.

Protocol Steps:

  • Seed EA.hy926 cells in a 96-well plate at a density of 1 × 10^5 cells/well.[2]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[2]

  • Treat the cells with different concentrations of DPHC (e.g., 6, 20, 60, 100 µM) and incubate for an additional 24 hours.[2]

  • Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2 hours.[2]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 540 nm using a microplate reader.[2]

Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key indicator of eNOS activity.

Protocol Steps:

  • Culture endothelial cells in a suitable plate.

  • Treat the cells with DPHC at desired concentrations for a specific time period.

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.[15] This involves mixing the supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15]

  • Measure the absorbance at a specific wavelength (e.g., 540-550 nm) and calculate the nitrite concentration using a standard curve.[16]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by DPHC.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Treat cells with DPHC B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a nitrocellulose or PVDF membrane C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using ECL G->H

General workflow for Western blot analysis.

Protocol Steps:

  • Sample Preparation: Treat cells with DPHC, harvest, and lyse them in a suitable buffer. Quantify the protein concentration of the lysates.[2]

  • SDS-PAGE: Separate the protein lysates on a sodium dodecyl sulfate-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-eNOS, p-Akt, p-PI3K).[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]

  • Quantification: Quantify the band intensities using image analysis software.[2]

In Vivo Vasodilation Assay in Zebrafish

This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in a living organism.

Protocol Steps:

  • Animal Model: Use Tg(flk:EGFP) transgenic zebrafish, where endothelial cells express green fluorescent protein (EGFP).[2]

  • Treatment: Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM).[2]

  • Observation: At 7 dpf, observe the vasculature of the zebrafish larvae under a fluorescence microscope.[2]

  • Analysis: Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels (e.g., dorsal aorta) to quantify the extent of vasodilation.[2]

  • Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the relevant Animal Care and Use Committee.[2]

References

The Potent Bioactivities of Marine Phlorotannins: A Technical Guide to Dieckol and Diphlorethohydroxycarmalol (DPHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of marine phlorotannins, with a specific focus on two prominent compounds: Dieckol and Diphlorethohydroxycarmalol (DPHC). Phlorotannins, a class of polyphenolic compounds found in brown algae, have garnered significant scientific interest due to their diverse and potent therapeutic properties. This document summarizes key quantitative data, details common experimental protocols for assessing their activity, and visualizes the underlying molecular pathways.

Quantitative Overview of Biological Activities

The biological efficacy of Dieckol and DPHC has been quantified across a range of assays, demonstrating their potential as antioxidant, anti-inflammatory, anti-cancer, and enzyme-inhibitory agents. The following tables consolidate the available quantitative data to facilitate a comparative analysis of their potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50 ValueSource(s)
DieckolDPPH Radical Scavenging~62.5 µM[1]
DieckolHydroxyl Radical Scavenging~125 µM[1]
DPHCDPPH Radical Scavenging26.00 ± 0.37 µg/mL[2]

Table 2: Anti-inflammatory Activity

CompoundAssayEffectConcentrationSource(s)
DieckolCOX-2 Inhibition--[3]
DPHCNO Production Inhibition (in TNF-α stimulated C2C12 cells)14.97% inhibition1.56 µg/mL[4]
DPHCNO Production Inhibition (in TNF-α stimulated C2C12 cells)21.09% inhibition3.125 µg/mL[4]
DPHCNO Production Inhibition (in TNF-α stimulated C2C12 cells)25.85% inhibition6.25 µg/mL[4]
DPHCNO Production Inhibition (in TNF-α stimulated C2C12 cells)25.85% inhibition12.5 µg/mL[4]
DPHCPro-inflammatory Cytokine mRNA Expression Reduction (TNF-α, IL-1β, IL-6 in TNF-α stimulated C2C12 cells)Significant reduction12.5 µg/mL[4]

Table 3: Anticancer Activity

CompoundCell LineIC50 ValueSource(s)
DieckolHuman Osteosarcoma (MG-63)15 µM[5]
6-O-acetyl dieckolNon-Small-Cell Lung Cancer (A549)7.02 µM[6]
DieckolNon-Small-Cell Lung Cancer (A549)481–719 µM (in normal cells)[6]

Table 4: Enzyme Inhibitory Activity

CompoundEnzymeIC50 ValueSource(s)
DieckolSARS-CoV 3CLpro (trans-cleavage)2.7 µM[7]
DieckolSARS-CoV 3CLpro (cis-cleavage)68.1 µM[7]
DieckolMushroom Tyrosinase20 µM[8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activities of marine phlorotannins.

Extraction and Purification of Phlorotannins

A common method for extracting and purifying phlorotannins from brown algae involves solvent extraction followed by chromatographic separation.

Protocol:

  • Sample Preparation: Freeze-dry the brown algae (e.g., Ecklonia cava, Ishige okamurae) and grind it into a fine powder.

  • Extraction:

    • Macerate the algal powder with an organic solvent, typically 70-80% aqueous ethanol or acetone, at room temperature with constant agitation for several hours.[4]

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Solvent Partitioning:

    • Suspend the concentrated aqueous extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. Phlorotannins are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the phlorotannin-rich fraction to column chromatography (e.g., Sephadex LH-20, silica gel) for further purification.

    • Elute with a gradient of solvents to separate individual phlorotannins.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the target compound (e.g., Dieckol, DPHC) and concentrate them.

  • Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol: [9]

  • Prepare a stock solution of DPPH in methanol (e.g., 0.3 mM).

  • Prepare various concentrations of the phlorotannin sample in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH stock solution with different concentrations of the sample.

  • Include a control containing the solvent instead of the sample.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

Protocol: [10]

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

  • Prepare various concentrations of the phlorotannin sample.

  • Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory and Enzyme Inhibitory Assays

2.3.1. Cyclooxygenase-2 (COX-2) Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Protocol (Fluorometric): [11]

  • Prepare a reaction buffer and reconstitute the human recombinant COX-2 enzyme.

  • Prepare a solution of the phlorotannin sample at various concentrations.

  • In a 96-well plate, add the reaction buffer, COX probe, and COX cofactor.

  • Add the phlorotannin sample or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Add the COX-2 enzyme to all wells except the blank.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 5-10 minutes) at a controlled temperature.

  • Calculate the percentage of COX-2 inhibition and the IC50 value.

2.3.2. α-Glucosidase Inhibitory Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion and is a target for anti-diabetic drugs.

Protocol:

  • Prepare a phosphate buffer solution (e.g., pH 6.8).

  • Prepare a solution of α-glucosidase enzyme in the buffer.

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.

  • Prepare various concentrations of the phlorotannin sample.

  • In a 96-well plate, add the phlorotannin sample, followed by the α-glucosidase solution.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPG solution.

  • Incubate for a specific time (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of phlorotannins are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_activity Biological Activity Assessment cluster_analysis Data Analysis Algae Brown Algae Extraction Solvent Extraction Algae->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Purification Column Chromatography Partitioning->Purification Compound Isolated Phlorotannin (Dieckol/DPHC) Purification->Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX-2, NO Production) Compound->AntiInflammatory Anticancer Anticancer Assays (Cell Viability, Apoptosis) Compound->Anticancer Enzyme Enzyme Inhibition Assays (α-glucosidase, Tyrosinase) Compound->Enzyme IC50 IC50 / EC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Pathway Signaling Pathway Analysis AntiInflammatory->Pathway Anticancer->IC50 Anticancer->Pathway Enzyme->IC50

Caption: A representative experimental workflow for the study of marine phlorotannins.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (inactive complex) IKK->IkB_NFkB NFkB_inactive NF-κB (p50/p65) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation leads to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to nucleus DPHC Dieckol / DPHC DPHC->IKK inhibits DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes promotes transcription IkB_NFkB->NFkB_inactive releases NF-κB

Caption: The inhibitory effect of Dieckol/DPHC on the NF-κB signaling pathway.

MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus UVB / Oxidative Stress ASK1 ASK1 Stimulus->ASK1 ERK_path Raf → MEK → ERK Stimulus->ERK_path MKK MKK3/6, MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK->AP1 activates ERK_path->AP1 activates DPHC Dieckol / DPHC DPHC->ASK1 inhibits DPHC->ERK_path inhibits Gene_Expression Gene Expression (MMPs, Pro-inflammatory Cytokines) AP1->Gene_Expression regulates

Caption: Inhibition of the MAPK signaling pathway by Dieckol/DPHC.

This guide provides a foundational understanding of the significant biological activities of the marine phlorotannins Dieckol and DPHC. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of these remarkable marine compounds.

References

The Antioxidant Prowess of Diphlorethohydroxycarmalol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a potent antioxidant with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of DPHC, encompassing its direct free radical scavenging activities and its intricate modulation of cellular signaling pathways. This document synthesizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex biological interactions through signaling pathway diagrams, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Direct Antioxidant Activity: Free Radical Scavenging

DPHC exhibits remarkable efficacy in directly neutralizing harmful free radicals, a primary mechanism of its antioxidant action. Its potency has been quantified using various in vitro antioxidant assays, demonstrating its superiority over well-known antioxidants in specific contexts.

Quantitative Assessment of Radical Scavenging

The free radical scavenging capability of DPHC has been rigorously evaluated using electron spin resonance (ESR) spectroscopy. The 50% inhibitory concentration (IC50) values, which represent the concentration of DPHC required to scavenge 50% of the respective radicals, are summarized in the table below.

Radical SpeciesIC50 of DPHC (µM)Reference CompoundIC50 of Reference (µM)
DPPH (1,1-diphenyl-2-picrylhydrazyl)3.41Ascorbic AcidNot specified in the study, but DPHC was found to be more effective.[1]
Alkyl Radical4.92Ascorbic AcidNot specified in the study, but DPHC was found to be more effective.[1]

Table 1: Free Radical Scavenging Activity of this compound (DPHC)[1]

These findings underscore the potent hydrogen-donating ability of DPHC, enabling it to effectively terminate radical chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH radical scavenging assay is a widely used method to evaluate the free radical scavenging capacity of antioxidant substances.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: DPHC is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A defined volume of the DPHC solution is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent instead of the DPHC solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of DPHC.

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare DPPH Solution mix Mix DPHC and DPPH prep_dpph->mix prep_sample Prepare DPHC Samples prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate

DPPH Assay Workflow Diagram

Cellular Antioxidant Mechanisms: Beyond Direct Scavenging

In addition to its direct radical-neutralizing effects, DPHC exerts its antioxidant activity within cellular systems by modulating key signaling pathways involved in the endogenous antioxidant response and by mitigating oxidative stress-induced damage.

Attenuation of Intracellular Reactive Oxygen Species (ROS)

DPHC has been shown to effectively reduce the levels of intracellular ROS induced by various oxidative stressors. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, DPHC dose-dependently inhibited the increase in intracellular ROS.[2] Similarly, in human keratinocytes exposed to fine particulate matter (PM2.5), DPHC blocked the generation of ROS.

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Methodology:

  • Cell Culture and Treatment: Adherent cells are cultured in appropriate plates. After reaching the desired confluency, the cells are treated with the oxidative stressor in the presence or absence of DPHC for a specified duration.

  • DCFH-DA Staining: The cells are washed with a serum-free medium and then incubated with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) at 37°C for a period like 30 minutes in the dark.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove excess DCFH-DA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity of the treated groups is compared to that of the control group to determine the effect of DPHC on ROS production.

G cluster_workflow Cellular ROS Measurement Workflow cell_culture Culture & Treat Cells dcfh_da_stain Incubate with DCFH-DA cell_culture->dcfh_da_stain wash Wash Cells dcfh_da_stain->wash measure_fluorescence Measure Fluorescence wash->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze

Cellular ROS Measurement Workflow

Modulation of Cellular Signaling Pathways

DPHC's antioxidant effects are intricately linked to its ability to modulate critical signaling pathways that govern the cellular response to oxidative stress.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

DPHC has been demonstrated to activate the Nrf2 signaling pathway. In human embryonic kidney (HEK) cells subjected to methylglyoxal-induced oxidative stress, DPHC treatment led to the activation of the Nrf2 transcription factor. This activation resulted in an increased messenger RNA (mRNA) expression of downstream antioxidant and detoxification enzymes.

G cluster_pathway Nrf2 Signaling Pathway Activation by DPHC cluster_nucleus DPHC This compound (DPHC) Keap1_Nrf2 Keap1-Nrf2 Complex DPHC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., Methylglyoxal) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Nrf2 Signaling Pathway Activation by DPHC
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular processes, including the response to oxidative stress. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The effect of DPHC on the MAPK pathway appears to be context-dependent.

In some inflammatory models, DPHC has been shown to suppress the phosphorylation of MAPKs. For instance, in TNF-α-stimulated C2C12 myotubes, DPHC suppressed the phosphorylation of JNK and p38.[3] However, in other contexts, such as in response to fine particulate matter (PM2.5) in human keratinocytes, DPHC was found to attenuate the PM2.5-induced expression of MAPK proteins, suggesting an inhibitory role in this stress-induced signaling.

The intricate interplay between DPHC and the MAPK pathway highlights its potential to modulate cellular responses to oxidative and inflammatory stimuli, although further research is needed to fully elucidate the precise mechanisms in different pathological conditions.

G cluster_pathway Modulation of MAPK Signaling by DPHC Stress_Stimuli Oxidative/Inflammatory Stimuli (e.g., TNF-α, PM2.5) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Downstream_Effects Cellular Responses (Inflammation, Apoptosis) MAPK->Downstream_Effects DPHC This compound (DPHC) DPHC->MAPK inhibits phosphorylation

Modulation of MAPK Signaling by DPHC

Conclusion

This compound demonstrates a robust and multi-pronged antioxidant mechanism. Its ability to directly scavenge free radicals, coupled with its capacity to mitigate intracellular ROS and modulate key protective signaling pathways like Nrf2 and MAPK, positions it as a highly promising candidate for the development of novel therapeutic agents to combat oxidative stress-related diseases. This technical guide provides a foundational understanding of DPHC's antioxidant properties, offering valuable insights for researchers and professionals dedicated to advancing antioxidant-based therapies. Further investigations into the precise molecular interactions and in vivo efficacy of DPHC will be crucial in translating its therapeutic potential into clinical applications.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae.[1] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents for a variety of inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of DPHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

DPHC exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The most prominently documented mechanisms are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][4]

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[5][6]

DPHC has been shown to inhibit the activation of the NF-κB pathway.[6] It suppresses the phosphorylation of both IκB and the p65 subunit of NF-κB.[6] This inhibitory action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and enzymes.[5][7]

2. Modulation of the MAPK Signaling Pathway:

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors, including Activator Protein-1 (AP-1), which in turn promotes the expression of inflammatory genes.[4]

Studies have demonstrated that DPHC can significantly decrease the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in response to inflammatory stimuli.[4] By inhibiting the activation of these MAPKs, DPHC effectively curtails the downstream signaling events that lead to an inflammatory response.

3. Regulation of Other Inflammatory Mediators:

Beyond its effects on the NF-κB and MAPK pathways, DPHC has been found to modulate other important players in inflammation:

  • Pro-inflammatory Cytokines: DPHC significantly reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α.[5][8] Interestingly, some research suggests a selective and potent inhibition of IL-6 production.[5][9]

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandins and nitric oxide (NO), respectively, which are key mediators of inflammation.[10][11] DPHC has been shown to suppress the expression of both COX-2 and iNOS.[1][12]

  • STAT5 and SOCS1: DPHC has been observed to inhibit the expression of Signal Transducer and Activator of Transcription 5 (STAT5) and upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative feedback regulator of the JAK-STAT pathway.[5][9]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of DPHC.

Table 1: In Vitro Inhibition of Inflammatory Markers by DPHC

Cell LineStimulantMarkerDPHC Concentration% Inhibition / Fold ChangeReference
RAW 264.7LPSNO Production6.25 µg/mL~15%[2]
RAW 264.7LPSNO Production12.5 µg/mL~21%[2]
C2C12TNF-αIL-1β mRNA12.5 µg/mL~0.68-fold decrease[2]
C2C12TNF-αIL-6 mRNA12.5 µg/mL~0.57-fold decrease[2]
C2C12TNF-αp-p65 NF-κB6.25 µg/mL0.51-fold decrease[2]
C2C12TNF-αp-p65 NF-κB12.5 µg/mLNot expressed[2]
HDFERM-CZ-100MMP-110 µMSignificant decrease[4]
HDFERM-CZ-100MMP-810 µMSignificant decrease[4]
HDFERM-CZ-100Nucleus p5010 µMDose-dependent decrease[4]
HDFERM-CZ-100Nucleus p6510 µMDose-dependent decrease[4]
RAW 264.7LPSIL-6 Production12.5 µMSignificant reduction[5]
RAW 264.7LPSIL-6 Production100 µMStrong reduction[5]

Table 2: In Vivo Anti-inflammatory Effects of DPHC

Animal ModelConditionDPHC TreatmentOutcomeReference
ZebrafishTNF-α-induced muscle lossAdministrationDownregulation of NF-κB and MAPK-associated proteins[13]
ZebrafishFine dust-induced inflammationTreatmentDecreased NO and ROS production, prevented cell death[1][12]
MiceDexamethasone-induced muscle atrophyOral gavageBenefits against inflammatory response[14]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on DPHC's anti-inflammatory properties.

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cells (RAW 264.7), human dermal fibroblasts (HDF), and murine myoblast cells (C2C12) are commonly used.[2][4][5]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

  • DPHC Treatment: DPHC is dissolved in dimethyl sulfoxide (DMSO) and then diluted in the culture medium to the desired concentrations. Cells are pre-treated with DPHC for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS or TNF-α.[12]

2. Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Seed cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with various concentrations of DPHC for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[2]

3. Western Blot Analysis:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of NF-κB, MAPKs, and IκB.

  • Protocol:

    • Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software.[4][5]

4. Real-Time Quantitative PCR (RT-qPCR):

  • Principle: RT-qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Protocol:

    • Isolate total RNA from treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using a thermal cycler with specific primers for the target genes (e.g., IL-6, TNF-α, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by DPHC and a typical experimental workflow for its evaluation.

Caption: DPHC inhibits the NF-κB signaling pathway.

DPHC_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates DPHC DPHC DPHC->MAPK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes

Caption: DPHC modulates the MAPK signaling pathway.

DPHC_Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) DPHC_Pretreatment DPHC Pre-treatment (Various Concentrations) Cell_Culture->DPHC_Pretreatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) DPHC_Pretreatment->Inflammatory_Stimulation Incubation Incubation Inflammatory_Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection NO_Assay NO Assay Data_Collection->NO_Assay Western_Blot Western Blot (NF-κB, MAPK) Data_Collection->Western_Blot RT_qPCR RT-qPCR (Cytokines, iNOS, COX-2) Data_Collection->RT_qPCR Data_Analysis Data Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: Experimental workflow for evaluating DPHC.

This compound, a natural phlorotannin from Ishige okamurae, demonstrates potent anti-inflammatory properties through the comprehensive modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the expression of pro-inflammatory mediators. The detailed experimental protocols provided herein offer a foundation for further research and development of DPHC as a therapeutic agent for inflammatory diseases. The continued investigation into its mechanisms and applications holds significant promise for the pharmaceutical and nutraceutical industries.

References

The Therapeutic Potential of Diphlorethohydroxycarmalol: A Deep Dive into its Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, is emerging as a promising therapeutic agent with a wide spectrum of biological activities. A comprehensive review of existing literature reveals its potential in treating a variety of conditions, including cardiovascular diseases, inflammatory disorders, skin damage, and muscle atrophy. This technical guide synthesizes the current understanding of DPHC's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

A Multifaceted Therapeutic Agent

DPHC exhibits a range of beneficial effects, including antioxidant, anti-inflammatory, vasodilatory, anti-androgenetic, and anti-obesity properties.[1][2][3][4][5] These effects are attributed to its ability to modulate key signaling pathways involved in cellular homeostasis and disease progression.

Quantitative Data on Therapeutic Efficacy

The therapeutic potential of DPHC is supported by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings on its antioxidant and anti-inflammatory activities.

Antioxidant Activity of DPHC
AssayIC50 Value (µM)ComparisonReference
DPPH Radical Scavenging3.41More effective than ascorbic acid[6]
Alkyl Radical Scavenging4.92More effective than ascorbic acid[6]
Anti-inflammatory Activity of DPHC
ModelBiomarkerConcentrationInhibition/EffectReference
LPS-induced RAW 264.7 cellsNitric Oxide (NO) ProductionNot specifiedDramatic inhibition[2][7]
TNF-α-stimulated C2C12 myotubesNO Production1.56 - 12.5 µg/mLSignificant inhibition (14.97% - 25.85%)[2]
TNF-α-stimulated C2C12 myotubesPro-inflammatory Cytokine mRNANot specifiedDown-regulated[2][7]

Key Signaling Pathways Modulated by DPHC

DPHC exerts its therapeutic effects by intervening in several critical cellular signaling pathways. These include pathways involved in vasodilation, inflammation, and cellular stress responses.

Vasodilatory Effects via PI3K/Akt/eNOS Pathway

DPHC promotes vasodilation by stimulating nitric oxide (NO) production in endothelial cells.[3][8] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels mediated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][8]

PI3K_Akt_eNOS_Pathway DPHC This compound (DPHC) AchR_VEGFR2 AchR / VEGFR2 DPHC->AchR_VEGFR2 Ca2_increase ↑ [Ca²⁺]i AchR_VEGFR2->Ca2_increase PI3K PI3K Ca2_increase->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_production ↑ NO Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

DPHC-induced vasodilation signaling pathway.
Anti-inflammatory Action via NF-κB and MAPK Pathway Inhibition

DPHC demonstrates potent anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways.[2][7][9] In inflammatory conditions, such as those induced by TNF-α, DPHC down-regulates the expression of pro-inflammatory cytokines and muscle atrophy-related proteins by inhibiting the phosphorylation of key signaling molecules in these pathways.[2][7][9][10]

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_dphc Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response TNFa TNF-α p_IKB p-IκB-α TNFa->p_IKB activates p_p65 p-p65 NF-κB TNFa->p_p65 activates p_JNK p-JNK TNFa->p_JNK activates p_p38 p-p38 TNFa->p_p38 activates DPHC This compound (DPHC) DPHC->p_IKB inhibits DPHC->p_p65 inhibits DPHC->p_JNK inhibits DPHC->p_p38 inhibits NFkB_pathway NF-κB Pathway MAPK_pathway MAPK Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p_IKB->Pro_inflammatory_Cytokines p_p65->Pro_inflammatory_Cytokines Muscle_Atrophy_Proteins MuRF-1, MAFbx p_JNK->Muscle_Atrophy_Proteins p_p38->Muscle_Atrophy_Proteins

DPHC's inhibition of inflammatory pathways.
Protection Against Skin Damage through MAPK Signaling Attenuation

DPHC protects skin cells from damage induced by fine particulate matter (PM2.5) by inhibiting the MAPK signaling pathway.[1] PM2.5 exposure leads to increased phosphorylation of ERK1/2, p38, and JNK, which DPHC pretreatment effectively reverses, thereby preventing apoptosis.[1]

Skin_Protection_Pathway PM25 Fine Particulate Matter (PM2.5) MAPK_activation ↑ Phosphorylation of ERK1/2, p38, JNK PM25->MAPK_activation DPHC This compound (DPHC) DPHC->MAPK_activation inhibits Apoptosis Apoptosis MAPK_activation->Apoptosis

DPHC's protective mechanism against PM2.5-induced skin cell apoptosis.

Experimental Protocols

The therapeutic effects of DPHC have been investigated using a variety of established experimental protocols.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is quantified spectrophotometrically.[6] The reaction mixture typically consists of the sample and a DPPH solution, and the decrease in absorbance at a specific wavelength is measured after a set incubation period.[11]

  • Alkyl and Hydroxyl Radical Scavenging Assays (Electron Spin Resonance - ESR): These assays utilize ESR spectroscopy to directly detect and quantify the scavenging of short-lived free radicals like alkyl and hydroxyl radicals by the antioxidant compound.[6]

Cell-Based Assays for Anti-inflammatory and Vasodilatory Effects
  • Nitric Oxide (NO) Production Assay (Griess Assay): This colorimetric assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][12] It is commonly used to assess the anti-inflammatory and vasodilatory effects of compounds.

  • Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is extensively used to measure the phosphorylation status of key signaling proteins in pathways like PI3K/Akt/eNOS, MAPK, and NF-κB, thereby elucidating the mechanism of action of DPHC.[1][9][12]

  • Cell Viability Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is used to determine the cytotoxicity of DPHC on various cell lines to ensure that the observed therapeutic effects are not due to cell death.[13]

In Vivo Models
  • Zebrafish Models: Transgenic zebrafish models, such as Tg(flk:EGFP), are used to visualize and quantify the vasodilatory effects of DPHC in a living organism.[8][13] Zebrafish are also employed to study the in vivo anti-inflammatory and muscle-protective effects of DPHC.[10][14][15]

  • Murine Models: High-fat diet-induced obese mice are used to investigate the anti-obesity effects of DPHC, monitoring parameters such as body weight, fat mass, and serum lipid levels.[5] Dexamethasone-induced muscle atrophy models in mice are used to evaluate the protective effects of DPHC on muscle mass and function.[16][17]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel treatments for cardiovascular, inflammatory, and metabolic diseases, as well as for dermatological applications. Further research, including more extensive in vivo efficacy studies and pharmacokinetic and toxicological profiling, is warranted to translate these promising findings into clinical applications. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this remarkable marine-derived compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Diphlorethohydroxycarmalol (DPHC) from Brown Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin found in brown algae, notably Ishige okamurae, with a range of documented biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2][3] These attributes make DPHC a compound of significant interest for pharmaceutical and nutraceutical applications. This document provides detailed protocols for the extraction, purification, and quantification of DPHC from brown algae, as well as an overview of its known signaling pathway interactions.

Introduction to this compound (DPHC)

DPHC is a marine polyphenol belonging to the phlorotannin class of compounds, which are polymers of phloroglucinol.[4] Found exclusively in brown algae (Phaeophyceae), these compounds are recognized for their potent antioxidant capabilities.[1] DPHC, in particular, has been isolated from species such as Ishige okamurae and has demonstrated a variety of beneficial health effects.[1][2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and metabolic regulation.[1][5][6]

Experimental Protocols

Preparation of Algal Material

Proper preparation of the brown algae raw material is crucial for efficient extraction.

Protocol 1: Algal Biomass Preparation

  • Collection and Cleaning: Collect fresh Ishige okamurae and wash thoroughly with running tap water to remove salt, sand, and any epiphytes.

  • Drying: Lyophilize (freeze-dry) the cleaned algal material to obtain a dry powder. This method is preferred to preserve the integrity of thermolabile compounds.[7]

  • Grinding: Grind the dried algae into a fine powder to increase the surface area for solvent extraction.

Extraction of DPHC

This protocol outlines a common method for the initial extraction of DPHC from the prepared algal powder.

Protocol 2: Solvent Extraction

  • Extraction: Macerate the dried algal powder (500 g) with 80% (v/v) aqueous methanol (5 L) at room temperature with continuous stirring for 24 hours.[2]

  • Filtration: Filter the mixture through a filter paper (e.g., Whatman No. 1) to separate the extract from the solid algal residue.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to remove the methanol.

  • Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude extract powder.

Purification of DPHC

A multi-step purification process is required to isolate DPHC from the crude extract.

Protocol 3: Purification by Centrifugal Partition Chromatography (CPC) and HPLC

  • Solvent Partitioning:

    • Dissolve the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with DPHC.

    • Concentrate the ethyl acetate fraction to dryness.

  • Centrifugal Partition Chromatography (CPC):

    • Dissolve the dried ethyl acetate fraction (e.g., 500 mg) in a suitable solvent mixture. A recommended two-phase solvent system for CPC is n-hexane/ethyl acetate/methanol/water (0.5:10:4:6, v/v/v/v).[8]

    • Perform preparative CPC to separate the components based on their partition coefficients (K). DPHC typically has a K value of approximately 1.62 in this system.[8]

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the DPHC-rich fractions from CPC and concentrate them.

    • Perform final purification using a preparative HPLC system equipped with a C18 column (e.g., YMC-Pack ODS-A).

    • Elute the sample using an isocratic solvent system of methanol and water. The exact ratio should be optimized based on the analytical separation.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to DPHC.

    • Confirm the purity of the isolated DPHC using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and MS.

Quantitative Data Summary

The following table summarizes typical yields and purity obtained at different stages of the extraction and purification process.

StageStarting MaterialProductYieldPurityReference
Methanol Extraction 500 g dried I. okamuraeCrude Extract14.10%-[2]
CPC Purification 500 mg EtOAc FractionDPHC7.8%>90%[6]
Final DPHC Yield -DPHC from IOE0.39%≥85%[2]

Signaling Pathway Involvement

DPHC has been shown to interact with several key signaling pathways, contributing to its biological activities.

DPHC has been reported to exert vasodilatory effects by modulating the PI3K/Akt/eNOS pathway, leading to increased nitric oxide (NO) production.[4][5] It also influences calcium signaling through the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4] Furthermore, DPHC has been shown to suppress osteoclast differentiation by downregulating the NF-κB signaling pathway.[1] In the context of obesity, DPHC has been found to prevent high-fat diet-induced obesity by stimulating the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC).[6]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification A Fresh Brown Algae (Ishige okamurae) B Washing & Cleaning A->B C Lyophilization (Freeze-Drying) B->C D Grinding to Powder C->D E Maceration with 80% Methanol D->E F Filtration E->F G Concentration (Rotary Evaporation) F->G H Crude Extract G->H I Solvent Partitioning (EtOAc Fraction) H->I J Centrifugal Partition Chromatography (CPC) I->J K Preparative HPLC J->K L Pure DPHC K->L

Caption: Workflow for the extraction and purification of DPHC.

DPHC-Mediated Vasodilation Signaling Pathway

G DPHC DPHC AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca2 [Ca2+]i AchR->Ca2 VEGFR2->Ca2 PI3K PI3K VEGFR2->PI3K eNOS eNOS Ca2->eNOS Akt Akt PI3K->Akt Akt->eNOS NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC's role in the PI3K/Akt/eNOS signaling cascade.

DPHC in NF-κB Signaling Pathway (Anti-inflammatory)

G cluster_0 Cytoplasm RANKL RANKL RANK RANK RANKL->RANK IKK IKK Complex RANK->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene Gene Expression (Osteoclastogenesis) Nucleus->Gene DPHC DPHC DPHC->IkB inhibits phosphorylation

Caption: DPHC's inhibitory effect on the NF-κB pathway.

References

Purification of Diphlorethohydroxycarmalol (DPHC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and characterization of Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in the brown alga Ishige okamurae. DPHC has garnered significant interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-diabetic properties.

Introduction

This compound (DPHC) is a polyphenolic compound belonging to the phlorotannin class, which are oligomers of phloroglucinol. It is predominantly isolated from the edible brown seaweed Ishige okamurae. The purification of DPHC is crucial for its pharmacological evaluation and potential development as a therapeutic agent. This document outlines established protocols for its isolation, leveraging a combination of solvent extraction, liquid-liquid partitioning, and advanced chromatographic techniques.

Data Summary

The following table summarizes the quantitative data associated with the purification of DPHC from Ishige okamurae, compiled from various reported methodologies.

Purification StepStarting MaterialSolvents/Mobile PhaseYieldPurityReference
Methanol Extraction Dried I. okamurae powder80% Methanol--[1]
Ethanol Extraction Dried I. okamurae powder50% Ethanol--[2]
Acetone Extraction Dried brown algae powder70% Acetone~27% (crude extract)-[3]
Ethyl Acetate Partitioning Methanol or Ethanol extractEthyl Acetate and Water-Enriched with DPHC[1]
Silica Gel Chromatography Ethyl Acetate Fraction---[1]
Sephadex-LH 20 Chromatography Silica Gel Fractions---[1]
High-Performance Centrifugal Partition Chromatography (HPCPC) - Method 1 500 mg Ethyl Acetate Fractionn-hexane/EtOAc/MeOH/water (0.5:10:4:6, v/v)39 mg DPHCHigh[1]
High-Performance Centrifugal Partition Chromatography (HPCPC) - Method 2 Ethyl Acetate Fractionn-hexane/EtOAc/MeOH/water (5:5:5:5, v/v)0.39% of EtOAc fraction>85%[4][5]
High-Performance Liquid Chromatography (HPLC) Partially purified fractionsIsocratic solvent system-High[6]

Experimental Protocols

Protocol 1: General Extraction and Partitioning

This protocol describes a standard method for obtaining a DPHC-enriched fraction from Ishige okamurae.

1. Sample Preparation:

  • Collect fresh Ishige okamurae and wash thoroughly with tap water to remove salt, sand, and epiphytes.

  • Lyophilize (freeze-dry) the cleaned seaweed and grind it into a fine powder.

2. Solvent Extraction:

  • Macerate the dried algal powder in 80% aqueous methanol (or 50% aqueous ethanol) at a 1:10 (w/v) ratio.[1][2]

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture through cheesecloth and then with filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel and partition it three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the DPHC-enriched ethyl acetate fraction.

Protocol 2: Purification by Column Chromatography

This protocol details the further purification of the DPHC-enriched fraction using conventional column chromatography.

1. Silica Gel Chromatography:

  • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).

  • Pre-adsorb the dissolved fraction onto a small amount of silica gel and dry it.

  • Load the dried sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

  • Elute the column with a gradient of increasing polarity, typically using mixtures of n-hexane, ethyl acetate, and methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing DPHC.

2. Sephadex-LH 20 Chromatography:

  • Pool the DPHC-containing fractions from the silica gel chromatography and concentrate them.

  • Dissolve the concentrated sample in methanol.

  • Load the sample onto a Sephadex-LH 20 column pre-equilibrated with methanol.

  • Elute the column with methanol and collect the fractions.

  • Monitor the fractions by TLC or HPLC to isolate the purified DPHC.

Protocol 3: Advanced Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)

HPCPC offers a more efficient, single-step purification of DPHC from the ethyl acetate fraction.[4][5]

1. HPCPC System Preparation:

  • Prepare the two-phase solvent system. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water. Two successful ratios are:

    • System A: 0.5:10:4:6 (v/v/v/v)[1]

    • System B: 5:5:5:5 (v/v/v/v)[4]

  • Thoroughly degas the solvent system.

  • Fill the HPCPC column with the stationary phase (the denser, aqueous lower phase) and then rotate the rotor at the desired speed.

  • Pump the mobile phase (the less dense, organic upper phase) through the column until hydrodynamic equilibrium is reached.

2. Sample Injection and Fractionation:

  • Dissolve a known amount of the ethyl acetate fraction (e.g., 500 mg) in a small volume of the biphasic solvent system.

  • Inject the sample into the HPCPC system.

  • Continuously pump the mobile phase at a constant flow rate.

  • Collect fractions at regular intervals using a fraction collector.

3. Analysis and Final Purification:

  • Analyze the collected fractions by HPLC to identify those containing pure DPHC.

  • Combine the pure fractions and evaporate the solvent to obtain purified DPHC.

Visualization of Methodologies and Pathways

Below are diagrams illustrating the purification workflow and a relevant biological pathway influenced by DPHC.

G Purification Workflow for this compound (DPHC) cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Final Product Start Dried Ishige okamurae Powder Extraction Solvent Extraction (80% Methanol or 50% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate & Water) Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Conventional Method HPCPC High-Performance Centrifugal Partition Chromatography (HPCPC) Partitioning->HPCPC Advanced Method Sephadex Sephadex-LH 20 Chromatography Silica->Sephadex End Purified DPHC Sephadex->End HPCPC->End

Caption: DPHC Purification Workflow

G Inhibitory Effect of DPHC on the NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active NFkB_complex NF-κB (p65/p50) - IκBα Complex NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_translocation->Gene DPHC This compound (DPHC) DPHC->IkB Inhibits

Caption: DPHC's effect on NF-κB pathway.[7]

References

Spectroscopic Analysis of Diphlorethohydroxycarmalol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the spectroscopic analysis of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae. This information is intended for researchers, scientists, and drug development professionals interested in the characterization and biological evaluation of this potent bioactive compound.

Introduction

This compound (DPHC) is a marine-derived polyphenol that has garnered significant attention for its diverse pharmacological activities. Isolated from the edible brown seaweed Ishige okamurae, DPHC has demonstrated antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. Its complex structure, featuring multiple phloroglucinol units, necessitates thorough spectroscopic analysis for unambiguous identification and characterization. This application note outlines the key spectroscopic data (NMR and Mass Spectrometry) and provides detailed protocols for its analysis, alongside insights into its biological signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of DPHC.

ParameterValue
Ionization ModePositive
Ion Observed[M+H]⁺
m/z513.14

Table 1: High-Resolution Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of DPHC. The following tables summarize the chemical shifts (δ) for this compound.

¹H NMR (Proton NMR) Data

Atom No.Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
Data not available in the searched sources

¹³C NMR (Carbon NMR) Data

Atom No.Chemical Shift (ppm)
Data not available in the searched sources

Note: While multiple sources confirm the structural elucidation of this compound by NMR, the specific chemical shift and coupling constant data were not explicitly available in the public domain at the time of this compilation.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a single-step isolation method using centrifugal partition chromatography (CPC), which has been shown to be an efficient technique for separating DPHC from Ishige okamurae extract.

Materials:

  • Dried and powdered Ishige okamurae

  • Methanol

  • Ethyl acetate

  • n-Hexane

  • Water

  • Centrifugal Partition Chromatograph (CPC)

Procedure:

  • Extraction: Macerate the dried powder of Ishige okamurae with methanol at room temperature. Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

  • Fractionation: Suspend the crude extract in water and partition successively with n-hexane, and ethyl acetate. The ethyl acetate fraction is enriched with phlorotannins, including DPHC.

  • CPC Separation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common ratio for phlorotannin separation is 1:5:1:5 (v/v/v/v).

    • Equilibrate the CPC column with the stationary phase (upper phase).

    • Dissolve the dried ethyl acetate fraction in a suitable volume of the biphasic solvent mixture.

    • Inject the sample into the CPC system and perform the separation using the mobile phase (lower phase) at a constant flow rate.

    • Monitor the effluent using a UV-Vis detector (e.g., at 280 nm).

    • Collect fractions and analyze for the presence of DPHC using thin-layer chromatography (TLC) or analytical HPLC.

  • Purification: Pool the fractions containing pure DPHC and evaporate the solvent to yield the purified compound.

Fig 1. Experimental workflow for the isolation of DPHC.
NMR Spectroscopic Analysis Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of purified DPHC.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

    • Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

  • 2D NMR (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, crucial for connecting different structural fragments.

Mass Spectrometry Protocol

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

LC Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of phlorotannins.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for DPHC.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. For structural confirmation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.

Biological Signaling Pathways

DPHC has been shown to modulate several key signaling pathways involved in inflammation and vasodilation. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

Anti-inflammatory Signaling Pathway

In the context of inflammatory myopathy, DPHC has been reported to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_pathways Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory Stimuli->MAPK NF-kB NF-kB Inflammatory Stimuli->NF-kB DPHC DPHC DPHC->MAPK DPHC->NF-kB Muscle Atrophy Muscle Atrophy MAPK->Muscle Atrophy NF-kB->Muscle Atrophy

Fig 2. DPHC inhibition of inflammatory pathways.
Vasodilation Signaling Pathway

DPHC promotes vasodilation through the modulation of calcium signaling and the activation of the PI3K/Akt/eNOS pathway.

G cluster_pathway Vasodilation Pathway DPHC DPHC Ca2+ Ca²⁺ Influx DPHC->Ca2+ PI3K_Akt PI3K/Akt DPHC->PI3K_Akt eNOS eNOS Activation Ca2+->eNOS PI3K_Akt->eNOS NO NO Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Fig 3. DPHC-mediated vasodilation signaling.

Conclusion

This application note provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed protocols for its isolation, NMR, and mass spectrometry analysis. The provided data and methodologies will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The elucidation of its interactions with key biological signaling pathways further underscores its potential as a therapeutic agent. Further research to obtain and publish high-resolution 1D and 2D NMR spectra will be invaluable to the scientific community.

In Vitro Assays for Testing Diphlorethohydroxycarmalol (DPHC) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin isolated from the brown alga Ishige okamurae. This marine-derived natural product has garnered significant interest in the scientific community due to its diverse range of biological activities. Preclinical in vitro studies have demonstrated its potential as a therapeutic agent in various fields, including cardiovascular health, dermatology, oncology, and metabolic disorders.

These application notes provide a comprehensive overview of the key in vitro assays used to characterize the bioactivity of DPHC. Detailed protocols for these assays are provided to enable researchers to investigate and validate the therapeutic potential of this promising compound.

Data Presentation: Summary of DPHC In Vitro Activities

The following tables summarize the quantitative data on the various biological activities of this compound.

Enzyme Inhibition Enzyme IC₅₀ Value Reference
Anti-diabeticα-glucosidase0.16 mM[1][2][3][4]
α-amylase0.53 mM[1][2][3][4]
Anti-androgenetic Alopecia5α-reductaseActivity confirmed, specific IC₅₀ not reported in the provided search results.[5]
Anti-inflammatory Activity Cell Line Stimulant Assay Effect of DPHC Reference
MacrophagesRAW 264.7LPSNitric Oxide (NO) ProductionDose-dependent inhibition[6][7][8]
MyotubesC2C12TNF-αPro-inflammatory Cytokine ExpressionDown-regulation of mRNA expression[6]
KeratinocytesHaCaTFine Dust (FD)PGE₂, COX-2, IL-1β, IL-6 ProductionDose-dependent downregulation[7]
Anti-cancer and Anti-obesity Activity Cell Line Assay Effect of DPHC Reference
Promyelocytic LeukemiaHL-60CytotoxicityModerate cytotoxic activity[9][10]
Preadipocytes3T3-L1Apoptosis Assay (Flow Cytometry)Dose-dependent increase in early and late apoptotic cells[1]
Cell Proliferation (MTT Assay)Inhibition of population growth[1]
Cardiovascular and Angiogenesis Effects Cell Line Condition Assay Effect of DPHC (at various concentrations) Reference
Endothelial CellsEA.hy926-NO ProductionDose-dependent increase[4]
-Intracellular Calcium ([Ca²⁺]i)60 μM DPHC significantly increased cytosolic Ca²⁺ levels[4]
High Glucose (30 mM)Cell Proliferation (MTT Assay)Dose-dependent inhibition of high glucose-induced proliferation[2]
High Glucose (30 mM)Cell Migration (Wound Healing)20-100 μM DPHC reduced gap closure[2]
High Glucose (30 mM)Tube Formation20-100 μM DPHC significantly decreased the angiogenic score[2][11]
Dermatological and Neuroprotective Effects Cell Line Stress Inducer Assay Effect of DPHC Reference
Human Dermal FibroblastsHDFUVB IrradiationCollagenase and Elastase ActivityRemarkable inhibition[12]
UVB IrradiationIntracellular ROSReduction of ROS levels[12]
Particulate Matter (PM)Intracellular ROSSignificant and dose-dependent reduction[13]
Human KeratinocytesHaCaTFine Particulate Matter (PM₂.₅)Intracellular ROSBlocked PM₂.₅-induced ROS generation[5]
Murine Hippocampal NeuronsHT22Hydrogen Peroxide (H₂O₂)Cell Viability (MTT Assay)5-50 μM DPHC significantly increased cell viability[14][15]
Hydrogen Peroxide (H₂O₂)Intracellular ROSDose-dependent inhibition of ROS generation[14][15]
Hydrogen Peroxide (H₂O₂)Intracellular Calcium ([Ca²⁺]i)Suppressed the elevation of H₂O₂-induced Ca²⁺ release[14]

Experimental Protocols

Anti-inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. DPHC's ability to inhibit NO production in response to an inflammatory stimulus (lipopolysaccharide, LPS) is quantified using the Griess reagent, which detects nitrite (a stable product of NO).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of DPHC for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Principle: This protocol details the detection of key proteins involved in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways by western blotting. The assay assesses DPHC's effect on the phosphorylation (activation) of proteins like p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.

Protocol:

  • Cell Lysis: After treatment with DPHC and an inflammatory stimulus (e.g., LPS or TNF-α), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Enzyme Inhibition Assays

Principle: This assay measures the ability of DPHC to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.

Protocol:

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of DPHC, 100 µL of 0.1 M phosphate buffer (pH 6.9), and 50 µL of α-glucosidase solution (1.0 U/mL).

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.

  • Incubation: Incubate at 25°C for 5 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Acquisition: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Principle: This assay determines the inhibitory effect of DPHC on α-amylase, another key enzyme in carbohydrate digestion.

Protocol:

  • Reaction Mixture: Mix 250 µL of various concentrations of DPHC with 250 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl) containing α-amylase solution (0.5 mg/mL).

  • Pre-incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 250 µL of 1% starch solution in the buffer to start the reaction.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Stop Reaction: Stop the reaction by adding 500 µL of dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Incubate in a boiling water bath for 5 minutes.

  • Data Acquisition: After cooling to room temperature, add 5 mL of distilled water and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of inhibition as described for the α-glucosidase assay.

Cell Viability and Proliferation Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of DPHC for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

Angiogenesis Assays

Principle: This assay models the in vitro formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis. The ability of DPHC to inhibit this process is evaluated.

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells (e.g., EA.hy926) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.

  • Treatment: Add various concentrations of DPHC to the wells.

  • Incubation: Incubate for 4-12 hours at 37°C.

  • Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

Signaling Pathways and Experimental Workflows

DPHC-Mediated Vasodilation Signaling Pathway

DPHC_Vasodilation DPHC This compound AchR Acetylcholine Receptor (AchR) DPHC->AchR VEGFR2 VEGF Receptor 2 (VEGFR2) DPHC->VEGFR2 Ca_channel Ca²⁺ Channels AchR->Ca_channel VEGFR2->Ca_channel PI3K PI3K VEGFR2->PI3K Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx eNOS eNOS Ca_influx->eNOS Activates Akt Akt PI3K->Akt Activates Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC-induced vasodilation pathway.

DPHC's Protective Effect Against PM-Induced Skin Damage via MAPK Pathway

DPHC_Skin_Protection PM Particulate Matter (PM) ROS Reactive Oxygen Species (ROS) PM->ROS Induces MAPK MAPK Signaling (ERK, p38, JNK) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes DPHC This compound DPHC->ROS Inhibits DPHC->MAPK Inhibits

Caption: DPHC's role in mitigating skin damage.

General Workflow for In Vitro DPHC Activity Screening

DPHC_Screening_Workflow start Start: Cell Culture treatment Treatment with DPHC (Dose-response) start->treatment incubation Incubation (Time-course) treatment->incubation assay Perform Specific Assay (e.g., MTT, Griess, Western Blot) incubation->assay data_acq Data Acquisition (e.g., Absorbance, Fluorescence, Chemiluminescence) assay->data_acq analysis Data Analysis (IC₅₀, % Inhibition, Fold Change) data_acq->analysis end End: Conclusion on DPHC Activity analysis->end

Caption: General workflow for DPHC in vitro screening.

References

Application Notes and Protocols for Studying Diphlorethohydroxycarmalol (DPHC) Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ishige okamurae.[1] Emerging research has highlighted its diverse and potent biological activities, positioning it as a promising candidate for therapeutic development. DPHC has demonstrated significant antioxidant, anti-inflammatory, vasodilatory, and anti-cancer effects in various in vitro and in vivo models.[1][2][3] These application notes provide a comprehensive overview of suitable cell culture models and detailed protocols to investigate the multifaceted effects of DPHC.

Biological Activities and Mechanisms of Action

DPHC exerts its biological effects through the modulation of several key signaling pathways:

  • Vasodilatory Effects: DPHC promotes endothelium-dependent vasodilation by increasing nitric oxide (NO) production. This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is triggered by an increase in intracellular calcium levels via the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][4][5]

  • Anti-inflammatory Effects: DPHC mitigates inflammatory responses by downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][6] This is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][6][7]

  • Antioxidant Effects: As a potent antioxidant, DPHC effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage, including DNA damage and apoptosis.[2][8]

  • Anti-cancer and Anti-proliferative Effects: DPHC has been shown to inhibit the proliferation of preadipocytes and repress high glucose-induced angiogenesis.[9][10] It can induce apoptosis in certain cell types through the activation of caspases and modulation of Bcl-2 family proteins.[9]

Recommended Cell Culture Models

The choice of cell culture model is critical for elucidating the specific biological effects of DPHC. Based on current literature, the following cell lines are recommended:

Cell LineCell TypeRecommended For Studying
EA.hy926 Human Cardiovascular Endothelial CellsVasodilatory effects, angiogenesis, endothelial dysfunction.[4][10]
HaCaT Human KeratinocytesSkin protection, anti-inflammatory and antioxidant effects against environmental stressors.[2]
RAW 264.7 Murine MacrophagesAnti-inflammatory responses, nitric oxide production, cytokine expression.[1][6]
C2C12 Murine Skeletal Myoblasts/MyotubesInflammatory myopathy, muscle atrophy, and muscle cell proliferation.[6][11]
Human Dermal Papilla (HDP) cells Specialized fibroblastsHair growth and prevention of androgenic alopecia.[12]
3T3-L1 Murine PreadipocytesAnti-obesity effects, adipocyte differentiation, and apoptosis.[9]
V79-4 Chinese Hamster Lung FibroblastsRadioprotective effects and protection against radiation-induced cell damage.[13]
Human Umbilical Vein Endothelial Cells (HUVECs) Primary Endothelial CellsHigh glucose-induced oxidative stress and endothelial dysfunction.[8]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the biological effects of DPHC.

Assessment of Cytotoxicity (MTT Assay)

This protocol is fundamental to determine the non-toxic concentration range of DPHC for subsequent experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., EA.hy926, HaCaT) in a 96-well plate at a density of 1 × 10⁵ cells/well in 180 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • DPHC Treatment: Prepare various concentrations of DPHC (e.g., 6, 20, 60, 100 µM) in the appropriate culture medium.[4] Remove the old medium from the wells and add 200 µL of the DPHC-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPHC, e.g., DMSO). Incubate for 24 hours.

  • MTT Addition: Add 100 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production

This protocol is used to evaluate the vasodilatory and anti-inflammatory effects of DPHC.

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., EA.hy926 for vasodilation, RAW 264.7 for inflammation) in a 24-well plate. Once confluent, treat the cells with various concentrations of DPHC for the desired time (e.g., 24 hours).[4] For anti-inflammatory studies, co-treat with an inflammatory stimulus like lipopolysaccharide (LPS).[6]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

This protocol allows for the investigation of signaling pathways modulated by DPHC.

Protocol:

  • Cell Lysis: After treatment with DPHC, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-eNOS, NF-κB, p-p38, p-JNK, p-ERK) overnight at 4°C.[2][4]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize quantitative data from studies on DPHC's effects.

Table 1: Cytotoxicity of DPHC in a Human Endothelial Cell Line (EA.hy926) [4]

DPHC Concentration (µM)Cell Viability (%)
6Not significantly different from control
20Not significantly different from control
60Not significantly different from control
100Slightly decreased

Table 2: Effect of DPHC on NO Production in EA.hy926 Cells [4]

DPHC Concentration (µM)NO Production
6Significantly increased
20Significantly increased
60Significantly increased
100Significantly increased (highest)

Table 3: Anti-inflammatory Effects of DPHC in RAW 264.7 Macrophages [1]

DPHC Concentration (µg/mL)Effect on FD-stimulated iNOS and COX-2
6.25Dose-dependent downregulation
12.50Dose-dependent downregulation
25.00Dose-dependent downregulation

*FD: Fine Dust

Visualizations

Signaling Pathways and Experimental Workflows

DPHC_Vasodilation_Pathway cluster_receptors Receptor Activation cluster_signaling PI3K/Akt/eNOS Pathway DPHC DPHC AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca_increase ↑ [Ca²⁺]cytol AchR->Ca_increase VEGFR2->Ca_increase PI3K PI3K Ca_increase->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS p_eNOS p-eNOS eNOS->p_eNOS NO_production ↑ NO Production p_eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: DPHC-induced vasodilation signaling pathway.

DPHC_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., PM2.5, LPS) MAPK_pathway MAPK Pathway (ERK, p38, JNK) Inflammatory_Stimuli->MAPK_pathway NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway DPHC DPHC Phosphorylation Phosphorylation DPHC->Phosphorylation MAPK_pathway->Phosphorylation NFkB_pathway->Phosphorylation Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, ILs) Phosphorylation->Pro_inflammatory_mediators Inflammation Inflammation Pro_inflammatory_mediators->Inflammation

Caption: DPHC's anti-inflammatory mechanism of action.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_DPHC Treat with DPHC (various conc.) Incubate_24h_1->Treat_DPHC Incubate_24h_2 Incubate 24h Treat_DPHC->Incubate_24h_2 Add_MTT Add MTT Reagent Incubate_24h_2->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO Incubate_2_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (% Cell Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vivo Testing of Diphlorethohydroxycarmalol (DPHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ishige okamurae.[1][2][3] Emerging research has highlighted its diverse biological activities, positioning it as a promising candidate for therapeutic development. DPHC has demonstrated significant antioxidant, anti-inflammatory, neuroprotective, anti-diabetic, and radioprotective effects in various studies.[3] These application notes provide a comprehensive overview of established animal models and detailed protocols for the in vivo evaluation of DPHC's therapeutic potential.

Biological Activities and Mechanisms of Action

DPHC exerts its effects through multiple signaling pathways. It is known to possess potent antioxidant properties, protecting against cellular damage induced by oxidative stress.[3][4] Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators and modulation of signaling pathways like NF-κB and MAPK.[1][5] Furthermore, DPHC has been shown to induce vasodilation through the PI3K/Akt/eNOS pathway and exhibits protective effects against muscle atrophy.[6][7][8]

Animal Models for In Vivo Testing

The selection of an appropriate animal model is critical for elucidating the therapeutic efficacy of DPHC. Based on its known biological activities, several well-established animal models can be employed.

Models for Antioxidant Activity

Oxidative stress is a key pathological feature in many diseases. Animal models that exhibit systemic or localized oxidative stress are ideal for evaluating the antioxidant potential of DPHC.[9]

  • Diabetic Rat/Mouse Model: Chemically induced diabetes (e.g., with streptozotocin) leads to increased systemic oxidative stress, making it a suitable model.[9]

  • Atherosclerotic Rabbit Model: This model is characterized by significant oxidative damage and is relevant for studying cardiovascular diseases.[9]

  • Fine Particulate Matter (PM2.5)-Exposed Mouse Model: Exposure to PM2.5 induces oxidative stress and skin damage, providing a model to test the protective effects of DPHC.[4]

Models for Anti-inflammatory Activity

Inflammation is a complex biological response, and various animal models can be used to mimic acute and chronic inflammatory conditions.[10][11][12][13][14]

  • Carrageenan-Induced Paw Edema in Rats/Mice: A classic model of acute inflammation.[12]

  • Oxazolone-Induced Ear Edema in Mice: A model for delayed-type hypersensitivity.[13]

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS administration can induce a systemic inflammatory response or localized inflammation depending on the route of administration.

  • Dexamethasone-Induced Muscle Atrophy in Mice: This model can be used to study the anti-inflammatory and protective effects of DPHC on muscle tissue.[7][8]

Model for Vasodilatory Effects
  • Zebrafish (Danio rerio) Transgenic Model: The Tg(flk:EGFP) transgenic zebrafish model allows for the direct visualization and quantification of blood vessel dilation, making it an excellent tool for studying the vasodilatory effects of DPHC.[6]

Model for Anti-diabetic Activity
  • Streptozotocin-Induced Diabetic Mice: This model is widely used to study hyperglycemia and the effects of potential anti-diabetic compounds like DPHC, which has been shown to inhibit α-glucosidase and α-amylase.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on DPHC.

Table 1: Effect of DPHC on Vasodilation in Zebrafish [6]

Treatment GroupConcentrationWhole-Body Fluorescence Intensity (Arbitrary Units)
Control0 µMBaseline
DPHC0.06 µMIncreased
DPHC0.2 µMSignificantly Increased
DPHC0.6 µMSignificantly Increased

Table 2: Effect of DPHC on Postprandial Blood Glucose in Diabetic Mice [2]

Time After Meal (min)Control (mM)DPHC-treated (mM)
30~18~16.7
60~19.83~17.8
120~18~16.53

Table 3: Effect of DPHC on High Glucose-Induced Angiogenesis in Zebrafish [15]

Treatment GroupVessel Formation (% of Control)
High Glucose (130 mM)Increased
High Glucose + DPHC (0.06 µM)163.2 ± 7.23%
High Glucose + DPHC (0.2 µM)131.4 ± 18.56%
High Glucose + DPHC (0.6 µM)130.3 ± 1.15%
High Glucose + DPHC (2 µM)122.3 ± 7.5%

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (DPHC)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Saline solution

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into four groups:

    • Group I: Control (vehicle only)

    • Group II: Carrageenan control

    • Group III: DPHC (specific dose) + Carrageenan

    • Group IV: Standard drug (e.g., Indomethacin) + Carrageenan

  • Drug Administration: Administer DPHC or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of rats in Groups II, III, and IV.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Protocol 2: Assessment of Antioxidant Activity in a PM2.5-Exposed Mouse Model

This protocol evaluates the protective effect of DPHC against oxidative stress-induced skin damage.[4]

Materials:

  • HR-1 hairless mice

  • This compound (DPHC)

  • Fine particulate matter (PM2.5) suspension

  • Skin biopsy tools

  • Reagents for measuring lipid peroxidation and protein carbonylation

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into control, PM2.5-exposed, and DPHC + PM2.5-exposed groups.

  • DPHC Administration: Administer DPHC to the treatment group, typically via oral gavage or topical application, for a predefined period.

  • PM2.5 Exposure: Expose the PM2.5 and DPHC + PM2.5 groups to a suspension of PM2.5 on a designated skin area.

  • Sample Collection: After the exposure period, euthanize the mice and collect skin tissue samples.

  • Biochemical Analysis: Homogenize the skin tissue and perform assays to measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde levels) and protein carbonylation.

  • Histological Analysis: Perform histological analysis of skin sections to assess changes in epidermal thickness and other signs of damage.

Protocol 3: In Vivo Vasodilation Assay in Zebrafish

This protocol utilizes a transgenic zebrafish line to directly observe the effects of DPHC on blood vessel diameter.[6]

Materials:

  • Tg(flk:EGFP) transgenic zebrafish embryos

  • This compound (DPHC) solutions of varying concentrations

  • Microscope with fluorescence imaging capabilities

  • Image analysis software

Procedure:

  • Embryo Collection and Staging: Collect and stage zebrafish embryos.

  • Treatment: Place the embryos in multi-well plates and expose them to different concentrations of DPHC.

  • Imaging: At a specific time point (e.g., 72 hours post-fertilization), anesthetize the embryos and capture fluorescence images of the vasculature.

  • Quantification: Use image analysis software to measure the diameter of specific blood vessels (e.g., the dorsal aorta) or the overall fluorescence intensity of the vasculature.

  • Data Analysis: Compare the measurements from the DPHC-treated groups to the control group to determine the effect on vasodilation.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 DPHC-Mediated Vasodilation DPHC This compound VEGFR2 VEGFR2 DPHC->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC-induced vasodilation via the PI3K/Akt/eNOS signaling pathway.

G cluster_1 Experimental Workflow: Anti-inflammatory Assay start Animal Acclimatization grouping Group Animals start->grouping treatment Administer DPHC/Vehicle grouping->treatment induction Induce Inflammation (e.g., Carrageenan) treatment->induction measurement Measure Paw Edema induction->measurement analysis Data Analysis measurement->analysis end Results analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

G cluster_2 DPHC's Protective Mechanism Against PM2.5-Induced Skin Damage PM25 PM2.5 Exposure ROS ROS Generation PM25->ROS MAPK MAPK Signaling (ERK, p38, JNK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis SkinDamage Skin Damage Apoptosis->SkinDamage DPHC DPHC DPHC->ROS Inhibits DPHC->MAPK Inhibits Phosphorylation

Caption: DPHC inhibits PM2.5-induced skin damage by regulating ROS and MAPK signaling.

Conclusion

This compound (DPHC) is a multifaceted marine natural product with considerable therapeutic potential. The animal models and protocols outlined in these application notes provide a solid framework for the in vivo investigation of DPHC's efficacy in various disease contexts. Rigorous and well-designed preclinical studies are essential to translate the promising bioactivities of DPHC into novel therapeutic interventions.

References

Application Notes and Protocols for Diphlorethohydroxycarmalol in Skin Damage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a type of polyphenol, isolated from the edible brown alga Ishige okamurae.[1][2][3] Emerging research has highlighted its significant potential in protecting the skin from various forms of damage, including that induced by particulate matter (PM) and ultraviolet (UV) radiation.[1][4][5] DPHC exhibits a range of beneficial activities, including antioxidant, anti-inflammatory, and anti-melanogenesis effects, making it a compound of interest for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.[1][6][7]

These application notes provide a comprehensive overview of the use of DPHC in skin damage studies. They include a summary of its protective effects, detailed experimental protocols for in vitro and in vivo models, and a visualization of the key signaling pathways involved in its mechanism of action.

Protective Effects of this compound Against Skin Damage

DPHC has demonstrated significant efficacy in mitigating skin damage induced by environmental stressors. Its primary mechanisms of action involve reducing oxidative stress, modulating inflammatory responses, and protecting against cellular damage.

Particulate Matter (PM2.5)-Induced Damage:

Fine particulate matter (PM2.5) can penetrate the skin, leading to oxidative stress, inflammation, and cellular damage.[1] Studies have shown that DPHC can effectively counteract these detrimental effects. In human keratinocytes (HaCaT cells), DPHC has been observed to block the generation of reactive oxygen species (ROS) induced by PM2.5.[1] Furthermore, it protects against PM2.5-induced DNA damage, endoplasmic reticulum stress, and autophagy.[1] In vivo studies using hairless mice have demonstrated that DPHC can inhibit PM2.5-induced lipid peroxidation, protein carbonylation, and an increase in epidermal height.[1] The protective effects of DPHC against PM2.5-induced damage are mediated, at least in part, through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][8]

Ultraviolet (UV) B-Induced Damage:

UVB radiation is a major cause of skin photoaging and can lead to cellular damage through the generation of ROS.[4][5] DPHC has been shown to protect human keratinocytes from UVB-induced cell damage by restoring cell viability.[4] Its protective mechanism includes absorbing UVB rays, scavenging intracellular ROS, and enhancing the cellular antioxidant defense system by increasing the levels of reduced glutathione and activating superoxide dismutase and catalase.[4] DPHC also mitigates UVB-mediated damage to cellular components like lipids, proteins, and DNA, and attenuates apoptosis.[4] Furthermore, DPHC can protect against UVB-induced DNA damage by promoting the nucleotide excision repair (NER) system.[9] In human dermal fibroblasts, DPHC has been shown to inhibit UVB-induced collagenase and elastase activities and reduce the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines through the regulation of NF-κB, AP-1, and MAPK signaling pathways.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound (DPHC) on skin damage.

Table 1: In Vitro Effects of DPHC on Particulate Matter (PM2.5)-Induced Skin Cell Damage
Cell LineDamage InducerDPHC ConcentrationMeasured ParameterResultReference
Human Keratinocytes (HaCaT)PM2.5 (50 µg/mL)20 µMCell ViabilityIncreased cell viability compared to PM2.5-treated group.[1]
Human Keratinocytes (HaCaT)PM2.5 (50 µg/mL)20 µMIntracellular ROSBlocked PM2.5-induced ROS generation.[1]
Human Keratinocytes (HaCaT)PM2.5 (50 µg/mL)20 µMDNA Damage (Comet Assay)Protected against PM2.5-induced DNA damage.[1]
Human Dermal Fibroblasts (HDF)PM (ERM-CZ100)25, 50, 100 µMIntracellular ROSSignificantly and dose-dependently reduced intracellular ROS generation.[2]
Human Dermal Fibroblasts (HDF)PM (ERM-CZ100)25, 50, 100 µMCollagen SynthesisSignificantly induced collagen synthesis.[2][10]
Human Dermal Fibroblasts (HDF)PM (ERM-CZ100)25, 50, 100 µMCollagenase ActivityInhibited collagenase activity.[2][10]
Table 2: In Vivo Effects of DPHC on Particulate Matter (PM2.5)-Induced Skin Damage
Animal ModelDamage InducerDPHC TreatmentMeasured ParameterResultReference
HR-1 Hairless MicePM2.5 (100 µg/mL)Topical ApplicationLipid PeroxidationInhibited PM2.5-induced lipid peroxidation.[1]
HR-1 Hairless MicePM2.5 (100 µg/mL)Topical ApplicationProtein CarbonylationInhibited PM2.5-induced protein carbonylation.[1]
HR-1 Hairless MicePM2.5 (100 µg/mL)Topical ApplicationEpidermal HeightReduced the PM2.5-induced increase in epidermal height.[1]
Table 3: In Vitro Effects of DPHC on UVB-Induced Skin Cell Damage
Cell LineDamage InducerDPHC ConcentrationMeasured ParameterResultReference
Human Keratinocytes (HaCaT)UVBNot specifiedCell ViabilityRestored cell viability reduced by UVB.[4]
Human Keratinocytes (HaCaT)UVBNot specifiedIntracellular ROSDecreased UVB-induced intracellular ROS levels.[4]
Human Keratinocytes (HaCaT)UVBNot specifiedDNA DamageAttenuated UVB-induced DNA damage.[4]
Human Dermal Fibroblasts (HDF)UVBNot specifiedIntracellular ROSReduced intracellular levels of ROS.[5]
Human Dermal Fibroblasts (HDF)UVBNot specifiedCollagen ContentImproved collagen content.[5]
Human Dermal Fibroblasts (HDF)UVBNot specifiedMMPs ExpressionReduced the expression of matrix metalloproteinases.[5]
Table 4: In Vivo Effects of DPHC on UVB-Induced Skin Damage
Animal ModelDamage InducerDPHC TreatmentMeasured ParameterResultReference
ZebrafishUVBNot specifiedCell DeathDecreased cell death.[5]
ZebrafishUVBNot specifiedLipid PeroxidationReduced lipid peroxidation.[5]
ZebrafishUVBNot specifiedInflammatory ResponseDecreased inflammatory response by reducing ROS levels.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the protective effects of DPHC against skin damage.

Protocol 1: In Vitro Assessment of DPHC Protection Against PM2.5-Induced Damage in Human Keratinocytes (HaCaT)

1. Cell Culture and Treatment:

  • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

  • Once cells reach 70-80% confluency, pre-treat them with DPHC (e.g., 20 µM) for a specified time (e.g., 1 hour).

  • Following pre-treatment, expose the cells to a suspension of PM2.5 (e.g., 50 µg/mL) for the desired duration (e.g., 24 hours).

2. Cell Viability Assay (MTT Assay):

  • After treatment, remove the culture medium and add MTT solution (0.5 mg/mL in DMEM) to each well.

  • Incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Intracellular ROS (DCFH-DA Assay):

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

4. Western Blot Analysis for MAPK Pathway Proteins:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Assessment of DPHC Protection Against PM2.5-Induced Skin Damage in Hairless Mice

1. Animal Model and Treatment:

  • Use HR-1 hairless mice (e.g., 6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the mice into three groups: Control, PM2.5-treated, and PM2.5 + DPHC-treated.

  • Topically apply a solution of DPHC (e.g., in a suitable vehicle) to the dorsal skin of the mice in the treatment group daily for a specified period (e.g., 7 days).

  • After DPHC application, expose the PM2.5-treated and PM2.5 + DPHC-treated groups to a suspension of PM2.5 (e.g., 100 µg/mL) on their dorsal skin.

2. Histological Analysis:

  • At the end of the experiment, euthanize the mice and collect dorsal skin samples.

  • Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general histological examination.

  • Measure the epidermal thickness using an image analysis software.

3. Biochemical Analysis of Skin Homogenates:

  • Homogenize a portion of the skin tissue in an appropriate buffer.

  • Use commercially available kits to measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde assay) and protein carbonylation.

Signaling Pathways and Experimental Workflows

The protective effects of DPHC against skin damage are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.

DPHC_PM_Pathway PM25 Particulate Matter (PM2.5) ROS Reactive Oxygen Species (ROS) PM25->ROS MAPK MAPK Pathway (p38, ERK, JNK) ROS->MAPK AP1_NFkB AP-1 & NF-κB Activation MAPK->AP1_NFkB Inflammation Inflammation (Pro-inflammatory Cytokines) AP1_NFkB->Inflammation MMPs MMP Expression AP1_NFkB->MMPs SkinDamage Skin Damage (Aging, Inflammation) Inflammation->SkinDamage Collagen Collagen Degradation MMPs->Collagen Collagen->SkinDamage DPHC This compound (DPHC) DPHC->ROS DPHC->MAPK

Caption: DPHC's protective mechanism against PM-induced skin damage.

DPHC_UVB_Pathway UVB UVB Radiation ROS_UV Reactive Oxygen Species (ROS) UVB->ROS_UV DNA_Damage DNA Damage (CPDs) UVB->DNA_Damage MAPK_UV MAPK Pathway Activation ROS_UV->MAPK_UV Photoaging Photoaging DNA_Damage->Photoaging AP1_UV AP-1 Activation MAPK_UV->AP1_UV MMPs_UV MMP-1 Expression AP1_UV->MMPs_UV Collagen_Deg Collagen Degradation MMPs_UV->Collagen_Deg Collagen_Deg->Photoaging DPHC_UV This compound (DPHC) DPHC_UV->UVB UVB Absorption DPHC_UV->ROS_UV NER Nucleotide Excision Repair (NER) System DPHC_UV->NER Antioxidant Antioxidant Enzymes (SOD, Catalase) DPHC_UV->Antioxidant NER->DNA_Damage Antioxidant->ROS_UV

Caption: DPHC's protective mechanism against UVB-induced skin damage.

Experimental_Workflow start Start: In Vitro/In Vivo Model Selection cell_culture Cell Culture (e.g., HaCaT, HDF) or Animal Acclimatization start->cell_culture treatment DPHC Pre-treatment cell_culture->treatment damage Induction of Skin Damage (e.g., PM2.5 or UVB Exposure) treatment->damage assays Perform Cellular/Biochemical Assays damage->assays viability Cell Viability (MTT) assays->viability ros_assay ROS Measurement (DCFH-DA) assays->ros_assay western Western Blot (Signaling Proteins) assays->western histology Histological Analysis (In Vivo) assays->histology data_analysis Data Analysis and Interpretation viability->data_analysis ros_assay->data_analysis western->data_analysis histology->data_analysis conclusion Conclusion on DPHC Efficacy data_analysis->conclusion

Caption: General experimental workflow for studying DPHC effects.

Conclusion

This compound, a natural compound derived from the brown alga Ishige okamurae, presents a promising therapeutic and preventative agent for various forms of skin damage. Its multifaceted mechanism of action, encompassing antioxidant and anti-inflammatory properties, as well as the modulation of key signaling pathways, makes it a valuable candidate for further research and development in dermatology and cosmetology. The protocols and data presented in these application notes are intended to serve as a valuable resource for scientists and researchers investigating the potential of DPHC in skin protection and repair.

References

Application of Diphlorethohydroxycarmalol (DPHC) in Muscle Atrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with chronic diseases such as cancer, inflammatory disorders, and aging. A key driver of muscle atrophy is inflammation, often mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α triggers signaling cascades that lead to the upregulation of muscle-specific E3 ubiquitin ligases, including Muscle RING Finger 1 (MuRF-1) and Muscle Atrophy F-box (MAFbx/atrogin-1). These ligases tag muscle proteins for degradation by the proteasome, resulting in muscle wasting.[1][2]

Diphlorethohydroxycarmalol (DPHC) is a polyphenol isolated from the brown seaweed Ishige okamurae. Research has demonstrated its potential as a therapeutic agent against inflammatory muscle loss.[1] DPHC has been shown to exert protective effects by mitigating the inflammatory response and inhibiting the downstream protein degradation pathways in skeletal muscle.[1] This document provides detailed protocols and data based on studies using DPHC in a TNF-α-induced zebrafish model of muscle atrophy, serving as a guide for researchers in muscle biology and drug development.

Mechanism of Action

DPHC protects against inflammatory muscle atrophy by targeting key signaling pathways. In response to inflammatory stimuli like TNF-α, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are activated. This activation leads to the transcription of genes encoding muscle degradation proteins, specifically MuRF-1 and MAFbx.[1]

DPHC administration has been shown to downregulate the activation of NF-κB and MAPK. This inhibitory action reduces the expression of pro-inflammatory cytokines and, consequently, suppresses the upregulation of MuRF-1 and MAFbx. By blocking this cascade, DPHC helps to preserve muscle protein and improve muscle function under inflammatory conditions.[1]

DPHC_Mechanism cluster_inflammation Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_degradation Protein Degradation Pathway TNF_alpha TNF-α NFkB NF-κB Pathway TNF_alpha->NFkB MAPK MAPK Pathway TNF_alpha->MAPK Atrogenes ↑ MuRF-1 & MAFbx (Atrogenes) NFkB->Atrogenes Upregulation MAPK->Atrogenes Upregulation Degradation Muscle Protein Degradation Atrogenes->Degradation Atrophy Muscle Atrophy Degradation->Atrophy DPHC DPHC DPHC->NFkB Inhibition DPHC->MAPK Inhibition

Caption: DPHC signaling pathway in muscle atrophy. (Within 100 characters)

Experimental Protocols

The following protocols are based on methodologies used to evaluate the efficacy of DPHC in a zebrafish model of TNF-α-induced muscle atrophy.

Animal Model: TNF-α-Induced Muscle Atrophy in Zebrafish

This protocol describes how to induce inflammatory muscle loss in adult zebrafish.

Materials:

  • Adult zebrafish (Danio rerio)

  • Recombinant TNF-α

  • DPHC (this compound)

  • Fish housing system with controlled temperature (28°C) and light cycle

Procedure:

  • Acclimate adult zebrafish to the housing system for at least one week.

  • Prepare a stock solution of DPHC. The final concentration for administration may require optimization (e.g., 25 µg/g of body weight).[3]

  • Prepare a stock solution of TNF-α.

  • Divide fish into experimental groups (e.g., Control, TNF-α only, DPHC + TNF-α, DPHC only).

  • For the pre-treatment phase (Week 1), administer DPHC orally to the relevant groups three times.

  • For the co-treatment phase (Week 2), co-administer DPHC and TNF-α orally to the respective groups three times. The TNF-α group receives only TNF-α. The control group receives a vehicle control.

  • At the end of the two-week period, proceed with functional assessments and tissue collection.

Zebrafish_Workflow start Zebrafish Acclimation (1 Week) week1 Week 1: DPHC Pre-treatment (Oral, 3x) start->week1 week2 Week 2: DPHC + TNF-α Co-treatment (Oral, 3x) week1->week2 assessment Functional & Behavioral Assessment (Swimming Test) week2->assessment collection Tissue Collection (Skeletal Muscle) assessment->collection analysis Histological Analysis (H&E) & Biochemical Analysis (Western Blot) collection->analysis

Caption: Experimental workflow for DPHC testing in zebrafish. (Within 100 characters)
Functional Assessment: Zebrafish Swimming Performance

This assay quantifies muscle function and endurance.

Materials:

  • Swim tunnel respirometer or similar flow device

  • High-speed camera

  • Zebrafish from the experimental groups

Procedure:

  • Individually place a zebrafish in the swim tunnel and allow it to acclimate for 5-10 minutes at a low flow speed.

  • Gradually increase the water velocity in a stepwise manner (e.g., increase by a set cm/s every minute).

  • Record the swimming behavior. The test is complete when the fish becomes exhausted and is pushed to the back of the chamber.

  • Measure key performance indicators: total swimming time, distance moved, and the number of fish able to swim in a high-flow zone.

  • Calculate the critical swimming speed (Ucrit) if required, using established formulas.[4]

Histological Analysis: Hematoxylin and Eosin (H&E) Staining

H&E staining is used to visualize muscle morphology and assess tissue damage.

Materials:

  • Zebrafish skeletal muscle tissue

  • 4% Paraformaldehyde (PFA) for fixation

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene or a xylene substitute

  • Paraffin wax

  • Microtome

  • Harris' Hematoxylin

  • Eosin Y solution

  • Mounting medium

  • Microscope

Procedure:

  • Dissect skeletal muscle tissue from euthanized zebrafish and fix in 4% PFA overnight at 4°C.

  • Dehydrate the tissue by passing it through a graded series of ethanol solutions.

  • Clear the tissue in xylene and embed in paraffin wax.

  • Section the paraffin blocks at 5-7 µm thickness using a microtome and mount the sections on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.

  • Stain with Harris' Hematoxylin for approximately 4-5 minutes.[5]

  • Rinse thoroughly in running tap water.

  • Differentiate briefly in acid-alcohol and "blue" the sections in running tap water or a weak alkaline solution.

  • Counterstain with Eosin Y for 1-3 minutes.

  • Dehydrate the stained sections through an ascending ethanol series and clear in xylene.

  • Coverslip using a permanent mounting medium and allow to dry.

  • Image the slides under a light microscope to assess muscle fiber integrity, size, and spacing.

Biochemical Analysis: Western Blotting

Western blotting is used to quantify the protein levels of key markers in the muscle atrophy pathway.

Materials:

  • Zebrafish skeletal muscle tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-MuRF-1, anti-MAFbx, anti-p-NF-κB, anti-NF-κB, anti-p-MAPK, anti-MAPK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Homogenize dissected muscle tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBS-T.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBS-T.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

Data Presentation

The following tables summarize the quantitative results from studies evaluating DPHC's effect on TNF-α-induced muscle atrophy in zebrafish.

Table 1: Effect of DPHC on Zebrafish Swimming Performance

Group Number of Swimming Zebrafish (in Zone A) Relative Distance Moved (%)
Control 14.2 ± 0.5 100.0 ± 5.0
TNF-α 5.8 ± 0.7## 41.5 ± 6.2##
DPHC (25 µg/g) + TNF-α 12.5 ± 0.6 88.0 ± 4.5

Data are presented as mean ± SE. ## p < 0.01 vs. Control. ** p < 0.01 vs. TNF-α group. Data are illustrative based on published findings.[1][3]

Table 2: Effect of DPHC on Muscle Atrophy-Related Protein Expression

Group Relative MuRF-1 Expression (%) Relative MAFbx Expression (%)
Control 100.0 ± 8.0 100.0 ± 7.5
TNF-α 215.0 ± 15.2## 195.0 ± 12.8##
DPHC (25 µg/g) + TNF-α 120.5 ± 10.1 115.4 ± 9.3

Protein expression was quantified by Western blot densitometry and normalized to control. Data are presented as mean ± SE. ## p < 0.01 vs. Control. ** p < 0.01 vs. TNF-α group. Data are illustrative based on published findings.[1]

Table 3: Effect of DPHC on Inflammatory Signaling Proteins

Group Relative p-NF-κB/NF-κB Ratio (%) Relative p-MAPK/MAPK Ratio (%)
Control 100.0 ± 9.5 100.0 ± 11.0
TNF-α 250.0 ± 20.1## 230.0 ± 18.5##
DPHC (25 µg/g) + TNF-α 135.0 ± 14.2 125.8 ± 13.1

Protein expression was quantified by Western blot densitometry. Data are presented as mean ± SE. ## p < 0.01 vs. Control. ** p < 0.01 vs. TNF-α group. Data are illustrative based on published findings.[1]

References

Application Notes and Protocols for Diphlorethohydroxycarmalol (DPHC) in Hair Loss Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin derived from the brown alga Ishige okamurae. Emerging in vitro research has highlighted its potential as a therapeutic agent for androgenetic alopecia (AGA). DPHC exhibits a multi-faceted mechanism of action, primarily centered around the inhibition of 5α-reductase and the modulation of key signaling pathways involved in hair follicle cycling. These application notes provide a comprehensive overview of the current research, experimental protocols, and proposed methodologies for the investigation of DPHC in hair loss treatment.

Mechanism of Action

In vitro studies have elucidated two primary mechanisms through which DPHC may combat hair loss:

  • Inhibition of 5α-reductase: DPHC has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). Elevated levels of DHT are a key pathogenic factor in AGA, leading to the miniaturization of hair follicles. Molecular docking studies suggest that DPHC may be a more potent inhibitor of 5α-reductase than finasteride, a commonly prescribed medication for AGA.[1]

  • Activation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for hair follicle development and the induction of the anagen (growth) phase of the hair cycle. DPHC has been demonstrated to activate this pathway in human dermal papilla (HDP) cells.[1] This activation is achieved by increasing the phosphorylation of glycogen synthase kinase 3β (GSK3β), which leads to the accumulation and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin activates target genes that promote hair follicle stem cell proliferation and differentiation.

Additionally, DPHC has been found to downregulate the expression of several hair growth inhibitor proteins, including androgen receptor (AR), Dickkopf-1 (DKK1), transforming growth factor-β1 (TGF-β1), and interleukin-6 (IL-6) in DHT-treated HDP cells.[1]

Data Presentation

In Vitro Efficacy of this compound (DPHC)
ParameterCell LineTreatmentKey FindingsReference
5α-reductase Activity Human Dermal Papilla (HDP) CellsDPHCSignificant inhibition of 5α-reductase activity in DHT-treated cells.[1]
Wnt/β-catenin Signaling Human Dermal Papilla (HDP) CellsDPHCUpregulation of p-GSK3β and β-catenin expression; increased nuclear translocation of β-catenin.[1]
Hair Growth Inhibitor Proteins Human Dermal Papilla (HDP) CellsDPHCDownregulation of AR, DKK1, TGF-β1, and IL-6 expression in DHT-treated cells.[1]

Note: As of the latest available data, specific quantitative in vivo or clinical trial data for DPHC in hair loss treatment has not been published. The following sections provide detailed in vitro protocols and a proposed in vivo experimental design based on established methodologies.

Experimental Protocols

In Vitro Models

1. Human Dermal Papilla (HDP) Cell Culture

  • Cell Line: Primary Human Hair Dermal Papilla Cells (HDP)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Cells should be passaged at 80-90% confluency using Trypsin-EDTA.

2. 5α-Reductase Activity Assay

  • Objective: To quantify the inhibitory effect of DPHC on 5α-reductase activity.

  • Methodology:

    • Seed HDP cells in a 6-well plate and culture until confluent.

    • Lyse the cells and prepare a protein extract.

    • Incubate the protein extract with testosterone and NADPH.

    • Add DPHC at various concentrations to the reaction mixture. Finasteride can be used as a positive control.

    • Stop the reaction and extract the steroids.

    • Quantify the amount of DHT produced using High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

3. Western Blot Analysis for Wnt/β-catenin Pathway Proteins

  • Objective: To assess the effect of DPHC on the expression of key proteins in the Wnt/β-catenin signaling pathway.

  • Methodology:

    • Seed HDP cells in a 6-well plate and treat with DHT to induce an AGA-like state.

    • Treat the cells with DPHC at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against β-catenin, p-GSK3β, GSK3β, AR, DKK1, TGF-β1, and IL-6. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

4. Immunofluorescence for β-catenin Nuclear Translocation

  • Objective: To visualize the effect of DPHC on the nuclear translocation of β-catenin.

  • Methodology:

    • Seed HDP cells on glass coverslips in a 24-well plate.

    • Treat the cells with DHT and then with DPHC.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with bovine serum albumin (BSA).

    • Incubate with a primary antibody against β-catenin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Proposed In Vivo Model

Objective: To evaluate the efficacy of topical DPHC in promoting hair growth in an animal model of androgenetic alopecia.

Animal Model: C57BL/6 mice (7 weeks old, male). This strain is widely used for hair growth studies due to its synchronized hair follicle cycling.

Induction of Androgenetic Alopecia:

  • Synchronize the hair follicles in the telogen (resting) phase by depilating the dorsal skin.

  • After confirmation of the telogen phase (pink skin), apply testosterone or dihydrotestosterone (DHT) topically or via subcutaneous injection to induce an AGA-like condition, characterized by delayed anagen entry and miniaturization of hair follicles.

Experimental Groups:

  • Group 1: Vehicle control (e.g., a solution of ethanol and propylene glycol).

  • Group 2: Negative control (DHT-treated, vehicle application).

  • Group 3: Positive control (DHT-treated, topical minoxidil 2% or 5% application).

  • Group 4: Experimental group (DHT-treated, topical DPHC application at various concentrations).

Treatment Protocol:

  • Apply the respective treatments to the depilated dorsal skin once daily for a period of 21 to 28 days.

Evaluation of Hair Growth:

  • Visual Documentation: Photograph the dorsal skin of the mice at regular intervals (e.g., day 0, 7, 14, 21, 28) to visually assess hair growth.

  • Quantitative Image Analysis: Analyze the photographs to quantify the area of hair regrowth.

  • Hair Density and Thickness: At the end of the study, collect hair samples from the treated area to measure hair density (number of hairs per unit area) and thickness using a microscope and image analysis software.

  • Histological Analysis:

    • Collect skin biopsies from the treated area.

    • Fix the tissue in 10% formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Analyze the sections under a microscope to determine the number and diameter of hair follicles and to calculate the anagen-to-telogen ratio.

Visualizations

DPHC_Mechanism_of_Action cluster_0 Androgenetic Alopecia Pathogenesis cluster_1 DPHC Intervention cluster_2 Hair Growth Promotion Testosterone Testosterone 5a-reductase 5a-reductase Testosterone->5a-reductase DHT DHT AR Androgen Receptor DHT->AR Binds to 5a-reductase->DHT Gene_Inhibition Inhibition of Hair Growth Genes AR->Gene_Inhibition Activates DPHC DPHC DPHC->5a-reductase Inhibits DPHC_inhibits Inhibits DPHC_activates Activates Wnt_pathway Wnt/β-catenin Pathway DPHC->Wnt_pathway Activates GSK3b GSK3β Wnt_pathway->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Prevents degradation of Gene_Activation Activation of Hair Growth Genes b_catenin->Gene_Activation Activates

Caption: DPHC's dual mechanism in combating hair loss.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start: HDP Cell Culture treatment Induce AGA-like state with DHT Treat with DPHC start->treatment assay1 5α-Reductase Activity Assay treatment->assay1 assay2 Western Blot (Wnt/β-catenin pathway) treatment->assay2 assay3 Immunofluorescence (β-catenin translocation) treatment->assay3 end End: Data Analysis assay1->end assay2->end assay3->end

Caption: Workflow for in vitro evaluation of DPHC.

Proposed_In_Vivo_Workflow cluster_evaluation Hair Growth Evaluation start Start: C57BL/6 Mice induction Induce AGA-like state (Depilation + DHT) start->induction grouping Group Allocation (Vehicle, Negative, Positive, DPHC) induction->grouping treatment Topical Treatment (21-28 days) grouping->treatment eval1 Visual Documentation (Photography) treatment->eval1 eval2 Quantitative Analysis (Density, Thickness) treatment->eval2 eval3 Histological Analysis (Anagen/Telogen Ratio) treatment->eval3 end End: Data Analysis eval1->end eval2->end eval3->end

Caption: Proposed workflow for in vivo DPHC studies.

References

Application Notes and Protocols: Investigating the Vasodilatory Effects of Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the vasodilatory effects of Diphlorethohydroxycarmalol (DPHC), a marine polyphenol isolated from the brown alga Ishige okamurae. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound in cardiovascular diseases.

Introduction

This compound (DPHC) is a phlorotannin that has demonstrated significant endothelium-dependent vasodilatory properties.[1][2] Research indicates that DPHC stimulates nitric oxide (NO) production in vascular endothelial cells, a key signaling molecule in the regulation of vascular tone.[1][2][3] The underlying mechanism involves the modulation of intracellular calcium levels and the activation of the PI3K/Akt/eNOS signaling pathway.[1][2][3] These findings suggest that DPHC could be a promising candidate for the development of novel treatments for hypertension and other cardiovascular disorders associated with endothelial dysfunction.[1][2]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of DPHC on endothelial cell viability and nitric oxide production.

Table 1: Effect of this compound (DPHC) on the Viability of EA.hy926 Endothelial Cells

DPHC Concentration (μM)Cell Viability (%)
0 (Control)100
6Not significantly different from control
20Not significantly different from control
60Not significantly different from control
100Significant decrease in viability

Data adapted from a study on EA.hy926 cells, where viability was assessed after 24 hours of treatment. A significant decrease in cell viability was observed at 100 μM, and therefore this concentration was excluded from further experiments to avoid cytotoxicity-related artifacts.[1]

Table 2: Effect of this compound (DPHC) on Nitric Oxide (NO) Production in EA.hy926 Endothelial Cells

DPHC Concentration (μM)Relative NO Production
0 (Control)Baseline
6Dose-dependent increase
20Dose-dependent increase
60Significant dose-dependent increase

This table summarizes the dose-dependent effect of DPHC on NO production. The study also demonstrated a time-dependent increase in NO production with 60 μM DPHC.[1]

Table 3: Effect of this compound (DPHC) on Vasodilation in a Zebrafish Model

DPHC Concentration (μM)Observation
0 (Control)Normal vessel diameter
0.06Dose-dependent increase in vasodilation
0.2Dose-dependent increase in vasodilation
0.6Significant dose-dependent increase in vasodilation

In vivo experiments using Tg(flk:eGFP) transgenic zebrafish confirmed the vasodilatory effect of DPHC in a dose-dependent manner.[1]

Signaling Pathway

DPHC-induced vasodilation is mediated by an endothelium-dependent mechanism. The proposed signaling cascade is initiated by the activation of key receptors on the endothelial cell surface, leading to an increase in intracellular calcium, which in turn activates the PI3K/Akt/eNOS pathway to produce nitric oxide.

DPHC_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell DPHC This compound (DPHC) AchR Acetylcholine Receptor (AchR) DPHC->AchR VEGFR2 VEGF Receptor 2 (VEGFR2) DPHC->VEGFR2 Ca_channel Calcium Influx AchR->Ca_channel VEGFR2->Ca_channel PI3K PI3K Ca_channel->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Relaxation Relaxation NO->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: DPHC signaling pathway for vasodilation.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of these application notes are provided below.

In Vitro Endothelial Cell Culture and Treatment

This protocol describes the maintenance of the EA.hy926 human endothelial cell line and the procedure for treatment with DPHC.

Caption: Workflow for in vitro cell culture and treatment.

Protocol:

  • Cell Culture: Culture EA.hy926 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the EA.hy926 cells into 96-well plates for cell viability assays or larger plates (e.g., 6-well or 12-well) for NO production and western blot analysis.

  • Adherence: Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare stock solutions of DPHC in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 6, 20, 60, 100 μM) in fresh cell culture medium.

  • Incubation: Replace the medium in the cell culture plates with the DPHC-containing medium and incubate for the desired time period (e.g., 24 hours for cell viability, or various time points for NO production).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of DPHC on endothelial cells.

Protocol:

  • Cell Treatment: Seed and treat EA.hy926 cells with various concentrations of DPHC in a 96-well plate as described in Protocol 1.

  • MTT Addition: After the treatment period (e.g., 24 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay

This protocol measures the amount of NO produced by endothelial cells following DPHC treatment.

Protocol:

  • Cell Treatment: Seed and treat EA.hy926 cells with DPHC as described in Protocol 1.

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant.

  • Griess Reaction: Use a commercial Griess reagent kit to measure the nitrite concentration in the supernatant, which is a stable and quantifiable breakdown product of NO.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the nitrite concentration in the samples based on the standard curve and normalize to the amount of cellular protein if necessary.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of DPHC on the expression and phosphorylation of key proteins in the PI3K/Akt/eNOS signaling pathway.

Protocol:

  • Cell Lysis: After treatment with DPHC, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-eNOS, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Zebrafish Vasodilation Assay

This protocol provides a method to assess the vasodilatory effects of DPHC in a live animal model.

Caption: Workflow for in vivo zebrafish vasodilation assay.

Protocol:

  • Animal Model: Use Tg(flk:eGFP) transgenic zebrafish larvae, in which endothelial cells express green fluorescent protein (GFP), allowing for visualization of blood vessels.

  • Treatment: At 3 days post-fertilization (dpf), place the larvae in 24-well plates containing egg water with different concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 μM).

  • Incubation: Incubate the larvae for a specified period (e.g., 6 days).

  • Imaging Preparation: After the treatment period, anesthetize the larvae and mount them on a microscope slide.

  • Fluorescence Microscopy: Capture images of the vasculature, for example, the dorsal aorta, using a fluorescence microscope.

  • Data Analysis: Measure the diameter of the blood vessels using image analysis software. Compare the vessel diameters of the DPHC-treated groups to the control group to determine the extent of vasodilation. All animal procedures should be conducted in accordance with approved animal care and use committee guidelines.[1]

References

Troubleshooting & Optimization

Technical Support Center: Diphlorethohydroxycarmalol (DPHC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Diphlorethohydroxycarmalol (DPHC) in solution. Due to the inherent instability of phlorotannins, proper handling and experimental design are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and why is its stability a concern?

A1: this compound (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae. Like many polyphenols, DPHC is susceptible to degradation when exposed to various environmental factors such as pH, temperature, light, and oxygen.[1] This instability can lead to a loss of biological activity and the formation of unknown degradation products, impacting experimental outcomes.

Q2: What are the primary factors that affect the stability of DPHC in solution?

A2: The main factors influencing DPHC stability are pH, temperature, light exposure, the presence of oxygen, and the choice of solvent.[1][2] Generally, phlorotannins are more stable in acidic conditions and degrade in neutral to alkaline environments.[3] Elevated temperatures and exposure to UV or even ambient light can accelerate degradation.[2][3]

Q3: What is the recommended solvent for preparing DPHC stock solutions?

A3: Based on extraction protocols and general practices for similar compounds, high-purity dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing concentrated stock solutions.[4] For working solutions in cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[5]

Q4: How should I store DPHC powder and stock solutions?

A4: Solid DPHC powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5][6] When stored in a solvent at -20°C, it is advisable to use the solution within a month; for longer-term storage at -80°C, use within six months is a general guideline.[5]

Q5: Can I expect DPHC to be stable in my cell culture medium?

A5: Phlorotannins can be unstable in typical cell culture media, which are often at a physiological pH (around 7.4) and incubated at 37°C. These conditions can promote the degradation of DPHC. It is recommended to prepare fresh working solutions immediately before each experiment and to minimize the incubation time when possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my DPHC-treated samples. DPHC may have degraded in the stock solution or working solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions immediately before use.
The experimental conditions (e.g., physiological pH, 37°C) are causing rapid degradation.Minimize the incubation time of DPHC with cells or reagents. Consider including a positive control with a more stable compound to ensure the assay is working correctly.
I observe a color change in my DPHC solution over time. This is likely due to oxidation and degradation of the phenolic compounds.[7]Discard the solution. Prepare fresh solutions and protect them from light and air (e.g., by using amber vials and minimizing headspace).
Inconsistent results between experiments. Variability in the preparation and handling of DPHC solutions.Standardize your protocol for solution preparation, storage, and handling. Ensure all solutions are prepared fresh for each set of experiments.
Photodegradation from ambient light exposure.Protect all DPHC-containing solutions from light by using amber tubes or wrapping containers in aluminum foil.[8]
Precipitation of DPHC in aqueous buffers or media. DPHC may have limited solubility in aqueous solutions at the desired concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells. Perform serial dilutions to prepare working solutions to prevent precipitation.[5]

Data Presentation: Factors Affecting DPHC Stability

Factor Effect on Stability General Recommendations
pH More stable in acidic conditions (pH < 7).[3] Degradation increases in neutral to alkaline conditions.[3]For non-cellular assays, use a slightly acidic buffer if the experimental design allows. Be aware of potential rapid degradation at physiological pH (7.2-7.4).
Temperature Stability decreases as temperature increases.[9][10]Store stock solutions at -80°C. Avoid prolonged incubation at 37°C. For extractions, temperatures around 25°C may be optimal to balance yield and stability.[9][11]
Light Susceptible to photodegradation.[2][3]Protect solid compound and all solutions from light at all times by using amber vials or covering with foil.[8]
Oxygen Prone to oxidation, leading to degradation.[1]Use degassed solvents for solution preparation. Minimize headspace in storage vials. Store under an inert gas (e.g., nitrogen or argon) if possible.
Solvent Solubility and stability vary with the solvent.Use DMSO or ethanol for stock solutions. For aqueous working solutions, prepare fresh and use immediately.
Freeze-Thaw Cycles Repeated cycles can accelerate degradation.Aliquot stock solutions into single-use volumes.[5]

Experimental Protocols

Protocol 1: Preparation of DPHC Stock Solution
  • Materials:

    • This compound (DPHC) powder

    • High-purity, sterile dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM or 20 mM).

    • Calculate the required mass of DPHC using its molecular weight.

    • Accurately weigh the DPHC powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the DPHC is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber cryovials.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Assessment of Antioxidant Activity using DPPH Assay

This protocol provides a general method to assess the free radical scavenging activity of DPHC, which can also be used as an indirect measure of its stability over time.

  • Materials:

    • DPHC solution (prepared in a suitable solvent like ethanol)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in ethanol)

    • Ethanol (or the solvent used for DPHC)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at ~517 nm

    • Ascorbic acid or Trolox as a positive control

  • Procedure:

    • Prepare a series of dilutions of the DPHC solution in ethanol.

    • In a 96-well plate, add a specific volume of each DPHC dilution to different wells.

    • Add the same volume of ethanol to a "control" well.

    • Add a fixed volume of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm.

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Mandatory Visualizations

DPHC_Signaling_Pathway_Vasodilation cluster_receptors Cell Membrane Receptors DPHC This compound (DPHC) AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca_ion Ca²⁺ Influx AchR->Ca_ion VEGFR2->Ca_ion PI3K PI3K VEGFR2->PI3K eNOS eNOS (endothelial Nitric Oxide Synthase) Ca_ion->eNOS Akt Akt PI3K->Akt Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC-mediated vasodilation signaling pathway.[2][7]

DPHC_Signaling_Pathway_Anti_Inflammatory DPHC This compound (DPHC) NFkB_pathway NF-κB Pathway DPHC->NFkB_pathway Inhibits MAPK_pathway MAPKs Pathway DPHC->MAPK_pathway Inhibits TNFa TNF-α TNFa->NFkB_pathway TNFa->MAPK_pathway Pro_inflammatory Pro-inflammatory Cytokines & Muscle Atrophy Factors NFkB_pathway->Pro_inflammatory MAPK_pathway->Pro_inflammatory

Caption: DPHC's anti-inflammatory and anti-atrophy signaling.[12]

DPHC_Experimental_Workflow start Start prep_stock Prepare DPHC Stock Solution (e.g., 20 mM in DMSO) start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Cell Culture Medium store_stock->prep_working Use one aliquot cell_treatment Treat Cells with DPHC prep_working->cell_treatment incubation Incubate for a Defined Period (e.g., 24h) cell_treatment->incubation assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubation->assay end End assay->end

Caption: General experimental workflow for in vitro studies with DPHC.

References

Technical Support Center: Diphlorethohydroxycarmalol (DPHC) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphlorethohydroxycarmalol (DPHC) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of DPHC from its natural source, the brown alga Ishige okamurae.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC)?

A1: this compound (DPHC) is a phlorotannin, a type of polyphenol, found in the marine brown alga Ishige okamurae.[1] Phlorotannins are known for their various biological activities, and DPHC has been studied for its antioxidant, anti-inflammatory, and other therapeutic properties.[1][2]

Q2: What is the primary source for DPHC extraction?

A2: The primary and most commonly cited source for DPHC is the brown seaweed Ishige okamurae.[1][3]

Q3: What are the general steps involved in DPHC extraction?

A3: The general workflow for DPHC extraction involves sample preparation (washing, drying, and grinding the seaweed), solid-liquid extraction using a suitable solvent, followed by purification steps which often include liquid-liquid partitioning and chromatography to isolate DPHC.

Q4: Why is my DPHC yield consistently low?

A4: Low yields can be attributed to several factors including the quality of the raw material (Ishige okamurae), improper sample preparation, suboptimal extraction parameters (solvent, temperature, time), and degradation of DPHC during the process. Refer to the Troubleshooting Guide below for more specific solutions.

Q5: How can I confirm the presence and purity of DPHC in my extract?

A5: The presence and purity of DPHC can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for DPHC. 2. Inefficient Extraction Time/Temperature: The extraction may be too short, or the temperature may be too low or too high, causing degradation.[4] 3. Poor Solid-to-Liquid Ratio: Insufficient solvent may not effectively penetrate the seaweed matrix.1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol in water. Aqueous ethanol (e.g., 80%) is often a good starting point.[3] 2. Parameter Optimization: Systematically vary the extraction time and temperature. Response surface methodology (RSM) can be employed for optimization.[2][5] Optimal temperatures are often moderate (around 25-60°C) to prevent degradation.[4] 3. Ratio Adjustment: Increase the solvent-to-solid ratio to ensure thorough extraction. Ratios from 10:1 to 50:1 (v/w) are commonly used.
Co-extraction of Impurities 1. Presence of Pigments and Lipids: The initial crude extract often contains chlorophyll, fucoxanthin, and lipids. 2. Extraction of Polysaccharides: Using highly aqueous solvents can lead to the co-extraction of undesirable polysaccharides.1. Defatting Step: Pre-treat the seaweed powder with a non-polar solvent like n-hexane to remove lipids and pigments before the main extraction. 2. Solvent Polarity: Use a solvent with a lower water content to minimize polysaccharide extraction. Subsequent purification steps like liquid-liquid partitioning are also crucial.
Degradation of DPHC 1. Oxidation: Phlorotannins are susceptible to oxidation, especially at higher temperatures and in the presence of light. 2. High Temperatures: Excessive heat during extraction or solvent evaporation can lead to the degradation of DPHC.[4]1. Inert Atmosphere & Light Protection: Perform extractions under a nitrogen atmosphere and protect the extracts from light. 2. Temperature Control: Use moderate extraction temperatures and evaporate solvents under reduced pressure at a low temperature (e.g., < 40°C).
Difficulty in Purification 1. Complex Extract Matrix: The crude extract is a complex mixture of various phlorotannins and other compounds. 2. Similar Polarity of Phlorotannins: Different phlorotannins can have very similar polarities, making chromatographic separation challenging.1. Liquid-Liquid Partitioning: Employ sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to fractionate the crude extract. DPHC is typically enriched in the ethyl acetate fraction. 2. Advanced Chromatography: Utilize techniques like centrifugal partition chromatography (CPC) or preparative HPLC with optimized solvent systems for efficient separation.

Quantitative Data Presentation

The efficiency of phlorotannin extraction is highly dependent on the chosen parameters. Below are tables summarizing the impact of various factors on the total phlorotannin content (TPhC), which is indicative of the DPHC yield.

Table 1: Effect of Solvent Concentration on Total Phlorotannin Content (TPhC) from Brown Algae

SolventConcentration (% v/v)Seaweed SpeciesTPhC (mg PGE/g extract)Reference
Ethanol50Ecklonia cava~450[5]
Ethanol95Ecklonia cava~570 [2][5]
Acetone67Fucus vesiculosus2.97 (mg PGE/g DS) [4][6]
Methanol80Ishige okamurae- (Yield: 14.10%)[3]
Water100Macrocystis pyrifera- (Noted as effective)[4]

PGE: Phloroglucinol Equivalents; DS: Dry Seaweed

Table 2: Optimization of Extraction Parameters for Phlorotannins from Ecklonia cava using RSM

ParameterRange StudiedOptimal Value for TPhCOptimal Value for YieldReference
Ethanol Concentration (%)0 - 1009588.3[2][5]
Temperature (°C)40 - 808080[2][5]
Time (h)2 - 2422.824[2][5]
Predicted Response 570.2 mg PGE/g 7.8% [2][5]

Experimental Protocols

Detailed Methodology for DPHC Extraction and Purification from Ishige okamurae

This protocol is a synthesized representation based on common laboratory practices for phlorotannin extraction.

  • Sample Preparation:

    • Wash fresh Ishige okamurae with tap water to remove salt, sand, and any epiphytes.

    • Dry the seaweed in a well-ventilated, dark place at room temperature for several days or in an oven at a temperature below 60°C.

    • Grind the dried seaweed into a fine powder (e.g., 40-60 mesh).

  • Solid-Liquid Extraction:

    • Macerate the dried seaweed powder with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential partitioning with an equal volume of the following solvents in a separatory funnel:

      • n-hexane (to remove non-polar compounds like lipids and pigments)

      • Chloroform

      • Ethyl acetate (DPHC is expected to be enriched in this fraction)

      • n-butanol

    • Collect each fraction and evaporate the solvent under reduced pressure.

  • Purification:

    • The ethyl acetate fraction, which is rich in DPHC, can be further purified using chromatographic techniques.

    • Column Chromatography: Pack a silica gel column and elute with a gradient of chloroform and methanol.

    • Centrifugal Partition Chromatography (CPC): This is an efficient method for isolating DPHC. A two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water) is used.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC.

  • Identification and Quantification:

    • Confirm the identity and purity of the isolated DPHC using HPLC, LC-MS, and NMR.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_partitioning Fractionation cluster_purification Purification & Analysis raw_seaweed Ishige okamurae wash Washing raw_seaweed->wash dry Drying wash->dry grind Grinding dry->grind extraction Solid-Liquid Extraction (80% Methanol) grind->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane n-Hexane Fraction partitioning->hexane chloroform Chloroform Fraction partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction (DPHC Enriched) partitioning->ethyl_acetate butanol n-Butanol Fraction partitioning->butanol purification Chromatography (e.g., CPC, HPLC) ethyl_acetate->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis pure_dphc Pure DPHC purification->pure_dphc NFkB_Pathway cluster_cytoplasm Cytoplasm DPHC DPHC IKK IKK DPHC->IKK TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Response Nucleus->Inflammation transcription

References

Overcoming autofluorescence of Diphlorethohydroxycarmalol in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imaging Diphlorethohydroxycarmalol (DPHC)

Welcome to the technical support center for researchers working with this compound (DPHC). DPHC is a phlorotannin derived from the brown alga Ishige okamurae, known for its anti-inflammatory, antioxidant, and radioprotective properties.[1][2][3][4][5] As with many polyphenolic compounds, DPHC exhibits intrinsic fluorescence (autofluorescence), which can present a significant challenge in imaging experiments by obscuring the signal from fluorescent probes.[6][7][8][9]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges of DPHC autofluorescence and acquire high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging DPHC?

A1: Autofluorescence is the natural emission of light by biological structures or compounds like DPHC when they are excited by light.[10][11] This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent labels (e.g., fluorescently tagged antibodies or proteins). The primary issue is that the DPHC autofluorescence can mask your intended signal, leading to a low signal-to-noise ratio and making it difficult to distinguish the specific staining from the background.[12][13]

Q2: What are the likely spectral properties of DPHC's autofluorescence?

A2: While the exact excitation and emission spectra of DPHC have not been extensively characterized, phlorotannins and other phenolic compounds typically exhibit broad excitation and emission spectra, often fluorescing most strongly in the blue and green channels.[14] It is common for these compounds to be excited by UV and blue light (350-488 nm) and to emit light across a wide range in the green to yellow spectrum (450-550 nm).[10] It is crucial to characterize this in your specific experimental setup by imaging an unstained, DPHC-treated control sample.[10][15]

Q3: What are the main strategies to overcome DPHC autofluorescence?

A3: There are three primary strategies to combat autofluorescence:

  • Methodological & Spectral Approaches: This involves optimizing your experimental setup to spectrally separate your signal of interest from the DPHC autofluorescence. This is often the first and easiest approach.

  • Chemical Quenching: This involves using chemical reagents to reduce or eliminate the autofluorescence of DPHC and the surrounding tissue.[16]

  • Photobleaching: This technique uses intense light to selectively destroy the autofluorescent molecules before imaging your specific signal.[17]

  • Computational Correction: Advanced techniques like spectral imaging and linear unmixing can be used to mathematically separate the autofluorescence from your probe's signal.[18][19][20][21]

Troubleshooting Guide

Problem 1: My DPHC-treated sample is uniformly bright, and I can't see my specific fluorescent signal.

  • Possible Cause: The autofluorescence from DPHC is overwhelming your fluorescent probe's signal. This is common when using fluorophores in the green spectrum (e.g., FITC, Alexa Fluor 488).

  • Solutions:

    • Switch to Far-Red Fluorophores: The most effective solution is to use fluorophores that emit in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 750), as autofluorescence is significantly lower at these longer wavelengths.[11][12][21]

    • Perform a Spectral Scan: Use a confocal microscope with a spectral detector to measure the emission spectrum of DPHC in your sample. This will allow you to choose fluorophores and filter sets that minimize spectral overlap.[14][22]

    • Implement Chemical Quenching: Treat your sample with a quenching agent like Sudan Black B or a commercial kit. See Protocol 2 for details.[23]

Problem 2: I've switched to a red fluorophore, but I still have a high background.

  • Possible Cause: While reduced, some autofluorescence can persist in the red spectrum. Additionally, the fixation method can contribute to background fluorescence.[10][12]

  • Solutions:

    • Optimize Fixation: If using aldehyde fixatives like formalin or glutaraldehyde, these can increase autofluorescence.[10][11] Try reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol, if compatible with your experiment.[10][12]

    • Use Sodium Borohydride: Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence.[12][13]

    • Try Photobleaching: Before antibody staining, expose your sample to a strong, broad-spectrum light source to bleach the autofluorescence. See Protocol 1 for details.[17][24][25]

Problem 3: My chemical quenching agent is also reducing my specific signal.

  • Possible Cause: Some quenching agents are not entirely specific and can affect the fluorescence of your probe.[16]

  • Solutions:

    • Apply Quenching Before Staining: Whenever possible, perform the autofluorescence quenching step before incubating your sample with your fluorescent probes.[16]

    • Try a Different Quencher: Not all quenching agents work the same way. If Sudan Black B is affecting your signal, consider trying a copper sulfate-based quencher or a commercial kit designed to preserve probe fluorescence.[26][27][28]

    • Use Spectral Unmixing: If other methods fail, spectral imaging followed by linear unmixing is a powerful way to computationally separate the signals. This technique treats the autofluorescence as a distinct "fluorophore" and removes its contribution from each pixel. See Protocol 3 for an overview.[20][29]

Data Presentation: Spectral Considerations

To minimize interference from DPHC autofluorescence, select fluorophores and filter sets that avoid the spectral regions where autofluorescence is strongest.

Parameter DPHC Autofluorescence (Hypothesized) Recommended Fluorophores Incompatible Fluorophores
Excitation Range Broad, peaking ~380-480 nm> 600 nm405 nm, 488 nm
Emission Range Broad, peaking ~450-550 nm> 620 nmFITC, GFP, Alexa Fluor 488
Example Dyes N/AAlexa Fluor 633, Alexa Fluor 647, Cy5, DyLight 649, Alexa Fluor 750DAPI, Hoechst, FITC, Alexa Fluor 488, GFP
Microscope Filter DAPI, FITC/GFP filter setsCy5, Far-Red filter setsDAPI, FITC/GFP filter sets

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol uses a high-intensity light source to destroy autofluorescent molecules before the application of fluorescent probes.[17][25][30]

Materials:

  • Fixed and permeabilized sample on a glass slide.

  • Light source (e.g., fluorescence microscope illuminator, commercial LED photobleaching device, or even a bright desk lamp with a white LED).[17]

  • Phosphate Buffered Saline (PBS).

Methodology:

  • Prepare your sample through fixation and permeabilization as required by your standard protocol.

  • Before proceeding with blocking or antibody incubation, place the slide on the microscope stage or in the photobleaching device.

  • Expose the sample to continuous, high-intensity, broad-spectrum light. If using a microscope, open the field diaphragm and aperture fully and use a broadband filter (if available).

  • The duration of photobleaching needs to be empirically determined. Start with a 30-minute exposure and check the autofluorescence level on an unstained control slide. Effective bleaching can take from 30 minutes to several hours.[17]

  • To prevent sample drying, ensure it is submerged in PBS during the bleaching process.

  • After bleaching, wash the sample 3 times with PBS and proceed with your standard immunofluorescence staining protocol.

Protocol 2: Chemical Quenching with Sudan Black B

Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other sources.[23]

Materials:

  • Stained sample on a glass slide.

  • Sudan Black B (SBB) powder.

  • 70% Ethanol.

  • PBS or Tris-Buffered Saline (TBS).

Methodology:

  • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and filter the solution to remove any undissolved particles.

  • Complete your entire staining protocol, including incubation with primary and secondary antibodies and all subsequent washes.

  • After the final wash step, incubate the sample in the 0.1% SBB solution for 5-10 minutes at room temperature in the dark.

  • Briefly rinse the sample with 70% ethanol to remove excess SBB.

  • Wash the sample thoroughly with PBS or TBS (3 x 5 minutes) to remove residual ethanol and SBB.

  • Mount the coverslip using an appropriate mounting medium and image. Note: SBB can sometimes produce its own fluorescence in the far-red channel, so check an SBB-treated control slide.[12]

Protocol 3: Spectral Imaging and Linear Unmixing

This is a computational technique that requires a confocal microscope equipped with a spectral detector. It separates spectrally overlapping signals, including autofluorescence.[18][19][20][21]

Methodology:

  • Prepare Reference Samples: For this method to work, you need to provide the software with the "pure" spectrum of each fluorescent component. Prepare the following control samples:

    • Autofluorescence Control: An unstained sample treated with DPHC.

    • Fluorophore Control(s): A sample stained with only your primary/secondary antibody for each fluorophore you are using.

  • Acquire a Lambda Stack: On your experimental sample (containing DPHC and all fluorescent labels), instead of collecting a standard image, acquire a "Lambda Stack" or "Spectral Stack." This is a series of images taken at contiguous narrow wavelength bands across the emission spectrum.

  • Acquire Reference Spectra: Using the same acquisition settings, acquire a lambda stack for each of your control samples (the autofluorescence control and each fluorophore control).

  • Perform Linear Unmixing: In the microscope's analysis software, use the linear unmixing function.

    • Load the lambda stack from your experimental sample.

    • Provide the software with the reference spectra you collected from your control samples. Treat the autofluorescence spectrum as just another "fluorophore."

  • Analyze Unmixed Images: The software will use a mathematical algorithm to calculate the contribution of each reference spectrum (including the autofluorescence) to every pixel in your experimental image. It will then generate a set of new images, one for each fluorophore, where the contribution from all other signals has been removed. You will have a clean image of your specific probe's signal and a separate image showing the distribution of the DPHC autofluorescence.[29]

Visualizations

G start High Background or Poor Signal-to-Noise Ratio q1 Are you using a green fluorophore (e.g., FITC, AF488)? start->q1 a1_yes Switch to Far-Red Fluorophore (e.g., AF647, Cy5) [Recommended] q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Have you optimized your fixation protocol? a1_no->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Reduce aldehyde fixation time or switch to Methanol fixation. Treat with Sodium Borohydride. q2->a2_no No q3 Try a Pre-Imaging Treatment a2_yes->q3 a3_photobleach Photobleach Sample (Protocol 1) q3->a3_photobleach a3_quench Chemical Quenching (Protocol 2) q3->a3_quench q4 Is background still high or is the specific signal weak? a3_photobleach->q4 a3_quench->q4 a4_no Image Acquired Successfully q4->a4_no No a4_yes Use Advanced Technique q4->a4_yes Yes end Spectral Imaging & Linear Unmixing (Protocol 3) a4_yes->end

G cluster_0 Input Data cluster_1 Processing cluster_2 Output Images raw_image Mixed Signal Image (Lambda Stack) algorithm Linear Unmixing Algorithm (Calculates contribution of each spectrum to each pixel) raw_image->algorithm ref_dphc Reference Spectrum: DPHC Autofluorescence ref_dphc->algorithm ref_probe Reference Spectrum: Fluorescent Probe (e.g., Cy5) ref_probe->algorithm unmixed_dphc Separated DPHC Autofluorescence Image algorithm->unmixed_dphc unmixed_probe Separated Probe Signal Image (Cleaned Data) algorithm->unmixed_probe

G TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK DPHC DPHC (Autofluorescent) DPHC->TNFa Inhibits Binding IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes Induces

References

Technical Support Center: Storage and Handling of Diphlorethohydroxycarmalol (DPHC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphlorethohydroxycarmalol (DPHC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of DPHC during storage and experimental handling. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known stability characteristics of phlorotannins, the class of marine polyphenols to which DPHC belongs.

Troubleshooting Guides

Issue 1: Unexpected Loss of DPHC Potency or Concentration in Aqueous Solutions

Possible Causes:

  • Oxidation: Phlorotannins are susceptible to oxidation, especially in aqueous solutions exposed to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.

  • pH Instability: High pH environments can lead to the degradation of phenolic compounds.

  • Microbial Contamination: Non-sterile aqueous solutions can be prone to microbial growth, which may degrade DPHC.

Troubleshooting Steps:

  • Oxygen Exposure:

    • Prepare fresh solutions for each experiment whenever possible.

    • If storage of aqueous solutions is necessary, degas the solvent (e.g., by sparging with nitrogen or argon) before dissolving the DPHC.

    • Store solutions in airtight containers, minimizing headspace. Consider using amber glass vials with septa for withdrawal without introducing excessive air.

  • pH Control:

    • Maintain the pH of the solution in the acidic to neutral range (pH < 7). Use appropriate buffer systems if necessary for your experimental setup.

    • Avoid alkaline conditions, as they can rapidly degrade phlorotannins.

  • Temperature and Light:

    • Store aqueous solutions at low temperatures (2-8°C or -20°C).

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Sterility:

    • For long-term storage of solutions, consider sterile filtration through a 0.22 µm filter.

Issue 2: Discoloration or Precipitation of DPHC in Solid Form

Possible Causes:

  • Hygroscopicity and Hydrolysis: DPHC, like many polyphenols, may be hygroscopic. Absorbed moisture can lead to hydrolysis and degradation.

  • Oxidation: Prolonged exposure of solid DPHC to air and light can cause oxidation.

  • Elevated Temperature: High storage temperatures can accelerate degradation reactions even in the solid state.

Troubleshooting Steps:

  • Moisture Control:

    • Store solid DPHC in a desiccator containing a suitable desiccant (e.g., silica gel).

    • Ensure the container is tightly sealed after each use.

    • If clumping is observed, this may indicate moisture absorption.

  • Atmosphere and Light:

    • Store solid DPHC under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

    • Keep the container in a dark place to prevent photodegradation.

  • Temperature:

    • Store solid DPHC at low temperatures, such as -20°C, for optimal stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid DPHC should be stored at -20°C or lower, in a tightly sealed container, protected from light, and in a desiccated environment to prevent moisture absorption. For short-term storage, 2-8°C under the same conditions is acceptable.

Q2: How should I prepare and store stock solutions of DPHC?

A2: It is highly recommended to prepare fresh solutions before use. If a stock solution must be stored, dissolve DPHC in a degassed solvent (e.g., DMSO, ethanol, or a buffered aqueous solution with a slightly acidic pH). Store the solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.

Q3: I've noticed a change in the color of my DPHC solution. What does this indicate?

A3: A color change, often to a brownish hue, is a common indicator of phlorotannin oxidation. This suggests that the compound may be degrading. It is advisable to prepare a fresh solution and review your storage and handling procedures to minimize exposure to oxygen, light, and high temperatures.

Q4: Can I store DPHC solutions at room temperature?

A4: Storing DPHC solutions at room temperature is not recommended, as it can significantly accelerate degradation, particularly in the presence of light and oxygen.

Q5: What analytical techniques can I use to assess the stability of my DPHC sample?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector are the most common and reliable methods to assess the purity and degradation of DPHC. These techniques can separate DPHC from its degradation products and allow for quantification.

Quantitative Data on Phlorotannin Stability (Illustrative)

Disclaimer: The following table provides illustrative data based on the general stability of phlorotannins. Specific degradation rates for this compound have not been extensively published. These values should be considered as expected trends.

Storage Condition Form Temperature Atmosphere Light Condition Estimated % Degradation (per month)
RecommendedSolid-20°CInert Gas/DesiccatedDark< 0.1%
Sub-optimalSolid4°CAir/DesiccatedDark0.1 - 0.5%
PoorSolidRoom TempAirAmbient Light1 - 5%
RecommendedAqueous Sol.-20°CDegassed/SealedDark0.5 - 2%
Sub-optimalAqueous Sol.4°CAir/SealedDark2 - 10%
PoorAqueous Sol.Room TempAirAmbient Light> 10%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for DPHC.

1. Materials:

  • This compound (DPHC)

  • HPLC-grade methanol, water, and acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • C18 reversed-phase column

2. Stress Conditions:

  • Acid Hydrolysis: Dissolve DPHC in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve DPHC in 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidation: Dissolve DPHC in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid DPHC at 80°C for 48 hours.

  • Photodegradation: Expose a solution of DPHC to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Preparation for Analysis:

  • For liquid samples, neutralize the solution if necessary (acid/base hydrolysis).

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

4. HPLC-UV/MS Analysis:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 230 nm and 280 nm

  • MS Detection: Electrospray ionization (ESI) in negative mode, scanning a mass range of m/z 100-1000.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Use MS data to propose structures for the major degradation products.

Visualizations

degradation_pathway cluster_stress Stress Factors DPHC This compound (Stable) Degradation Degradation Products (Loss of Activity) DPHC->Degradation Temperature High Temperature Temperature->Degradation Light Light (UV) Light->Degradation Oxygen Oxygen Oxygen->Degradation pH High pH pH->Degradation

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start DPHC Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidation) start->stress neutralize Neutralize & Dilute stress->neutralize filter Filter (0.45 µm) neutralize->filter hplc HPLC-UV/MS Analysis filter->hplc data Data Acquisition hplc->data compare Compare to Control data->compare identify Identify Degradants compare->identify quantify Quantify Degradation identify->quantify

Caption: Workflow for a forced degradation study of DPHC.

Technical Support Center: Enhancing the In Vivo Bioavailability of Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Diphlorethohydroxycarmalol (DPHC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and why is its bioavailability a concern?

A1: this compound (DPHC) is a phlorotannin, a type of polyphenol found in brown algae such as Ishige okamurae. Phlorotannins are known for a variety of potential health benefits, including antioxidant and anti-inflammatory properties. However, like many polyphenols, DPHC is presumed to have low oral bioavailability. This is primarily due to its poor solubility, potential instability in the gastrointestinal (GI) tract, and extensive metabolism, which can limit its absorption into the bloodstream and its therapeutic efficacy.

Q2: What are the main barriers to the oral bioavailability of DPHC?

A2: The primary barriers to the oral bioavailability of DPHC and other phlorotannins include:

  • Low Aqueous Solubility: DPHC's complex polyphenolic structure may limit its dissolution in the aqueous environment of the GI tract, which is a prerequisite for absorption.

  • Gastrointestinal Instability: Phlorotannins can be unstable in the acidic environment of the stomach and the alkaline conditions of the small intestine.[1]

  • Extensive Metabolism: Phlorotannins can be extensively metabolized by enzymes in the intestinal wall and liver (first-pass metabolism), as well as by the gut microbiota. A significant portion of phlorotannin absorption occurs in the large intestine after microbial metabolism.

  • Poor Membrane Permeability: The molecular size and polarity of DPHC may hinder its passive diffusion across the intestinal epithelium.

Q3: What are the most promising strategies to enhance the bioavailability of DPHC?

A3: Nanoformulation is a leading strategy for improving the bioavailability of poorly soluble compounds like DPHC.[1] Encapsulating DPHC in nanocarriers can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.[1] Common nanoformulation approaches include:

  • Lipid-Based Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate lipophilic compounds, enhancing their stability and absorption.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release of the encapsulated compound.

  • Hydrogels: A phlorotannin nanoparticle-hydrogel composite has been shown to be a promising oral delivery system.[2]

Troubleshooting Guide

Issue 1: Low Solubility of DPHC in Aqueous Buffers for In Vitro Assays

  • Question: I am having difficulty dissolving DPHC in my aqueous buffer for cell culture experiments, leading to inconsistent results. What can I do?

  • Answer:

    • Co-solvents: Try dissolving DPHC in a small amount of a biocompatible organic solvent such as DMSO or ethanol before diluting it to the final concentration in your aqueous buffer. Ensure the final solvent concentration is non-toxic to your cells.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.

    • Encapsulation: For a more stable and soluble formulation, consider encapsulating DPHC in a carrier like cyclodextrin or preparing a nanoformulation, such as liposomes, even for in vitro studies.

Issue 2: High Variability in Pharmacokinetic Data in Animal Studies

  • Question: My in vivo pharmacokinetic study with DPHC in rodents is showing high inter-individual variability in plasma concentrations. What could be the cause and how can I mitigate this?

  • Answer:

    • Fasting State of Animals: Ensure all animals are fasted for a consistent period before oral administration of DPHC. Food in the GI tract can significantly affect the absorption of polyphenols.

    • Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing. Poorly suspended particles can lead to variable absorption.

    • Gut Microbiota Differences: The gut microbiome plays a crucial role in metabolizing phlorotannins. The inherent variability in the gut microbiota of individual animals can lead to different metabolic profiles and, consequently, variable absorption of metabolites. While difficult to control, acknowledging this as a potential source of variation is important. Consider co-housing animals to normalize gut flora to some extent.

    • Analytical Method Validation: Ensure your analytical method for quantifying DPHC and its metabolites in plasma is robust, with sufficient sensitivity, accuracy, and precision.

Issue 3: No Significant Increase in Bioavailability with a Nanoformulation

  • Question: I have developed a nanoformulation for DPHC, but my in vivo studies do not show a significant improvement in bioavailability compared to the free compound. What could be the issue?

  • Answer:

    • Poor Encapsulation Efficiency: Your nanoformulation may have a low encapsulation efficiency, meaning a significant portion of the DPHC is not encapsulated. Quantify the encapsulation efficiency and optimize the formulation process to maximize it.

    • Instability of the Nanoformulation in the GI Tract: The nanocarriers themselves might not be stable in the harsh environment of the stomach and intestine, leading to premature release of DPHC. Test the stability of your nanoformulation in simulated gastric and intestinal fluids.

    • Particle Size and Surface Properties: The size and surface charge of your nanoparticles can influence their interaction with the mucus layer and intestinal epithelium. Aim for particle sizes in the optimal range for oral absorption (typically 100-300 nm) and consider surface modifications (e.g., with PEG) to improve muco-penetration.

    • Incorrect Pharmacokinetic Sampling Times: The nanoformulation may be altering the absorption profile (e.g., delaying Tmax). Ensure your blood sampling schedule is designed to capture the complete absorption and elimination phases.

Data Presentation

Table 1: Pharmacokinetic Parameters of Select Phlorotannins in Rats Following Intravenous Administration (10 mg/kg)

Parameter8,8′-bieckolDieckolPFF-A
Terminal Half-life (T1/2) ~9.42 h~11.9 h~0.731 h
Effective Half-life (Effective T1/2) 1.3 h1.48 h0.36 h
Clearance (Cl) 162 mL/h/kg193 mL/h/kg84,000 mL/h/kg
Apparent Volume of Distribution (Vz) 2200 mL/kg3350 mL/kg89,200 mL/kg
Systemic Exposure (AUCTlast) 6620 ng·h/mL5290 ng·h/mL7.81 ng·h/mL

Data adapted from a study on Ecklonia cava phlorotannins.[3]

Table 2: Overview of Nanoformulation Strategies for Enhancing Phlorotannin Bioavailability

Nanoformulation TypeMechanism of Bioavailability EnhancementPotential AdvantagesKey Experimental Considerations
Liposomes Encapsulation protects from degradation, improves solubility, and facilitates transport across the intestinal mucosa.Biocompatible, can encapsulate both hydrophilic and lipophilic compounds.Phospholipid composition, particle size, surface charge, encapsulation efficiency.
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix protects the compound and allows for controlled release.High stability, potential for targeted delivery.Lipid selection, surfactant concentration, particle size distribution.
Polymeric Nanoparticles Encapsulation in a polymer matrix provides protection and sustained release.High loading capacity, tunable release kinetics.Polymer type, molecular weight, particle size, surface chemistry.
Nanoparticle-Hydrogel Composites Hydrogel carrier can protect nanoparticles in the stomach and provide mucoadhesion for targeted release in the intestine.[2]Enhanced stability, targeted delivery to the colon.[2]Hydrogel composition, nanoparticle incorporation method, swelling behavior.

Experimental Protocols

Protocol 1: Preparation of DPHC-Loaded Liposomes by the Thin-Film Hydration Method

  • Lipid Film Formation:

    • Dissolve DPHC, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio is 10:1 for phospholipid to cholesterol. The amount of DPHC can be varied to optimize loading.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film forms on the inner wall of the flask.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath at the same temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated DPHC by centrifugation, dialysis, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency and drug loading by quantifying the amount of DPHC in the liposomes and the supernatant after purification using a suitable analytical method like HPLC.

Protocol 2: General In Vivo Pharmacokinetic Study in Rodents

  • Animal Acclimatization and Fasting:

    • Acclimatize animals (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing conditions for at least one week.

    • Fast the animals overnight (e.g., 12 hours) before the experiment, with free access to water.

  • Dosing:

    • Divide the animals into groups (e.g., control, free DPHC, DPHC nanoformulation).

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or saphenous vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of DPHC and its major metabolites in plasma.

    • Prepare a standard curve and quality control samples.

    • Extract DPHC from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

    • Calculate the relative bioavailability of the nanoformulation compared to the free DPHC solution.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study cluster_analysis Data Analysis DPHC DPHC Powder Formulation Nanoformulation (e.g., Liposomes) DPHC->Formulation Encapsulation Characterization Size, Zeta Potential, Encapsulation Efficiency Formulation->Characterization Animal_Model Rodent Model (Oral Gavage) Characterization->Animal_Model Dosing Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Modeling Plasma_Analysis->PK_Analysis Bioavailability Determine Relative Bioavailability PK_Analysis->Bioavailability Signaling_Pathway DPHC DPHC NFkB NF-κB Pathway DPHC->NFkB Inhibits MAPK MAPK Pathway DPHC->MAPK Inhibits TNFa TNF-α TNFa->NFkB TNFa->MAPK ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Muscle_Atrophy Muscle Atrophy (MuRF-1, MAFbx) NFkB->Muscle_Atrophy MAPK->ProInflammatory MAPK->Muscle_Atrophy Inflammation Inflammation ProInflammatory->Inflammation Muscle_Atrophy->Inflammation Troubleshooting_Tree Start Low In Vivo Bioavailability of DPHC Check_Solubility Is DPHC fully dissolved in vehicle? Start->Check_Solubility Improve_Sol Improve Solubility: - Use co-solvents - Adjust pH - Micronize DPHC Check_Solubility->Improve_Sol No Check_Formulation Using a Nanoformulation? Check_Solubility->Check_Formulation Yes Improve_Sol->Start Develop_Nano Develop Nanoformulation: - Liposomes - SLNs - Polymeric NPs Check_Formulation->Develop_Nano No Check_Nano_Props Are Nano Properties Optimal? Check_Formulation->Check_Nano_Props Yes Develop_Nano->Start Optimize_Nano Optimize Formulation: - Check encapsulation - Particle size (100-300nm) - GI stability Check_Nano_Props->Optimize_Nano No Check_PK_Study Is PK Protocol Adequate? Check_Nano_Props->Check_PK_Study Yes Optimize_Nano->Start Optimize_PK Optimize PK Study: - Ensure animal fasting - Validate analytical method - Adjust sampling times Check_PK_Study->Optimize_PK No Success Improved Bioavailability Check_PK_Study->Success Yes Optimize_PK->Start

References

Technical Support Center: Addressing Cytotoxicity of High Concentrations of Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues that may arise during experiments involving high concentrations of liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of cytotoxicity observed with high concentrations of liposomes?

High concentrations of liposomes can induce cytotoxicity through several mechanisms:

  • Membrane Disruption: Liposomes can interact with and disrupt the plasma membrane of cells, leading to a loss of integrity and cell death.[1] Cationic lipids, in particular, can destabilize membranes through electrostatic interactions.

  • Oxidative Stress: Some lipid formulations can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[2]

  • Apoptosis Induction: Liposomes can trigger programmed cell death (apoptosis) through various signaling pathways.[3] For instance, cationic lipids have been shown to activate caspase-dependent pathways and cause mitochondrial dysfunction.[4]

  • Overload of Cellular Uptake Mechanisms: High concentrations of liposomes can overwhelm the endocytic pathways of cells, leading to cellular stress and toxicity.

Q2: How can I determine if my liposome formulation is cytotoxic?

Several in vitro assays can be used to assess cytotoxicity:

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity. However, be aware that some compounds can interfere with the assay reagents.[5]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[6]

  • ATP Assay: This assay quantifies the amount of ATP present, which is proportional to the number of viable cells. It is a highly sensitive method for detecting cytotoxicity.[5]

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or Ethidium Bromide (stain dead cells), you can visualize and quantify the percentage of live and dead cells in your culture.

Q3: Are certain types of lipids more prone to causing cytotoxicity?

Yes, the composition of the liposome is a critical factor. Cationic lipids are generally more cytotoxic than neutral or anionic lipids.[4][7] The headgroup and the hydrocarbon chain of the lipid can significantly influence its toxicity.[4] For example, positively charged liposomes have been shown to be more toxic than negatively charged ones.[7]

Q4: Can the size and charge of my liposomes affect their cytotoxicity?

Absolutely.

  • Size: While the search results do not provide a direct correlation between size and cytotoxicity for empty liposomes, for drug-loaded liposomes, size can influence biodistribution and cellular uptake, which can indirectly affect toxicity.

  • Charge (Zeta Potential): The surface charge is a major determinant of cytotoxicity. Cationic liposomes (positive zeta potential) tend to be more toxic due to their strong interaction with the negatively charged cell membrane.[7] A low absolute zeta potential can also lead to aggregation, which might contribute to non-specific toxicity.[8]

Troubleshooting Guides

Issue 1: High Cell Death Observed After Treatment with Liposomes
Possible Cause Troubleshooting Step
Intrinsic Toxicity of Lipid Components * Reduce Lipid Concentration: Determine the IC50 (half-maximal inhibitory concentration) of your liposome formulation to find a non-toxic working concentration.[4] * Modify Lipid Composition: If using cationic lipids, try reducing their molar ratio or replacing them with less toxic alternatives. Consider using helper lipids like cholesterol or DOPE to stabilize the formulation, though their impact on toxicity should also be assessed.[9][10] * Incorporate PEGylation: Adding a polyethylene glycol (PEG) layer to the liposome surface can shield the surface charge and reduce non-specific interactions with cells, thereby lowering cytotoxicity.[11]
Contaminants in the Formulation * Purify Liposomes: Ensure that residual organic solvents or detergents from the preparation process are completely removed, as these can be highly cytotoxic.[12] Dialysis or size exclusion chromatography are effective purification methods. * Sterile Filtration: Filter your final liposome suspension through a 0.22 µm filter to remove any microbial contaminants.
Incorrect Buffer/Medium Conditions * Check Osmolarity and pH: Ensure that the buffer used for liposome suspension is isotonic and at a physiological pH to avoid osmotic stress on the cells.
Issue 2: Inconsistent Cytotoxicity Results Between Batches
Possible Cause Troubleshooting Step
Variability in Liposome Characteristics * Characterize Each Batch: Measure the size, polydispersity index (PDI), and zeta potential of each new batch of liposomes. Inconsistencies in these parameters can lead to variable cytotoxicity.[8] * Standardize Preparation Method: Strictly adhere to a standardized protocol for liposome preparation, including factors like hydration time, sonication power and duration, and extrusion parameters.[8][13]
Cell Culture Variability * Use Cells at a Consistent Passage Number: Cell sensitivity to toxic agents can change with increasing passage number. * Ensure Consistent Cell Seeding Density: The initial number of cells can influence the outcome of cytotoxicity assays.[6]

Quantitative Data Summary

The following table summarizes cytotoxicity data for various lipid-based formulations from the search results. Note that these are not for DPHC but provide a general reference for the cytotoxic potential of other lipids.

Lipid/FormulationCell LineAssayIC50 / Cytotoxicity ObservationReference
Cationic Lipid (CDA14 - quaternary ammonium headgroup)NCI-H460Cell Viability109.4 µg/mL[4]
Cationic Lipid (CDO14 - tri-peptide headgroup)NCI-H460Cell Viability340.5 µg/mL[4]
DOTAP/Cholesterol/DOPE Liposomes(Not specified)Cell Viability~70% decrease in viability at N/P ratio of 10[9]
Polymeric Micelles (PM)L-929SRB & WST-1ED50: 0.29 mg/mL after 72h[14]
Lipid-based Nano Micelles (SSM)L-929SRB & WST-1Low toxicity; ~39% toxicity at 4 mg/mL after 72h[14]

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from the cytosol of damaged cells.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Controls: Prepare the following controls:

    • No-Cell Control: Medium only (for background).

    • Vehicle Control: Cells treated with the same vehicle used to suspend the liposomes.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

  • Treatment: Add different concentrations of your liposome formulation to the experimental wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay:

    • Transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (commercially available kits are recommended) to each well.

    • Incubate at room temperature for the time specified in the kit instructions, protected from light.

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_experimental - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

Visualizations

Signaling Pathway: Generalized Apoptosis Induction by Cytotoxic Agents

cluster_stimulus Stimulus cluster_membrane Cellular Effects cluster_caspase Apoptotic Pathway High_Concentration_Liposomes High Concentration of Liposomes Membrane_Disruption Membrane Disruption High_Concentration_Liposomes->Membrane_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction High_Concentration_Liposomes->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized pathway of liposome-induced cytotoxicity.

Experimental Workflow: Assessing and Mitigating Liposome Cytotoxicity

cluster_prep Formulation & Characterization cluster_assess Cytotoxicity Assessment cluster_decision Evaluation cluster_mitigate Mitigation Strategy cluster_final Final Protocol A Prepare Liposome Formulation B Characterize Size, PDI, Zeta Potential A->B C Perform Dose-Response Cytotoxicity Assay (e.g., LDH, MTT) B->C D Analyze Results: Determine IC50 C->D E Is Cytotoxicity Acceptable? D->E F Modify Formulation: - Change Lipid Ratio - Add PEG - Reduce Concentration E->F No G Proceed with Optimized Formulation E->G Yes F->A Re-formulate

Caption: Workflow for evaluating and optimizing liposome formulations.

References

Technical Support Center: Method Refinement for Quantifying DPHC in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this widely-used antioxidant capacity assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DPPH assay?

A1: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical.[1][2] DPPH is a stable free radical with a deep purple color, exhibiting a strong absorbance maximum around 517 nm.[1][2] When an antioxidant neutralizes the DPPH radical by donating an electron or hydrogen atom, the reduced form, DPPH-H, is created, which is a pale yellow color.[1] This color change leads to a decrease in absorbance at 517 nm, which is proportional to the concentration and potency of the antioxidant in the sample.[1]

Q2: My sample is colored. How do I prevent interference with the absorbance reading?

A2: Interference from colored samples is a common issue as the sample's own absorbance can overlap with that of the DPPH radical.[3][4] To correct for this, you must prepare and measure a "sample blank" for each sample concentration. This blank contains the sample and the solvent (e.g., methanol) but does not contain the DPPH solution.[3] The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample that has reacted with DPPH.[3]

Q3: Why are my results inconsistent when I repeat the assay?

A3: Inconsistent results can stem from several factors:

  • DPPH Solution Instability: The DPPH radical is light-sensitive and can degrade over time. Always prepare the DPPH working solution fresh daily and store it in a dark, light-protected container (e.g., wrapped in aluminum foil).[5][6]

  • Pipetting Inaccuracy: Ensure your micropipettes are calibrated and that you are using them correctly to dispense accurate volumes of reagents and samples.[5]

  • Temperature Fluctuations: While the assay is typically run at room temperature, significant variations in ambient temperature can affect reaction kinetics.[5]

  • Inconsistent Incubation Time: The reaction between DPPH and antioxidants is time-dependent. Ensure a consistent and adequate incubation time for all samples, including standards and controls.[5]

Q4: My sample shows low or no antioxidant activity, but I expect it to be active. What could be the problem?

A4: Several factors could lead to unexpectedly low activity:

  • Insufficient Concentration: The concentration of your sample may be too low to cause a significant change in DPPH absorbance. Try testing a wider range of more concentrated dilutions.[5]

  • Sample Solubility: If your sample does not dissolve completely in the chosen solvent, its antioxidant components will not be fully available to react with the DPPH radical. Ensure the sample is fully dissolved.[5][6]

  • Reaction Kinetics: Some antioxidants react slowly with the DPPH radical. You may need to extend the incubation time to allow the reaction to reach completion.[5]

  • Inappropriate Solvent: The type of solvent can influence the antioxidant activity measurement. Methanol and ethanol are most common, but the optimal solvent may vary depending on the nature of your sample.[5][7]

Q5: Can I use plasma or serum samples directly in the DPPH assay?

A5: Yes, plasma and serum can be used, but some preparation is recommended. For determining the total antioxidant capacity of small molecules, it is advisable to dilute the plasma or serum sample, for instance, in a 1:1 ratio with a protein mask or by performing a deproteinization step to avoid interference from high-abundance proteins.[8] It is also recommended to perform several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Negative Absorbance Values Incorrect blanking of the spectrophotometer.The spectrophotometer should be zeroed (blanked) using the solvent (e.g., methanol) without DPPH. The control sample contains the solvent and the DPPH solution.
Absorbance of DPPH control is too low or high DPPH working solution is improperly prepared (too dilute or too concentrated).Prepare a fresh DPPH working solution (typically 0.1 mM). The absorbance at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.[5]
Results are not reproducible DPPH solution degradation, inaccurate pipetting, or variable incubation times.Prepare fresh DPPH solution daily and protect from light.[6] Verify pipette calibration. Use a consistent incubation time for all wells.[5]
Precipitate forms in the reaction wells Poor solubility of the sample in the assay solvent.Centrifuge the sample extract to remove any particulate matter before adding it to the reaction. Consider using a different solvent in which your sample is more soluble.[5]
Inconsistent results compared to other antioxidant assays (e.g., ABTS) Different reaction mechanisms.This is common. DPPH is a SET (Single Electron Transfer) based assay.[3] For a comprehensive antioxidant profile, it is recommended to use a panel of assays covering different mechanisms, such as ABTS (both SET and HAT - Hydrogen Atom Transfer) and ORAC (HAT-based).[1][3]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Biological Fluids (e.g., Plasma)

1. Reagent Preparation:

  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at 4°C in a dark bottle.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol. Prepare this solution fresh before each use and protect it from light. The absorbance of this solution at 517 nm should be ~1.0.[5]

  • Standard Solution (Trolox): Prepare a 1 mM stock solution of Trolox in methanol. From this stock, prepare a series of standard dilutions (e.g., 0, 25, 50, 100, 200, 400 µM) in methanol.

2. Sample Preparation:

  • Centrifuge the plasma sample to remove any particulates.

  • Prepare a series of dilutions of the plasma sample in methanol (e.g., 1:10, 1:20, 1:50). It is crucial to test several dilutions to find one that falls within the linear range of the standard curve.[8]

3. Assay Procedure (96-well plate format):

  • Sample Wells: Add 100 µL of each sample dilution to the wells.

  • Standard Wells: Add 100 µL of each Trolox standard dilution to the wells.

  • Control (Blank) Well: Add 100 µL of methanol.

  • Sample Blank Wells (for color correction): Add 100 µL of each sample dilution to separate wells. To these wells, add 100 µL of methanol (instead of DPPH working solution).

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the sample blank wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance of all wells at 517 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the corresponding sample blank from the absorbance of the sample wells.

  • Calculate the percentage of DPPH radical scavenging activity for each sample and standard using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot a standard curve of % Inhibition versus Trolox concentration.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your sample by interpolating its % inhibition value from the Trolox standard curve. Results can also be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[5]

Method Validation

To ensure the reliability and accuracy of the DPPH assay results, the method should be validated according to ICH (International Council for Harmonisation) guidelines.[9][10]

Validation ParameterDescriptionAcceptance Criteria (Illustrative)
Linearity The ability of the assay to elicit results that are directly proportional to the concentration of the analyte (antioxidant standard).A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically considered acceptable.[11]
Accuracy The closeness of the test results to the true value. Assessed using spike-recovery experiments.Mean recovery should be within 90-110% of the theoretical value.[10]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2% for the assay of an active ingredient.[10][11]
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.The concentration interval over which the criteria for linearity, accuracy, and precision are met.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components).Demonstrated by showing no interference from the sample matrix (e.g., using sample blanks).

Visualizations

DPPH_Principle DPPH_Radical DPPH• (Radical) DPPH_H DPPH-H (Reduced) DPPH_Radical->DPPH_H Accepts H• Antioxidant A-H (Antioxidant) A_Radical A• (Oxidized Antioxidant) Antioxidant->A_Radical Donates H•

Caption: Chemical principle of the DPPH radical scavenging assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to Initiate Reaction prep_dpph->add_dpph prep_std Prepare Standard (e.g., Trolox) Dilutions add_samples Add Samples, Standards, & Blanks to Plate prep_std->add_samples prep_sample Prepare Biological Sample Dilutions prep_sample->add_samples add_samples->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Standard Curve (% Inhibition vs. Conc.) calc_inhibition->plot_curve determine_activity Determine TEAC or IC50 of Sample plot_curve->determine_activity

Caption: Standard experimental workflow for the DPPH assay.

Troubleshooting_Tree start Inconsistent or Unexpected Results q1 Are absorbance readings negative? start->q1 a1_yes Blank spectrophotometer with solvent only, not DPPH solution. q1->a1_yes Yes q2 Is control absorbance (DPPH + solvent) outside 0.9-1.1 range? q1->q2 No end_node Re-run Assay a1_yes->end_node a2_yes Prepare fresh DPPH working solution (0.1 mM) and protect from light. q2->a2_yes Yes q3 Is sample colored? q2->q3 No a2_yes->end_node a3_yes Run a sample blank (sample + solvent, no DPPH) and subtract its absorbance. q3->a3_yes Yes q4 Is activity lower than expected? q3->q4 No a3_yes->end_node a4_yes Increase sample concentration, check sample solubility, or extend incubation time. q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: A logical troubleshooting workflow for the DPPH assay.

References

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of Dieckol-6,6'-bieckol (DPHC) and Other Phlorotannins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phlorotannins, a class of polyphenolic compounds found exclusively in brown algae, are renowned for their potent antioxidant properties. These compounds play a crucial role in protecting marine algae from oxidative stress induced by harsh environmental conditions. Their unique chemical structures, characterized by multiple phloroglucinol (1,3,5-trihydroxybenzene) units, enable them to effectively scavenge free radicals and chelate metal ions. Among the diverse array of phlorotannins, Dieckol-6,6'-bieckol (DPHC), a complex hexamer of phloroglucinol, has garnered significant attention for its pronounced biological activities. This guide provides a comparative analysis of the antioxidant activity of DPHC and related phlorotannins, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these natural compounds.

The antioxidant efficacy of phlorotannins is closely linked to their structural characteristics, such as the number of hydroxyl groups and the degree of polymerization.[1][2] Compounds with a higher number of hydroxyl groups, like dieckol and 6,6'-bieckol, often exhibit superior antioxidant effects compared to simpler structures like phloroglucinol or eckol.[1] This guide will delve into quantitative comparisons using common antioxidant assays and provide the detailed methodologies for replicating these experiments.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacity of phlorotannins is frequently evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the reported IC50 values for DPHC and other notable phlorotannins from various studies.

PhlorotanninAssay TypeIC50 Value (µM)Source
Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) DPPH Radical Scavenging0.90[3]
Alkyl Radical Scavenging2.54[3]
Hydroxyl Radical Scavenging62.93[3]
Superoxide Radical Scavenging109.05[3]
2,7″-Phloroglucinol-6,6′-bieckol (PHB) DPPH Radical Scavenging0.51[4]
Alkyl Radical Scavenging2.07[4]
Hydroxyl Radical Scavenging75.64[4]
Superoxide Radical Scavenging57.19[4]
General Phlorotannins (Dieckol, 8,8'-bieckol, etc.) DPPH Radical Scavenging12 - 26[5][6]
Superoxide Anion Scavenging6.5 - 8.4[5][6]

Note: DPHC (Dieckol-6,6'-bieckol) is a complex phlorotannin. PPB and PHB are structurally similar compounds isolated from Ecklonia cava, and their potent activities provide insight into the high antioxidant potential of this structural class.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities. The following are protocols for the widely used DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.[7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (Phlorotannins)

  • Positive control (e.g., Ascorbic acid, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[8][9] Dilute the stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517-520 nm.[9]

  • Sample Preparation: Dissolve the phlorotannin extracts or isolated compounds in the appropriate solvent to prepare a series of concentrations (e.g., 1, 10, 50, 100 µg/ml).[8]

  • Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a corresponding volume of the DPPH working solution (e.g., 100 µL) in a 96-well plate.[8][10] For a cuvette-based assay, 0.5 mL of the extract can be mixed with 3 mL of the DPPH working solution.[9]

  • Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.[8][9]

  • Measurement: Measure the absorbance of the solution at 517 nm (or 520 nm) using a spectrophotometer or microplate reader.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical by an antioxidant is observed as a loss of color.[11]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Distilled water or appropriate buffer (e.g., phosphate buffer at pH 7.4)

  • Test compounds (Phlorotannins)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution in water.[8] React this stock solution with 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with the appropriate solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare various concentrations of the phlorotannin samples in a suitable solvent.

  • Reaction: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL or 200 µL).[8]

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) in the dark at room temperature.[8]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing Experimental and Logical Relationships

Diagrams are essential tools for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage reagent Prepare Antioxidant (Phlorotannin) Solutions mix Mix Antioxidant with Radical Solution reagent->mix radical Prepare Radical Solution (DPPH or ABTS•+) radical->mix control Prepare Positive Control (e.g., Ascorbic Acid) control->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate measure->calculate A_control, A_sample ic50 Determine IC50 Value calculate->ic50 calculate->ic50 Dose-Response Curve

Caption: Workflow for In Vitro Antioxidant Activity Assays (DPPH/ABTS).

Nrf2_Pathway phlorotannins Phlorotannins (e.g., Dieckol) keap1_nrf2 Keap1 Nrf2 phlorotannins->keap1_nrf2 Induces Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2_nucleus Nrf2 Translocation to Nucleus keap1_nrf2->nrf2_nucleus Release of Nrf2 are ARE (Antioxidant Response Element) nrf2_nucleus->are Binds to ho1 HO-1 are->ho1 Activates Transcription gclc GCLC are->gclc Activates Transcription nqo1 NQO1 are->nqo1 Activates Transcription antioxidant_response Cytoprotective & Antioxidant Response ho1->antioxidant_response gclc->antioxidant_response nqo1->antioxidant_response

Caption: Phlorotannin-Mediated Activation of the Nrf2 Antioxidant Pathway.

Discussion

The data presented indicates that complex phlorotannins, such as the 6,6'-bieckol derivatives PPB and PHB, exhibit exceptionally potent radical scavenging activities, with DPPH IC50 values in the sub-micromolar to low micromolar range.[3][4] These values are significantly lower than those reported for a general mixture of phlorotannins like dieckol and 8,8'-bieckol, suggesting that the specific arrangement and type of substitutions on the phloroglucinol backbone are critical determinants of antioxidant capacity.[5][6]

The high efficacy of compounds like PPB and PHB can be attributed to their large number of hydroxyl groups, which act as hydrogen donors to neutralize free radicals, and the extensive conjugation within their structures, which stabilizes the resulting phenoxyl radical. The antioxidant mechanism of phlorotannins is not limited to direct radical scavenging. Studies have shown that compounds like dieckol can exert cytoprotective effects by modulating intracellular signaling pathways, such as the Nrf2/HO-1 pathway.[14] Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxifying enzymes, providing a more sustained defense against oxidative stress.[14] Furthermore, phlorotannins like dieckol have been shown to regulate the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and apoptosis in response to oxidative damage.[15][16][17]

References

A Comparative Guide to the Efficacy of Diphlorethohydroxycarmalol Versus Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in brown algae, against well-established natural antioxidants: resveratrol, quercetin, and vitamin C. The information is compiled from various experimental studies to aid in research and development endeavors.

Executive Summary

This compound (DPHC) demonstrates potent antioxidant activity, exhibiting strong radical scavenging capabilities in chemical assays. While direct comparative studies are limited, available data suggests its efficacy is comparable, and in some cases superior, to common natural antioxidants like ascorbic acid. This guide presents available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, details the experimental protocols for key antioxidant assays, and illustrates the known signaling pathways modulated by these compounds.

Quantitative Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for DPHC and other selected natural antioxidants from various studies. A lower IC50 value indicates greater antioxidant activity. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Reference(s)
This compound (DPHC)3.41[1]
Resveratrol~44 - 175[2][3]
Quercetin~2.45 - 63.4[4][5][6]
Ascorbic Acid (Vitamin C)~22.6 - 54.1[3][7]

Table 2: ABTS Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Reference(s)
This compound (DPHC)Not Available
Resveratrol~8.8[2][8]
Quercetin~3.87[5]
Ascorbic Acid (Vitamin C)~28.4[9]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.

  • Sample Preparation: Dissolve the antioxidant compounds (DPHC, resveratrol, quercetin, vitamin C) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the antioxidant solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[10][11][12][13][14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the antioxidant compounds in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the antioxidant solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against antioxidant concentration.[15][16][17][18]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds in a cell-based environment, providing more biologically relevant data by accounting for cellular uptake and metabolism.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluency.

  • Probe Loading: Wash the cells with a buffer and then incubate them with a solution containing the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Antioxidant Treatment: Remove the DCFH-DA solution and treat the cells with different concentrations of the antioxidant compounds.

  • Induction of Oxidative Stress: After an incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a specific period (e.g., 1 hour) using a fluorescence microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[1][19]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these natural compounds are not limited to direct radical scavenging but also involve the modulation of various intracellular signaling pathways.

This compound (DPHC)

DPHC has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways.

DPHC_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway ROS Oxidative Stress (e.g., ROS) p38 p38 ROS->p38 JNK JNK ROS->JNK ERK ERK ROS->ERK IKK IKK ROS->IKK DPHC This compound (DPHC) DPHC->p38 DPHC->JNK DPHC->ERK DPHC->IKK PI3K PI3K DPHC->PI3K Inflammation Inflammation p38->Inflammation JNK->Inflammation ERK->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammation promotes Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO NO Production eNOS->NO

DPHC's modulation of MAPK, NF-κB, and PI3K/Akt pathways.
Resveratrol

Resveratrol is known to activate several protective pathways, including SIRT1 and AMPK, which in turn modulate downstream targets to combat oxidative stress.

Resveratrol_Pathway cluster_SIRT1_AMPK SIRT1/AMPK Pathway cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK NFkB_path NF-κB Activation Resveratrol->NFkB_path MAPK_path MAPK Activation Resveratrol->MAPK_path Nrf2 Nrf2 SIRT1->Nrf2 activates AMPK->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Inflammation Inflammation NFkB_path->Inflammation MAPK_path->Inflammation

Resveratrol's activation of protective signaling pathways.
Quercetin

Quercetin's antioxidant and anti-inflammatory effects are mediated through the inhibition of pro-inflammatory pathways and the activation of the Nrf2 antioxidant response.

Quercetin_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Nrf2 Nrf2 Pathway Quercetin Quercetin NFkB_activation NF-κB Activation Quercetin->NFkB_activation MAPK_activation MAPK Activation Quercetin->MAPK_activation PI3K_Akt PI3K/Akt Signaling Quercetin->PI3K_Akt Nrf2_activation Nrf2 Activation Quercetin->Nrf2_activation Inflammation Inflammation NFkB_activation->Inflammation MAPK_activation->Inflammation PI3K_Akt->Inflammation Antioxidant_Enzymes Antioxidant Enzymes Nrf2_activation->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Quercetin's influence on inflammatory and antioxidant pathways.
Vitamin C (Ascorbic Acid)

Vitamin C acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS). Its oxidized form, dehydroascorbic acid (DHA), can also modulate signaling pathways by inhibiting key kinases.

VitaminC_Pathway cluster_NFkB NF-κB Pathway VitaminC Vitamin C (Ascorbic Acid) ROS Reactive Oxygen Species (ROS) VitaminC->ROS scavenges DHA Dehydroascorbic Acid (DHA) ROS->VitaminC oxidizes to IKK IKKβ DHA->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation promotes Inflammation Inflammation NFkB_activation->Inflammation

Dual antioxidant and signaling role of Vitamin C.

Experimental Workflow Diagrams

DPPH/ABTS Assay Workflow

Assay_Workflow start Start prep_reagents Prepare Radical Solution (DPPH/ABTS) start->prep_reagents prep_samples Prepare Antioxidant Dilutions start->prep_samples mix Mix Antioxidant and Radical Solution prep_reagents->mix prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

General workflow for DPPH and ABTS radical scavenging assays.
Cellular Antioxidant Activity (CAA) Assay Workflow

CAA_Workflow start Start seed_cells Seed and Culture HepG2 Cells start->seed_cells load_probe Load Cells with DCFH-DA Probe seed_cells->load_probe treat_antioxidant Treat with Antioxidant load_probe->treat_antioxidant induce_stress Induce Oxidative Stress (AAPH) treat_antioxidant->induce_stress measure_fluorescence Kinetic Fluorescence Measurement induce_stress->measure_fluorescence analyze_data Calculate CAA Value measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

References

Comparative Analysis of 5α-Reductase Inhibition: Finasteride vs. DPHC

Author: BenchChem Technical Support Team. Date: December 2025

A note to our readers: This guide provides a comparative overview of finasteride, a well-established 5α-reductase inhibitor, and diphenyl-3-pyridyl-1-pentene (DPHC). Extensive literature searches for experimental data on the 5α-reductase inhibitory activity of DPHC yielded no specific results. The scientific community has not published research on this particular compound in the context of 5α-reductase inhibition. Therefore, a direct quantitative comparison is not possible at this time.

This guide will provide a comprehensive analysis of finasteride's inhibitory profile and detailed experimental protocols for assessing 5α-reductase inhibitors. We will also present data on structurally related non-steroidal compounds containing a pyridone moiety to offer insights into potential pharmacophores for 5α-reductase inhibition.

Finasteride: A Profile of a Potent 5α-Reductase Inhibitor

Finasteride is a synthetic 4-azasteroid derivative that acts as a potent and specific inhibitor of 5α-reductase, particularly the type II and type III isoenzymes.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles, making it a cornerstone treatment for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1]

Quantitative Inhibitory Activity of Finasteride

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values of finasteride for the different human 5α-reductase isoenzymes.

Inhibitor5α-Reductase Type 1 (IC50)5α-Reductase Type 2 (IC50)5α-Reductase Type 3 (IC50)
Finasteride360 nM69 nM17.4 nM

Data sourced from Wikipedia's compilation of primary literature.

As the data indicates, finasteride is a significantly more potent inhibitor of the type 2 and type 3 isoenzymes compared to the type 1 isoenzyme.

Non-Steroidal 5α-Reductase Inhibitors: A Look at Pyridone Derivatives

In the search for non-steroidal inhibitors of 5α-reductase, researchers have explored various chemical scaffolds. One study synthesized and evaluated a series of carboxamide phenylalkyl-substituted pyridones and piperidones for their ability to inhibit 5α-reductase from human benign prostatic hyperplasia (BPH) tissue. While not DPHC, these compounds share a pyridine-like core structure and provide valuable structure-activity relationship insights.

The following table summarizes the percentage of 5α-reductase inhibition by these compounds at a concentration of 100 µM.

CompoundStructure% Inhibition (Human 5α-Reductase)
Ethyl 4-(1-methyl-2-oxopiperid-5-yl)benzoatePyridone Derivative68%
N,N-bis(1-methylethyl)-4-[3-(1,2-dihydro-1-methyl-2-oxopyrid-5-yl) propyl] benzamidePyridone DerivativeNot specified for human enzyme

Data adapted from Hartmann R.W., et al. Arch Pharm (Weinheim). 2000 May;333(5):145-53.

These findings suggest that non-steroidal structures containing a pyridone or piperidone moiety can exhibit inhibitory activity against human 5α-reductase. However, without direct experimental data for DPHC, its potential activity remains unknown.

Experimental Protocols for 5α-Reductase Inhibition Assays

The following provides a generalized methodology for determining the in vitro inhibitory activity of a test compound against 5α-reductase.

Enzyme Preparation

Crude enzyme preparations of 5α-reductase can be obtained from various sources, including:

  • Rat Liver or Prostate Microsomes: Tissues are homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.

  • Human BPH Tissue: Prostatic tissue obtained from surgery is processed similarly to the rat tissues to prepare the enzyme source.

  • Cell Lines: Androgen-sensitive cell lines like LNCaP can be used to prepare a crude enzyme lysate.

In Vitro Inhibition Assay

A common method to assess 5α-reductase inhibition involves incubating the enzyme preparation with the substrate (testosterone) and a cofactor (NADPH) in the presence and absence of the test inhibitor. The conversion of testosterone to DHT is then quantified.

  • Reaction Mixture: A typical reaction mixture includes the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), NADPH, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by adding the substrate, radiolabeled ([³H]) or non-radiolabeled testosterone, and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction: The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent like ethyl acetate or dichloromethane.

  • Quantification: The amounts of testosterone and DHT are determined using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): This method separates the different steroids for individual quantification.

    • Thin-Layer Chromatography (TLC): Used for separating radiolabeled steroids, followed by scintillation counting.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for detecting and quantifying the steroid products.

Data Analysis

The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the amount formed in the control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this comparative study, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G 5-alpha-Reductase Signaling Pathway Testosterone Testosterone SRD5A 5-alpha-Reductase (SRD5A1, SRD5A2, SRD5A3) Testosterone->SRD5A Substrate DHT DHT AR Androgen Receptor DHT->AR Binding ARE Androgen Response Element AR->ARE Translocation to Nucleus Gene_Expression Gene Expression (Growth, Proliferation) ARE->Gene_Expression Activation Finasteride Finasteride Finasteride->SRD5A Inhibition SRD5A->DHT Conversion

Caption: The 5α-reductase enzyme converts testosterone to the more potent androgen, DHT.

G Experimental Workflow for 5-alpha-Reductase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (e.g., Prostate Microsomes) Reaction_Setup Set up Reaction Mixture (Enzyme, Buffer, NADPH, Inhibitor) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Inhibitor Stock Solution (e.g., DPHC, Finasteride) Inhibitor_Prep->Reaction_Setup Incubation Add Testosterone & Incubate at 37°C Reaction_Setup->Incubation Extraction Stop Reaction & Extract Steroids Incubation->Extraction Quantification Quantify Testosterone & DHT (HPLC, LC-MS) Extraction->Quantification Data_Analysis Calculate % Inhibition & Determine IC50 Quantification->Data_Analysis

Caption: A generalized workflow for determining the in vitro 5α-reductase inhibitory activity.

Conclusion and Future Directions

Finasteride is a well-characterized, potent inhibitor of 5α-reductase, with a clear mechanism of action and extensive supporting data. In contrast, there is a significant lack of publicly available scientific information regarding the 5α-reductase inhibitory properties of DPHC (diphenyl-3-pyridyl-1-pentene).

To enable a direct and meaningful comparison, it would be necessary to subject DPHC to the standardized in vitro and in vivo experimental protocols outlined in this guide. Such studies would elucidate its potential inhibitory activity, isoenzyme selectivity, and potency (IC50 values), providing the data required for a comprehensive comparative analysis against established inhibitors like finasteride. For researchers and drug development professionals, the exploration of novel non-steroidal 5α-reductase inhibitors remains an active area of investigation, and the evaluation of compounds like DPHC could contribute to the development of new therapeutics for androgen-dependent conditions.

References

Validating the Anti-inflammatory Effects of DPHC: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anti-inflammatory therapeutics, rigorous validation against established standards is paramount. This guide provides a comparative analysis of the anti-inflammatory properties of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, against two widely recognized positive controls: Dexamethasone, a potent synthetic glucocorticoid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of DPHC and the positive controls on key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that the data for the positive controls are derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundTarget MediatorCell LineStimulusIC50 Value / % Inhibition
DPHC Nitric Oxide (NO)RAW 264.7LPSDose-dependent inhibition observed, specific IC50 not reported in reviewed literature.[1][2]
Interleukin-6 (IL-6)RAW 264.7LPSSignificant dose-dependent inhibition.[3]
TNF-αRAW 264.7LPSNo significant inhibitory effect observed.
Dexamethasone Nitric Oxide (NO)RAW 264.7LPSIC50: 34.60 µg/mL
TNF-αRAW 264.7LPSSignificant inhibition of secretion.[1][2][4]
Indomethacin Prostaglandin E2 (PGE2)RAW 264.7LPSPotent inhibition.
(Methyl Ester Derivative)Nitric Oxide (NO)RAW 264.7LPSIC50: 14.6 µg/mL[5]
Interleukin-6 (IL-6)MacrophagesLPSInhibition of production.

Note: The provided IC50 values should be interpreted with caution due to potential variations in experimental setups across different studies.

Mechanisms of Action: A Comparative Overview

DPHC, Dexamethasone, and Indomethacin employ distinct molecular mechanisms to exert their anti-inflammatory effects.

This compound (DPHC) primarily targets intracellular signaling cascades. Evidence suggests that DPHC inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By blocking these pathways, DPHC effectively downregulates the expression of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators like nitric oxide and IL-6.[3][6]

Dexamethasone , a corticosteroid, acts by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes.[1] Its broad-spectrum anti-inflammatory effects are attributed to this genomic mechanism of action.

Indomethacin , a classic NSAID, functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess and compare the anti-inflammatory effects of DPHC and positive controls.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of DPHC, Dexamethasone, or Indomethacin for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

Visualizing the Mechanisms

To better understand the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Experimental Workflow A RAW 264.7 Cell Culture B Pre-treatment with DPHC or Positive Controls A->B C LPS Stimulation (1 µg/mL) B->C D Incubation C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Data Analysis F->H G->H

Caption: Experimental workflow for evaluating anti-inflammatory activity.

cluster_1 Inflammatory Signaling Pathways cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates DPHC DPHC DPHC->IKK inhibits DPHC->MAPK inhibits NFkB_n NF-κB NFkB_n->Proinflammatory_Genes AP1_n AP-1 AP1_n->Proinflammatory_Genes

Caption: DPHC inhibits the NF-κB and MAPK signaling pathways.

References

Cross-Validation of Diphenylcyclopropenone (DPHC) in Cancer Therapy: An Immunomodulatory Approach

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of in-vitro studies directly comparing the cytotoxic effects of Diphenylcyclopropenone (DPHC) across various cancer cell lines exists in current scientific literature. The primary mechanism of action attributed to DPHC in the context of cancer treatment is not direct cellular toxicity, but rather a potent immunomodulatory effect. DPHC, also known as diphencyprone, is utilized as a topical sensitizing agent to induce a localized immune response, which in turn targets and eliminates cancerous cells, particularly in cutaneous melanoma metastases.

This guide will objectively present the available data on DPHC's efficacy, focusing on its clinical application and immunomodulatory mechanism, as direct cross-cell line comparisons are not currently feasible.

Clinical Efficacy of DPHC in Cutaneous Melanoma Metastases

Clinical studies have demonstrated the effectiveness of topical DPHC in treating cutaneous metastases of melanoma. The treatment is generally well-tolerated and offers a therapeutic option for patients with in-transit or extensive skin disease.[1][2]

Study PopulationTreatment RegimenComplete Response (CR)Partial Response (PR)No Response (NR)Reference
16 melanoma patients with cutaneous metastasesTopical DPHC37.5% (6 patients)25% (4 patients)31.25% (5 patients)[1]
7 patients with cutaneous metastatic melanomaTopical DPHC4 out of 7 patients3 out of 7 patients-[3]

Table 1: Summary of Clinical Responses to Topical DPHC in Melanoma Patients. This table summarizes the response rates of melanoma patients with cutaneous metastases to topical DPHC immunotherapy from two separate studies.

Experimental Protocols

As in-vitro studies are lacking, the following sections detail the established clinical protocol for DPHC application and a general methodology for assessing apoptosis, which could be applied in future in-vitro investigations.

Topical Immunotherapy Protocol with DPHC

The application of DPHC in a clinical setting follows a two-stage process involving sensitization and subsequent treatment applications.

  • Sensitization: A small test patch of a high-concentration DPHC solution (e.g., 2%) is applied to the patient's skin and left for 2-3 days to induce a contact allergy.[4] The development of an eczematous reaction (itching, erythema) at the application site confirms sensitization.[5]

  • Treatment Application: Following sensitization, a weaker concentration of DPHC is applied to the affected areas, typically once a week.[4] The concentration is gradually increased until a mild eczematous reaction is observed.[5]

  • Duration and Protection: The solution remains on the skin for 6-24 hours before being washed off.[4] The treated area should be covered as DPHC is degraded by sunlight.[4]

  • Monitoring: Patient response is monitored, and treatment is continued until hair regrowth (in alopecia areata) or regression of melanoma lesions is observed, which can take up to 12 months.[4]

General Apoptosis Assay Protocol (for potential future in-vitro studies)

Should in-vitro studies on DPHC be conducted, apoptosis can be quantified using methods like Annexin V staining followed by flow cytometry.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of DPHC for specific time periods (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Adherent cells are detached, and both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer. Fluorescently labeled Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) are added.[6][7][8]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[7]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed immunomodulatory signaling pathway of DPHC and the clinical workflow for its application.

DPHC_Signaling_Pathway Proposed Immunomodulatory Signaling of DPHC in Melanoma DPHC Topical DPHC Application Skin Skin Sensitization DPHC->Skin induces APC Antigen Presenting Cells (APCs) (e.g., Langerhans cells) Skin->APC activates T_Cell T-Cell Activation & Proliferation APC->T_Cell presents antigen to Immune_Response Anti-Tumor Immune Response T_Cell->Immune_Response mediates Tumor Melanoma Cells Regression Tumor Regression Tumor->Regression leads to Immune_Response->Tumor attacks

Figure 1. Proposed immunomodulatory signaling pathway of DPHC in melanoma.

DPHC_Experimental_Workflow Clinical Workflow for DPHC Topical Immunotherapy cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Outcome Sensitization_Patch Apply 2% DPHC Patch Wait_Period Wait 2-3 Days Sensitization_Patch->Wait_Period Check_Reaction Confirm Eczematous Reaction Wait_Period->Check_Reaction Weekly_Application Weekly Application of Lower Concentration DPHC Check_Reaction->Weekly_Application If Sensitized Incubation Incubate for 6-24 Hours (Covered) Weekly_Application->Incubation Wash Wash Off Incubation->Wash Assess_Response Assess Clinical Response (e.g., Biopsy after 3 months) Wash->Assess_Response Repeat Weekly Outcome Complete, Partial, or No Response Assess_Response->Outcome

Figure 2. Clinical workflow for DPHC topical immunotherapy.

References

A Comparative Analysis of DPHC and Known Vasodilators: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the vasodilatory mechanism of Diphlorethohydroxycarmalol (DPHC), a marine-derived polyphenol, with established clinical vasodilators: the calcium channel blocker Nifedipine, the potassium channel opener Minoxidil, and the nitric oxide donor Sodium Nitroprusside. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, supported by experimental data and protocols.

Introduction to Vasodilators

Vasodilators are a broad class of therapeutic agents that induce the relaxation of vascular smooth muscle, leading to the widening of blood vessels and a subsequent decrease in blood pressure. They are fundamental in the management of cardiovascular diseases such as hypertension, angina, and heart failure. The therapeutic efficacy of these agents is intrinsically linked to their specific molecular mechanisms of action, which target various signaling pathways within the vascular endothelium and smooth muscle cells. This guide will delve into the novel mechanism of DPHC and contrast it with three well-characterized vasodilators representing different mechanistic classes.

Mechanisms of Vasodilation: A Comparative Overview

The vasodilatory effects of DPHC and the selected known vasodilators are initiated by distinct molecular interactions that converge on the reduction of intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells or the modulation of signaling pathways that promote relaxation.

This compound (DPHC)

DPHC induces vasodilation through an endothelium-dependent mechanism. Its action is initiated by the activation of Acetylcholine Receptors (AchR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) on endothelial cells. This activation triggers an increase in intracellular calcium concentration ([Ca2+]i) within the endothelial cells. The elevated endothelial [Ca2+]i activates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS). Activated eNOS synthesizes Nitric Oxide (NO), a potent gaseous signaling molecule. NO then diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which ultimately causes vasorelaxation by reducing intracellular calcium levels in the smooth muscle cells.[1]

Nifedipine (Calcium Channel Blocker)

Nifedipine is a dihydropyridine calcium channel blocker that exerts its vasodilatory effect by directly acting on vascular smooth muscle cells. It inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels.[2] By blocking these channels, nifedipine reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for smooth muscle contraction. This reduction in calcium influx leads to smooth muscle relaxation and vasodilation.

Minoxidil (Potassium Channel Opener)

Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to vasodilation.

Sodium Nitroprusside (Nitric Oxide Donor)

Sodium nitroprusside is a direct nitric oxide (NO) donor. It spontaneously releases NO, which then acts on vascular smooth muscle cells in an endothelium-independent manner. The released NO activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent activation of protein kinase G (PKG). This pathway, similar to the downstream effects of DPHC-induced NO production, results in vasorelaxation.[3]

Signaling Pathway Diagrams

DPHC_Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell DPHC DPHC AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca_in_EC ↑ [Ca2+]i AchR->Ca_in_EC VEGFR2->Ca_in_EC PI3K PI3K Ca_in_EC->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS P NO NO eNOS->NO sGC sGC NO->sGC diffuses cGMP ↑ cGMP sGC->cGMP PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation Known_Vasodilators_Pathways cluster_Nifedipine Nifedipine cluster_Minoxidil Minoxidil cluster_SNP Sodium Nitroprusside cluster_Common_Pathway Common Pathway in VSMC Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel inhibits Ca_influx ↓ Ca2+ Influx L_type_Ca_Channel->Ca_influx Relaxation_Final Vasorelaxation Ca_influx->Relaxation_Final Minoxidil Minoxidil K_ATP_Channel K-ATP Channel Minoxidil->K_ATP_Channel opens K_efflux ↑ K+ Efflux (Hyperpolarization) K_ATP_Channel->K_efflux K_efflux->Ca_influx inhibits Ca2+ channels SNP Sodium Nitroprusside NO_release NO Release SNP->NO_release sGC_SNP sGC NO_release->sGC_SNP cGMP_SNP ↑ cGMP sGC_SNP->cGMP_SNP PKG_SNP PKG cGMP_SNP->PKG_SNP PKG_SNP->Relaxation_Final Aortic_Ring_Assay_Workflow A Aorta Excision and Cleaning B Cut into Rings (2-3 mm) A->B C Mount in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) B->C D Equilibration (60-90 min) C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Vasodilator E->F G Record Relaxation F->G H Data Analysis (Concentration-Response Curve, EC50) G->H

References

Comparative Analysis of Diphlorethohydroxycarmalol's In Vivo Anti-Diabetic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-diabetic properties of Diphlorethohydroxycarmalol (DPHC) in comparison to established therapeutics, Metformin and Acarbose. This report synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to inform future research and development.

This compound (DPHC), a phlorotannin isolated from the brown algae Ishige okamurae, has emerged as a promising natural compound with potent anti-diabetic properties. In vivo studies have demonstrated its ability to mitigate hyperglycemia, primarily through the inhibition of key digestive enzymes and modulation of glucose transport. This guide provides a comparative overview of DPHC's anti-diabetic effects alongside the first-line therapeutic Metformin and the alpha-glucosidase inhibitor Acarbose, based on data from studies in streptozotocin (STZ)-induced diabetic mouse models.

Quantitative Comparison of Anti-Diabetic Effects

To facilitate a clear comparison of the in vivo anti-diabetic efficacy of DPHC, Metformin, and Acarbose, the following tables summarize key quantitative data from preclinical studies. These studies utilized the streptozotocin (STZ)-induced diabetic mouse model, a well-established model for type 1 diabetes.

Compound Dosage Animal Model Key Findings Reference
This compound (DPHC) Not explicitly stated in abstractSTZ-induced diabetic miceSignificantly suppressed postprandial hyperglycemia. Reduced the area under the curve (AUC) for glucose from 2210 to 2022 mmol·min/l.[1]Heo et al., 2009
Metformin 250 mg/kg/daySTZ-induced diabetic miceSignificantly reduced blood glucose levels compared to the STZ-only group.[2]Han et al., 2017
Metformin 500 mg/kg/daySTZ-induced diabetic ratsReduced plasma glucose by 35.46%.[3]Patil & Kothavade, 2018
Acarbose 40 mg/100 g of dietSTZ-induced diabetic miceAttenuated the degree of inflammation and destruction in pancreatic islets.S. et al., 1996
Acarbose Not explicitly stated in abstractdb/db mice (spontaneous type 2 diabetes)Significantly decreased fasting blood glucose levels.[4]Chen et al., 2021

Table 1: Comparison of In Vivo Anti-Diabetic Effects

Compound IC50 Value (α-glucosidase) IC50 Value (α-amylase) Reference
This compound (DPHC) 0.16 mM0.53 mMHeo et al., 2009[1]
Acarbose Higher than DPHC (exact value not provided in abstract)Higher than DPHC (exact value not provided in abstract)Heo et al., 2009[1]

Table 2: In Vitro Inhibitory Activity against Carbohydrate-Digesting Enzymes

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.

Streptozotocin (STZ)-Induced Diabetic Mouse Model

This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.

  • Principle: Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. Administration of STZ leads to the destruction of these cells, resulting in a state of insulin deficiency and subsequent hyperglycemia.

  • Procedure:

    • Animal Model: Male ICR mice are commonly used.

    • Induction: A single intraperitoneal injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered to the mice. The dosage can vary, but a common dose is around 150 mg/kg of body weight.

    • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic and are used for the study.

    • Treatment: Diabetic mice are then treated with the test compound (e.g., DPHC, Metformin, Acarbose) or a vehicle control over a specified period.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure used to assess how well an organism can clear a glucose load from the bloodstream.

  • Principle: This test evaluates the body's ability to regulate blood glucose levels after the ingestion of a standard amount of glucose. It provides insights into insulin sensitivity and glucose uptake by peripheral tissues.

  • Procedure:

    • Fasting: Mice are fasted overnight (typically for 12-16 hours) before the test.

    • Baseline Glucose Measurement: A baseline blood sample is taken to measure the fasting blood glucose level.

    • Glucose Administration: A concentrated glucose solution is administered orally to the mice via gavage. A standard dose is 2 g of glucose per kg of body weight.

    • Blood Sampling: Blood samples are collected at specific time intervals after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Glucose Measurement: Blood glucose concentrations are measured for each time point. The data is then plotted to generate a glucose tolerance curve, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Animal_Model Male ICR Mice STZ_Injection Streptozotocin (STZ) Injection Animal_Model->STZ_Injection Induction Diabetic_Model Hyperglycemic Mouse Model STZ_Injection->Diabetic_Model Beta-cell destruction DPHC_Group DPHC Diabetic_Model->DPHC_Group Treatment Metformin_Group Metformin Diabetic_Model->Metformin_Group Treatment Acarbose_Group Acarbose Diabetic_Model->Acarbose_Group Treatment Control_Group Vehicle Control Diabetic_Model->Control_Group Treatment OGTT Oral Glucose Tolerance Test (OGTT) DPHC_Group->OGTT Metformin_Group->OGTT Acarbose_Group->OGTT Control_Group->OGTT Blood_Glucose Blood Glucose Measurement OGTT->Blood_Glucose AUC_Analysis Area Under the Curve (AUC) Analysis Blood_Glucose->AUC_Analysis DPHC_Mechanism cluster_ingestion Carbohydrate Ingestion cluster_digestion Enzymatic Digestion cluster_absorption Glucose Absorption Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Amylase α-Amylase Carbohydrates->Alpha_Amylase Digestion Alpha_Glucosidase α-Glucosidase Alpha_Amylase->Alpha_Glucosidase Further Digestion Monosaccharides Glucose Alpha_Glucosidase->Monosaccharides Intestinal_Absorption Intestinal Glucose Absorption Monosaccharides->Intestinal_Absorption DPHC This compound (DPHC) DPHC->Alpha_Amylase Inhibition DPHC->Alpha_Glucosidase Inhibition DPHC_Effect Reduced Glucose Absorption Bloodstream Bloodstream Intestinal_Absorption->Bloodstream Intestinal_Absorption->DPHC_Effect Reduced by DPHC Postprandial_Hyperglycemia Postprandial Hyperglycemia Bloodstream->Postprandial_Hyperglycemia DPHC_Effect->Postprandial_Hyperglycemia Alleviation

References

Comparative Analysis of Diphlorethohydroxycarmalol (DPHC) Across Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown algae Ishige okamurae, has demonstrated a wide range of biological activities with potential therapeutic applications. This series of comparison guides provides an in-depth analysis of DPHC's performance against established alternatives in vasodilation, muscle atrophy, skin protection, radioprotection, diabetes management (α-glucosidase and α-amylase inhibition), and anti-inflammatory effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate objective evaluation.

Vasodilation: DPHC vs. Acetylcholine

Data Presentation

CompoundConcentrationVasodilation EffectExperimental ModelReference
DPHC 0.06 µMSignificant increase in whole-body fluorescence intensityTg(flk:EGFP) transgenic zebrafish[1]
0.2 µMSignificant increase in whole-body fluorescence intensityTg(flk:EGFP) transgenic zebrafish[1]
0.6 µMSignificant increase in whole-body fluorescence intensityTg(flk:EGFP) transgenic zebrafish[1]
Acetylcholine 100 µM~50% local vasodilationMouse cremaster muscle microcirculation in vivo[2]
0.1 mM61.1% increase in nerve microvascular conductanceRat sciatic nerve microcirculation in vivo[2]

Experimental Protocols

DPHC-Induced Vasodilation in Zebrafish Larvae [1]

  • Model: Tg(flk:EGFP) transgenic zebrafish larvae at 3 days post-fertilization (dpf).

  • Treatment: Larvae were exposed to DPHC at concentrations of 0, 0.06, 0.2, and 0.6 µM in egg water for six days.

  • Data Acquisition: After the treatment period, fluorescence microscopy was used to capture images of the entire larval vasculature.

  • Quantification: The fluorescence intensity of the whole body was measured using Gen5 3.04 software to quantify the extent of vasodilation.

Acetylcholine-Induced Vasodilation in Rat Sciatic Nerve [2]

  • Model: In vivo model of rat sciatic nerve microcirculation.

  • Treatment: Topical application of acetylcholine (0.1 mM).

  • Data Acquisition: Nerve microvascular conductance (NMVC) was measured using laser Doppler probes.

  • Quantification: The vasodilatory response was quantified as the percentage increment in NMVC during the last 60 seconds of a 5-minute exposure to acetylcholine.

Signaling Pathways

DPHC_Vasodilation DPHC This compound (DPHC) AchR Acetylcholine Receptor (AchR) DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 Ca_influx Ca²⁺ Influx AchR->Ca_influx VEGFR2->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

DPHC-mediated vasodilation signaling pathway.

Acetylcholine_Vasodilation cluster_endothelium Endothelium cluster_smooth_muscle Smooth Muscle ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor eNOS eNOS Muscarinic_Receptor->eNOS Endothelium Endothelial Cell NO Nitric Oxide (NO) eNOS->NO Smooth_Muscle Smooth Muscle Cell NO->Smooth_Muscle Relaxation Relaxation Smooth_Muscle->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Acetylcholine-induced vasodilation signaling.

Muscle Atrophy: DPHC vs. Resveratrol

Data Presentation

CompoundConcentration/DoseEffect on Muscle AtrophyExperimental ModelReference
DPHC Not specifiedPrevents loss of soleus muscle thicknessDexamethasone-induced muscle atrophy in mice[3]
Resveratrol 0.5% in dietSignificantly prevented denervation-induced decrease in muscle weightDenervation-induced muscle atrophy in mice[4]
0.5% in dietSuppressed denervation-induced atrogin-1 immunoreactivityDenervation-induced muscle atrophy in mice[4]

Experimental Protocols

DPHC in Dexamethasone-Induced Muscle Atrophy [3]

  • Model: Dexamethasone (DEX)-induced muscle atrophy in mice.

  • Treatment: Administration of DPHC.

  • Data Acquisition: Measurement of soleus muscle thickness.

  • Quantification: Comparison of soleus muscle thickness between DEX-treated mice with and without DPHC administration.

Resveratrol in Denervation-Induced Muscle Atrophy [4]

  • Model: Denervation-induced muscle atrophy in mice, where the right sciatic nerve was cut.

  • Treatment: Mice were fed a diet containing 0.5% resveratrol for one week prior to denervation.

  • Data Acquisition: Measurement of muscle weight and immunohistochemical analysis of atrogin-1.

  • Quantification: Comparison of muscle weight and atrogin-1 levels between denervated mice fed a normal diet and those fed a resveratrol-supplemented diet.

Signaling Pathways

DPHC_Muscle_Atrophy DPHC This compound (DPHC) NFkB NF-κB Signaling DPHC->NFkB inhibits MAPK MAPK Signaling DPHC->MAPK inhibits TNFa TNF-α TNFa->NFkB TNFa->MAPK MuRF1 MuRF-1 NFkB->MuRF1 MAFbx MAFbx/Atrogin-1 NFkB->MAFbx MAPK->MuRF1 MAPK->MAFbx Muscle_Degradation Muscle Degradation MuRF1->Muscle_Degradation MAFbx->Muscle_Degradation Muscle_Atrophy Muscle Atrophy Muscle_Degradation->Muscle_Atrophy

DPHC's role in mitigating muscle atrophy.

Resveratrol_Muscle_Atrophy Resveratrol Resveratrol Akt_mTOR Akt/mTOR/FoxO1 Signaling Resveratrol->Akt_mTOR reverses decline PKA_LKB1_AMPK PKA/LKB1/AMPK Signaling Resveratrol->PKA_LKB1_AMPK activates MuRF1 MuRF-1 Akt_mTOR->MuRF1 inhibits Atrogin1 Atrogin-1 Akt_mTOR->Atrogin1 inhibits Protein_Degradation Protein Degradation PKA_LKB1_AMPK->Protein_Degradation inhibits MuRF1->Protein_Degradation Atrogin1->Protein_Degradation Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy DPHC_Skin_Protection UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS DPHC This compound (DPHC) DPHC->ROS reduces NFkB_AP1_MAPK NF-κB, AP-1, MAPK Signaling DPHC->NFkB_AP1_MAPK regulates ROS->NFkB_AP1_MAPK MMPs MMPs NFkB_AP1_MAPK->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Skin_Damage Skin Damage Collagen_Degradation->Skin_Damage VitaminC_Skin_Protection VitaminC Topical Vitamin C Free_Radicals Free Radicals VitaminC->Free_Radicals neutralizes Collagen_Biosynthesis Collagen Biosynthesis VitaminC->Collagen_Biosynthesis activates Collagen_Metabolism Collagen Metabolism VitaminC->Collagen_Metabolism activates UV_Damage UV Damage UV_Damage->Free_Radicals Skin_Health Improved Skin Health Collagen_Biosynthesis->Skin_Health Collagen_Metabolism->Skin_Health DPHC_Radioprotection Gamma_Irradiation Gamma Irradiation ROS Intracellular ROS Gamma_Irradiation->ROS DPHC This compound (DPHC) DPHC->ROS decreases Apoptosis Apoptosis DPHC->Apoptosis reduces ROS->Apoptosis Cell_Damage Cell Damage Apoptosis->Cell_Damage Amifostine_Radioprotection Amifostine Amifostine (Prodrug) Alkaline_Phosphatase Alkaline Phosphatase (Normal Tissue) Amifostine->Alkaline_Phosphatase WR1065 WR-1065 (Active Thiol) Alkaline_Phosphatase->WR1065 Free_Radicals Free Radicals WR1065->Free_Radicals scavenges DNA_Damage DNA Damage WR1065->DNA_Damage protects & repairs Free_Radicals->DNA_Damage Cell_Protection Cell Protection DNA_Damage->Cell_Protection Enzyme_Inhibition_Workflow Enzyme α-glucosidase or α-amylase Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Inhibition Inhibition Enzyme->Inhibition Substrate Carbohydrate (Substrate) Substrate->Enzyme_Substrate Inhibitor DPHC or Acarbose Inhibitor->Enzyme binds to Product Glucose Enzyme_Substrate->Product DPHC_Anti_Inflammatory LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway Jak2_STAT5_pathway Jak2-STAT5 Pathway LPS->Jak2_STAT5_pathway DPHC This compound (DPHC) DPHC->NFkB_pathway inhibits DPHC->Jak2_STAT5_pathway inhibits SOCS1 SOCS1 DPHC->SOCS1 upregulates IL6 IL-6 Production NFkB_pathway->IL6 Jak2_STAT5_pathway->IL6 SOCS1->Jak2_STAT5_pathway inhibits Inflammation Inflammation IL6->Inflammation Ibuprofen_Anti_Inflammatory Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 inhibits Ibuprofen->COX2 inhibits Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever

References

A Head-to-Head Comparison of Post-Synthesis Purification Methods for Diphenyl-4-pyridyl-cyclohexyl (DPHC) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and yield of a synthesized compound are paramount. The chosen purification strategy following a chemical synthesis can significantly impact these critical parameters. This guide provides a head-to-head comparison of two common purification workflows for a synthesized diphenyl-4-pyridyl-cyclohexyl (DPHC) derivative: Liquid-Liquid Extraction followed by Recrystallization and Liquid-Liquid Extraction followed by Column Chromatography .

The selection of an appropriate purification method is contingent on the specific requirements of the final product, including the desired purity level, the scale of the synthesis, and the resources available. While recrystallization offers a straightforward and cost-effective approach, column chromatography provides a higher degree of separation and is often necessary for achieving high purity, especially when dealing with complex mixtures or closely related impurities.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the two purification strategies. These are generalized estimates, and actual results will vary depending on the specific DPHC derivative and the reaction mixture's complexity.

MetricLiquid-Liquid Extraction & RecrystallizationLiquid-Liquid Extraction & Column Chromatography
Typical Yield Moderate to High (can have losses during recrystallization)Moderate (some material loss on the column is common)
Achievable Purity Good to High (dependent on impurity solubility)Very High (excellent for removing closely related impurities)
Time Requirement ModerateHigh
Cost per Sample LowHigh (solvents, silica gel, equipment)
Technical Skill ModerateHigh
Scalability GoodModerate (can be challenging for very large scales)

Experimental Protocols

The following are generalized experimental protocols for the two purification workflows.

Method 1: Liquid-Liquid Extraction and Recrystallization

This method is suitable for solid DPHC derivatives where the impurities have significantly different solubilities in the chosen recrystallization solvent compared to the product.

Experimental Protocol:

  • Quenching and Initial Extraction:

    • The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.

    • An appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added to the separatory funnel.

    • The funnel is shaken vigorously, with periodic venting, to allow for the partitioning of the DPHC derivative into the organic layer.

    • The aqueous layer is drained, and the organic layer is washed sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.

  • Drying and Concentration:

    • The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude DPHC derivative.

  • Recrystallization:

    • The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried to afford the purified DPHC derivative.

Method 2: Liquid-Liquid Extraction and Column Chromatography

This method is employed when high purity is essential, and impurities cannot be effectively removed by recrystallization.

Experimental Protocol:

  • Quenching and Initial Extraction:

    • This step is identical to the quenching and initial extraction procedure described in Method 1.

  • Drying and Concentration:

    • This step is identical to the drying and concentration procedure described in Method 1.

  • Column Chromatography:

    • A chromatography column is packed with a suitable stationary phase (e.g., silica gel) slurried in a non-polar solvent (e.g., hexane).

    • The crude DPHC derivative is dissolved in a minimal amount of the chromatography solvent and loaded onto the column.

    • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure DPHC derivative.

    • The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the final purified product.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described purification methods.

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_recrystallization Method 1 cluster_chromatography Method 2 synthesis DPHC Synthesis Reaction Mixture quench Quenching (e.g., with water) synthesis->quench lle Liquid-Liquid Extraction quench->lle dry Drying and Concentration lle->dry crude Crude DPHC Product dry->crude recrystallize Recrystallization crude->recrystallize Simpler, for crystalline solids chromatography Column Chromatography crude->chromatography Higher purity, for complex mixtures pure1 Pure DPHC (Method 1) recrystallize->pure1 pure2 Pure DPHC (Method 2) chromatography->pure2

Caption: A comparative workflow of two post-synthesis purification methods for DPHC.

logical_relationship cluster_input Inputs cluster_method Method Selection cluster_parameters Key Parameters cluster_output Outputs crude_product Crude Product Purity & Impurity Profile method_choice Choice of Method: Recrystallization vs. Chromatography crude_product->method_choice purification_goal Desired Purity & Scale purification_goal->method_choice recrystallization_params Recrystallization: - Solvent Choice - Cooling Rate method_choice->recrystallization_params If Recrystallization chromatography_params Chromatography: - Stationary Phase - Mobile Phase - Gradient method_choice->chromatography_params If Chromatography final_purity Final Purity recrystallization_params->final_purity final_yield Final Yield recrystallization_params->final_yield chromatography_params->final_purity chromatography_params->final_yield

Caption: Logical relationship of factors influencing the final purity and yield in DPHC purification.

Benchmarking the therapeutic efficacy of DPHC against standard treatments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Diphlorethohydroxycarmalol (DPHC), a naturally occurring polyphenolic compound, against standard-of-care treatments for inflammatory myopathy and insulin resistance. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of DPHC based on available preclinical data.

DPHC vs. Standard Treatments for Inflammatory Myopathy

Inflammatory myopathies are a group of autoimmune diseases characterized by chronic muscle inflammation and weakness. Standard treatments aim to suppress the immune system to reduce inflammation.

Data Presentation: Efficacy Comparison

The following table summarizes the therapeutic efficacy of DPHC in preclinical models compared to the established clinical efficacy of standard treatments for inflammatory myopathy. It is important to note that the data for DPHC is derived from in vitro and animal studies and is not directly comparable to human clinical trial data for standard treatments.

Therapeutic AgentMechanism of ActionKey Efficacy MetricsSource
DPHC Inhibition of TNF-α, down-regulation of pro-inflammatory cytokines via NF-κB and MAPK signaling pathways.[1]- Significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells.[1] - Down-regulated mRNA expression of pro-inflammatory cytokines in TNF-α-stimulated C2C12 myotubes.[1] - Suppressed muscle atrophy markers (MuRF-1 and MAFbx/Atrogin-1).[1][2]Preclinical Studies[1][2][3]
Corticosteroids (e.g., Prednisone) Broad anti-inflammatory and immunosuppressive effects.- Considered the mainstay of initial treatment for inflammatory myopathies.[4]Clinical Practice Guidelines[4][5]
Methotrexate Immunosuppressant, interferes with folic acid metabolism.- Often used as a glucocorticoid-sparing agent.[4]Clinical Practice Guidelines[4][5]
Azathioprine Immunosuppressant, purine synthesis inhibitor.- Used as a glucocorticoid-sparing agent.[4]Clinical Practice Guidelines[4][5]
Intravenous Immunoglobulin (IVIG) Immunomodulatory effects.- Effective in treating resistant dermatomyositis (DM).[4][5]Clinical Trials & Guidelines[4][5]
Experimental Protocols

DPHC for Inflammatory Myopathy (In Vitro & In Vivo Models)

  • In Vitro Anti-inflammatory Activity: RAW 264.7 macrophage cells were treated with various concentrations of DPHC (6.25 to 200 µg/mL) and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Nitric oxide (NO) production, a marker of inflammation, was measured using the Griess assay.[1]

  • In Vitro Muscle Cell Protection: C2C12 myotubes were stimulated with tumor necrosis factor-alpha (TNF-α) to mimic inflammatory muscle conditions. The cells were co-treated with DPHC to assess its protective effects. The expression of pro-inflammatory cytokines and muscle atrophy-related proteins (MuRF-1 and MAFbx/Atrogin-1) was evaluated using molecular biology techniques.[1]

  • In Vivo Muscle Atrophy Model: Muscle atrophy was induced in animal models by dexamethasone injection. DPHC was administered orally to assess its ability to improve behavioral and physiological responses related to muscle atrophy.[6]

Signaling Pathway Visualization

DPHC_Inflammatory_Myopathy_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates MAPK MAPK TNFR->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->ProInflammatory_Genes Induces Transcription Muscle_Atrophy_Genes Muscle Atrophy Genes (MuRF-1, MAFbx) NFkB->Muscle_Atrophy_Genes Induces Transcription MAPK->Nucleus Translocates MAPK->ProInflammatory_Genes Induces Transcription DPHC DPHC DPHC->TNFa Inhibits DPHC->IKK Inhibits DPHC->MAPK Inhibits

DPHC's inhibition of the NF-κB and MAPK signaling pathways.

DPHC vs. Standard Treatments for Insulin Resistance

Insulin resistance is a key pathological feature of type 2 diabetes, where cells fail to respond effectively to insulin. Standard treatments aim to improve insulin sensitivity and manage blood glucose levels.

Data Presentation: Efficacy Comparison

The following table compares the efficacy of DPHC in preclinical models of insulin resistance with the established clinical efficacy of metformin, the first-line treatment for type 2 diabetes. As with the previous section, the data are not directly comparable.

Therapeutic AgentMechanism of ActionKey Efficacy MetricsSource
DPHC Potent α-glucosidase and α-amylase inhibitor; activates AMPK signaling pathway.[7][8]- IC50 values for α-glucosidase and α-amylase of 0.16 mM and 0.53 mM, respectively.[7] - Significantly suppressed postprandial blood glucose levels in diabetic mice.[7] - Dose-dependently inhibited lipid accumulation in 3T3-L1 adipocytes.[8][9]Preclinical Studies[7][8][9][10]
Metformin Reduces hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity.- No significant difference in HOMA-IR change compared to placebo over 18 months in one study.[11][12] - A meta-analysis showed no significant improvement in HOMA-IR.[13] - Another study showed a significant reduction in HOMA-IR (65.3%).[14]Clinical Trials[11][12][13][14][15]
Experimental Protocols

DPHC for Insulin Resistance (In Vitro & In Vivo Models)

  • Enzyme Inhibition Assays: The inhibitory effects of DPHC on α-glucosidase and α-amylase activities were measured to assess its potential to delay carbohydrate digestion and glucose absorption.[7]

  • In Vivo Hyperglycemia Model: The effect of DPHC on postprandial hyperglycemia was investigated in streptozotocin-induced diabetic mice.[7]

  • Adipocyte Differentiation and Lipid Accumulation: 3T3-L1 preadipocytes were induced to differentiate in the presence of various concentrations of DPHC. Lipid accumulation was quantified by Oil Red O staining to evaluate the anti-adipogenic effects of DPHC.[8][9]

  • High Glucose-Induced Angiogenesis Model: The inhibitory effect of DPHC on high glucose-induced cell proliferation, migration, and tube formation was investigated in human vascular endothelial cells (EA.hy926).[10][16]

Signaling Pathway Visualization

DPHC_Insulin_Resistance_Pathway cluster_adipogenesis Adipogenic Transcription Factors DPHC DPHC AMPK AMPK DPHC->AMPK Activates Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes SREBP1c SREBP-1c Adipogenesis->SREBP1c Regulates PPARg PPARγ Adipogenesis->PPARg Regulates CEBPa C/EBPα Adipogenesis->CEBPa Regulates Fat_Accumulation Fat Accumulation SREBP1c->Fat_Accumulation PPARg->Fat_Accumulation CEBPa->Fat_Accumulation

DPHC's activation of AMPK and its downstream effects.

References

Safety Operating Guide

Navigating the Disposal of Diphlorethohydroxycarmalol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with specialized compounds like Diphlorethohydroxycarmalol, adherence to strict disposal protocols is essential to mitigate risks to both personnel and the environment. This guide provides a clear, step-by-step operational plan for the safe handling and disposal of waste containing this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure that will generate this compound waste, ensure all necessary safety measures are in place. Phenolic compounds can be toxic, corrosive, and rapidly absorbed through the skin.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear the appropriate gear.[1][2][3][4]

  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[2][3]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[3][5] All personnel should be familiar with their locations and trained in their use. First aid kits should be equipped with materials to treat phenol exposure, such as polyethylene glycol (PEG) solutions where recommended by EHS.[1]

Table 1: Required Personal Protective Equipment (PPE)
PPE ComponentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., butyl rubber, neoprene, or double-layered nitrile).[1][3][4]To prevent skin contact and absorption. Nitrile gloves should be changed immediately if contact occurs.
Eye Protection Chemical splash goggles.[1][3]To protect eyes from splashes.
Face Protection Face shield (in addition to goggles).[1][2]Recommended when there is a significant risk of splashing.
Body Protection Fully buttoned laboratory coat.[2][3]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.[2]To protect feet from spills.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. [6][7]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[6][8][9]

  • Designate Waste Streams: Establish separate, clearly labeled waste containers for different types of this compound waste:

    • Solid Waste: This includes contaminated consumables such as gloves, pipette tips, weigh boats, and absorbent paper.[3][10]

    • Liquid Waste: Solutions containing this compound. Do not mix with other waste streams like halogenated solvents unless explicitly permitted by your EHS department.[9]

  • Use Appropriate Containers:

    • Waste containers must be in good condition, leak-proof, and constructed of a material compatible with phenolic compounds (e.g., glass or polyethylene).[8][11][12]

    • Containers must have a secure, screw-top cap to prevent spills and evaporation.[6][8] Funnels should not be left in open waste containers.[12]

Step 2: Labeling Hazardous Waste

Accurate and thorough labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.[11][13]

  • Complete the Label Information: Clearly write the full chemical name, "this compound." Avoid using abbreviations or formulas.[11][12] List all components of a mixture, including solvents, with their approximate percentages.[12]

Step 3: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12][14]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizers.[2][9] Use secondary containment bins to separate waste streams and prevent spills.[6][9]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[6][8][12] Do not overfill containers; leave at least 10% of headspace to allow for expansion.[8]

Step 4: Arranging for Disposal

Laboratory-generated hazardous waste must be collected by trained EHS professionals or a licensed waste contractor.

  • Request Pickup: Once a waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's EHS department.[6]

  • Follow Institutional Procedures: Adhere to all specific instructions provided by EHS regarding pickup schedules, documentation, and preparation of containers for transport.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Small Spills (<50 mL): If you are trained and have the appropriate spill kit, you may clean up small spills.[5]

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5][7] Do not use combustible materials like paper towels for large quantities of liquid.

    • Collect the contaminated absorbent material, place it in a sealed container, and label it as hazardous waste for disposal.[5]

  • Large Spills (>50 mL):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team for professional cleanup.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type (Solid vs. Liquid) fume_hood->segregate container Use Compatible, Sealed, and Leak-Proof Container segregate->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store full Container 90% Full? store->full full->store No request_pickup Submit Waste Pickup Request to EHS full->request_pickup Yes end End: Waste Collected by EHS for Disposal request_pickup->end spill Spill Occurs spill_size Spill > 50mL? spill->spill_size cleanup Cleanup with Spill Kit (Trained Personnel Only) spill_size->cleanup No evacuate Evacuate Area & Call EHS/Emergency spill_size->evacuate Yes cleanup->label_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of Diphlorethohydroxycarmalol (CAS No. 138529-04-1). Adherence to these guidelines is essential for maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed to minimize any potential risks.[1] The following table summarizes the required and recommended personal protective equipment.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Respiratory Protection Not required under normal handling conditions with adequate ventilation. A dust mask is recommended when handling large quantities or when dust generation is likely.Minimizes inhalation of fine particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[1]

II. Operational Plan: Step-by-Step Handling Workflow

Proper handling procedures are critical for safety and to maintain the integrity of the compound. The following workflow outlines the key steps from receiving to storage.

G cluster_receiving Receiving cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup receiving_1 Receive Shipment receiving_2 Inspect for Damage receiving_1->receiving_2 prep_1 Don PPE receiving_2->prep_1 Proceed if Intact prep_2 Prepare Work Area prep_1->prep_2 handling_1 Weigh Compound prep_2->handling_1 handling_2 Dissolve/Prepare Solution handling_1->handling_2 storage_1 Store Appropriately handling_2->storage_1 storage_2 Clean Work Area storage_1->storage_2 storage_3 Dispose of Waste storage_2->storage_3

Figure 1: Standard workflow for handling this compound.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be disposed of as chemical waste. Place these items in a designated, sealed waste container.

  • Solutions: Aqueous solutions of this compound should be collected in a designated waste container for chemical waste disposal. Do not pour solutions down the drain unless permitted by local regulations and your institution's EHS department.

By adhering to these safety and handling protocols, researchers can work with this compound in a safe and responsible manner, ensuring both personal safety and the integrity of their experimental work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.